Product packaging for 8-Ethylthiocaffeine(Cat. No.:CAS No. 6287-57-6)

8-Ethylthiocaffeine

Cat. No.: B13760559
CAS No.: 6287-57-6
M. Wt: 254.31 g/mol
InChI Key: USJVLLPKULLJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Ethylthiocaffeine is a synthetic C8-substituted caffeine derivative designed for biochemical and pharmacological research. This compound belongs to a class of purine alkaloid analogs that have demonstrated significant potential as cytoprotective agents in experimental models. Recent studies on C8-substituted caffeine analogs show they exhibit enhanced antioxidant properties compared to caffeine itself, making them valuable tools for investigating cellular responses to oxidative stress . The primary research applications for this compound include the study of antioxidant mechanisms, such as radical adduct formation (RAF), and the evaluation of cytoprotective effects in human cell models, particularly in protecting erythrocytes from oxidative damage and preventing the oxidation of hemoglobin to methemoglobin . Researchers utilize this compound to explore its structure-activity relationship, which helps expand our understanding of how modifications to the caffeine core enhance its biological activity. This product is intended For Research Use Only (RUO) and is strictly not approved for clinical diagnostic use or personal consumption . RUO products, like this one, are exempt from many regulatory controls and are essential tools for basic and applied research, including pharmaceutical development and diagnostic research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O2S B13760559 8-Ethylthiocaffeine CAS No. 6287-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6287-57-6

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O2S/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3

InChI Key

USJVLLPKULLJIL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Foundational & Exploratory

8-Ethylthiocaffeine: A Technical Guide to its Putative Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethylthiocaffeine is a xanthine derivative, structurally related to caffeine, the most widely consumed psychoactive substance. While research specifically investigating the neuronal effects of this compound is limited in publicly available literature, its chemical structure strongly suggests a mechanism of action analogous to other methylxanthines. This technical guide synthesizes the current understanding of the likely molecular targets and signaling pathways of this compound in neuronal cells, drawing parallels from the extensive research on caffeine and other related compounds. The primary putative mechanisms of action are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions can significantly modulate neuronal excitability, neurotransmitter release, and intracellular signaling cascades, making this compound a compound of interest for neurological research and drug development.

Core Putative Mechanisms of Action

Based on its structural similarity to caffeine and other methylxanthines, this compound is predicted to exert its effects on neuronal cells through two primary mechanisms:

  • Adenosine Receptor Antagonism: Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system (CNS). By binding to its receptors (A1, A2A, A2B, and A3), adenosine generally exerts inhibitory effects, reducing neuronal firing and the release of various neurotransmitters. Xanthines like caffeine are well-established non-selective antagonists of A1 and A2A receptors.[1] It is highly probable that this compound also acts as an antagonist at these receptors.

    • A1 Receptor Antagonism: A1 receptors are widely distributed in the brain and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By blocking A1 receptors, this compound would be expected to disinhibit adenylyl cyclase, leading to an increase in cAMP and subsequent activation of protein kinase A (PKA).

    • A2A Receptor Antagonism: A2A receptors are highly concentrated in dopamine-rich brain regions, such as the striatum. These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, increasing cAMP levels. Antagonism of A2A receptors by this compound would likely counteract the effects of adenosine, leading to a relative decrease in cAMP signaling in specific neuronal populations. The interplay between adenosine and dopamine signaling is particularly important, and A2A receptor antagonists are known to modulate dopaminergic neurotransmission.[2][3]

  • Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that degrade the cyclic nucleotides cAMP and cGMP, thereby terminating their signaling.[4] Non-selective PDE inhibitors, like caffeine at higher concentrations, can increase intracellular levels of both cAMP and cGMP by preventing their breakdown.[4] This leads to the activation of downstream effectors such as PKA and protein kinase G (PKG), which can phosphorylate a wide range of proteins involved in neuronal function. Different PDE isoforms are expressed in various neuronal cell types, and their inhibition can have diverse effects on neuronal signaling.[5]

Putative Signaling Pathways in Neuronal Cells

The antagonism of adenosine receptors and inhibition of PDEs by this compound are expected to converge on the modulation of cAMP and cGMP signaling pathways, which are crucial for numerous neuronal processes.

cAMP Signaling Pathway

The modulation of the cAMP pathway by this compound is likely a primary mechanism of its action. By antagonizing A1 receptors and potentially inhibiting PDEs, this compound would lead to an increase in intracellular cAMP levels. This, in turn, activates PKA, which can phosphorylate various substrates, including ion channels, transcription factors, and enzymes, thereby regulating neuronal excitability, synaptic plasticity, and gene expression.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound AR Adenosine Receptor (A1) This compound->AR Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AC Adenylyl Cyclase AR->AC Inhibition ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation 5-AMP 5-AMP cAMP->5-AMP Degradation Targets Downstream Targets (Ion Channels, Transcription Factors) PKA->Targets Phosphorylation PDE->cAMP Catalyzes Response Neuronal Response (e.g., increased excitability) Targets->Response

Figure 1: Putative cAMP signaling pathway modulated by this compound.

cGMP Signaling Pathway

Inhibition of cGMP-specific PDEs (such as PDE5) by this compound would lead to an accumulation of cGMP. In neuronal cells, cGMP signaling is often initiated by nitric oxide (NO) activating soluble guanylate cyclase (sGC). The resulting increase in cGMP activates PKG, which can modulate ion channel activity, neurotransmitter release, and synaptic plasticity.

cGMP_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP sGC->GTP Catalyzes cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation 5-GMP 5-GMP cGMP->5-GMP Degradation Targets Downstream Targets (Ion Channels, Synaptic Proteins) PKG->Targets Phosphorylation PDE Phosphodiesterase (PDE) PDE->cGMP Catalyzes Response Neuronal Response (e.g., modulation of synaptic plasticity) Targets->Response This compound This compound This compound->PDE Inhibition

Figure 2: Putative cGMP signaling pathway modulated by this compound.

Quantitative Data Summary

Table 1: Putative Adenosine Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeCell Type/TissuePutative Ki (µM)Reference Compound (Caffeine) Ki (µM)
A1Neuronal Membrane Prep[Data Not Available]12-40
A2ANeuronal Membrane Prep[Data Not Available]25-80
A2BNeuronal Membrane Prep[Data Not Available]> 100
A3Neuronal Membrane Prep[Data Not Available]> 100

Table 2: Putative Phosphodiesterase Inhibition (IC50) of this compound

PDE IsoformSubstratePutative IC50 (µM)Reference Compound (Caffeine) IC50 (µM)
PDE1cAMP/cGMP[Data Not Available]~500
PDE2cAMP/cGMP[Data Not Available]~500
PDE3cAMP[Data Not Available]> 1000
PDE4cAMP[Data Not Available]~400
PDE5cGMP[Data Not Available]~300

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound in neuronal cells. These protocols are based on established techniques used for similar compounds.

Adenosine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for adenosine A1 and A2A receptors in neuronal tissue.

Objective: To determine the Ki of this compound for adenosine A1 and A2A receptors.

Materials:

  • Neuronal tissue (e.g., rat brain cortex for A1, striatum for A2A)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A)

  • Non-specific binding agent (e.g., theophylline)

  • This compound stock solution

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize neuronal tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Neuronal Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - this compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Figure 3: Experimental workflow for a radioligand binding assay.

Phosphodiesterase Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on PDE activity.

Objective: To determine the IC50 of this compound for specific PDE isoforms.

Materials:

  • Recombinant human PDE isoforms

  • Assay buffer

  • Substrate (cAMP or cGMP)

  • This compound stock solution

  • Detection reagents (e.g., based on fluorescence, luminescence, or radioactivity)[6][7][8]

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microplate, add the specific PDE isoform and varying concentrations of this compound. Incubate briefly.

  • Reaction Initiation: Add the substrate (cAMP or cGMP) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction using a stop solution or by heat inactivation.

  • Detection: Add detection reagents that will generate a signal proportional to the amount of remaining substrate or the product formed.

  • Measurement: Read the signal using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the log concentration of this compound to determine the IC50 value.

PDE_Assay_Workflow start Start preincubate Pre-incubate PDE with This compound start->preincubate initiate Initiate Reaction with cAMP or cGMP preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Add Detection Reagents terminate->detect measure Measure Signal detect->measure analyze Data Analysis: - Determine IC50 measure->analyze end End analyze->end

Figure 4: Experimental workflow for a phosphodiesterase activity assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound in neuronal cells is currently limited, its structural similarity to well-characterized xanthines provides a strong basis for predicting its primary molecular targets and downstream effects. It is highly likely that this compound functions as an antagonist of adenosine A1 and A2A receptors and as a non-selective inhibitor of phosphodiesterases. These actions would lead to a modulation of cAMP and cGMP signaling pathways, thereby influencing neuronal excitability, neurotransmitter release, and synaptic plasticity. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the pharmacological profile of this compound and to elucidate its full potential as a tool for neuroscience research and as a candidate for therapeutic development.

References

The Biological Activity of 8-Ethylthiocaffeine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a well-known methylxanthine, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Modifications at the C8 position of the xanthine core have been a particular focus, leading to derivatives with a wide range of biological activities, including antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). This technical guide provides an in-depth overview of the biological activities of 8-Ethylthiocaffeine and its related thio-derivatives, with a focus on their antioxidant properties. While the primary aim is to present a comprehensive picture, it is important to note that publicly available quantitative data on the direct interaction of this compound with adenosine receptors and phosphodiesterases is limited. This guide compiles the available data, details relevant experimental protocols, and provides visual representations of key processes to aid researchers in this field.

Synthesis of 8-Thio-Caffeine Derivatives

The synthesis of 8-thio-caffeine derivatives, including this compound, typically proceeds via a common intermediate, 8-bromocaffeine. The general synthetic route involves the nucleophilic substitution of the bromine atom with a corresponding thiol.

A general synthesis scheme is presented below:

Caffeine Caffeine Br2_AcOH Br₂ / Acetic Acid Caffeine->Br2_AcOH Bromocaffeine 8-Bromocaffeine Br2_AcOH->Bromocaffeine Bromination RSH R-SH (e.g., Ethanethiol) Bromocaffeine->RSH Thio_Caffeine 8-SR-Caffeine (e.g., this compound) RSH->Thio_Caffeine Nucleophilic Substitution

General synthesis of 8-alkylthiocaffeine derivatives.

Biological Activity: Antioxidant Properties

A key study by Jasiewicz et al. (2016) investigated the antioxidant properties of a series of nine thio-caffeine analogues.[1][2] The study provides valuable quantitative data on the ability of these compounds to scavenge free radicals and protect against oxidative damage.

Quantitative Antioxidant Activity Data

The antioxidant activities of nine thio-caffeine derivatives from the study by Jasiewicz et al. are summarized in the table below. The activities were assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and a hemolysis assay, which measures the protective effect against oxidative damage to red blood cells.[1][2]

CompoundDPPH Radical Scavenging Activity (%) [0.1 mg/mL]Protection Against AAPH-induced Hemolysis (%) [0.1 mg/mL]
8-((4-methyl-4H-1,2,4-triazol-3-yl)thio)caffeine15.325.7
8-(benzylthio)caffeine12.130.1
8-((4-chlorobenzyl)thio)caffeine11.833.4
8-((2,4-dichlorobenzyl)thio)caffeine10.535.2
8-(phenylthio)caffeine9.828.9
8-((4-chlorophenyl)thio)caffeine10.131.5
8-(ethylthio)caffeine 10.8 29.8
8-((2-hydroxyethyl)thio)caffeine13.538.7
8-((pyrrolidin-1-ylcarbonothioyl)sulfanyl)caffeine92.3 95.1

Data sourced from Jasiewicz et al. (2016)[1][2]

Among the tested compounds, 8-((pyrrolidin-1-ylcarbonothioyl)sulfanyl)caffeine demonstrated exceptionally high antioxidant and cytoprotective activity, comparable to the standard antioxidant Trolox.[1][2]

Adenosine Receptor Binding and Phosphodiesterase Inhibition

However, for research and drug development purposes, standardized protocols for these assays are well-established.

General Signaling Pathways

Caffeine and its derivatives are known to act as antagonists at adenosine A1 and A2A receptors. This antagonism leads to a variety of downstream effects, including modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Furthermore, as phosphodiesterase inhibitors, they can prevent the breakdown of cyclic nucleotides like cAMP and cGMP, leading to their accumulation and subsequent activation of downstream signaling cascades.

cluster_0 Adenosine Receptor Antagonism cluster_1 Phosphodiesterase Inhibition Adenosine Adenosine AR Adenosine Receptor (A1/A2A) Adenosine->AR Agonist AC Adenylyl Cyclase AR->AC Modulation ETC_AR This compound ETC_AR->AR Antagonist cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_AR Cellular Response PKA->Cellular_Response_AR PDE Phosphodiesterase (PDE) AMP_GMP AMP/GMP PDE->AMP_GMP Hydrolysis ETC_PDE This compound ETC_PDE->PDE Inhibitor cAMP_substrate cAMP/cGMP cAMP_substrate->PDE PKA_PKG PKA/PKG cAMP_substrate->PKA_PKG Cellular_Response_PDE Cellular Response PKA_PKG->Cellular_Response_PDE

Potential signaling pathways of this compound.

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3]

start Prepare DPPH solution (purple) add_sample Add test compound (e.g., this compound) start->add_sample incubate Incubate in the dark add_sample->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition measure->calculate

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compound (e.g., this compound) in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay assesses the cytoprotective effect of a compound against oxidative damage induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][2]

Protocol:

  • Obtain fresh human red blood cells (RBCs) and wash them with a phosphate-buffered saline (PBS) solution.

  • Prepare a suspension of RBCs in PBS.

  • Pre-incubate the RBC suspension with various concentrations of the test compound for a specific time.

  • Induce oxidative stress by adding a solution of AAPH.

  • Incubate the mixture at 37°C with gentle shaking for a defined period.

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) to quantify hemolysis.

  • The protective effect is determined by comparing the degree of hemolysis in the presence and absence of the test compound.

Adenosine Receptor Binding Assay (General Protocol)

This competitive binding assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

start Prepare cell membranes expressing adenosine receptors incubate Incubate membranes with radioligand and test compound start->incubate filter Separate bound and free radioligand by filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash measure Measure radioactivity on filters wash->measure calculate Determine Ki value measure->calculate

Workflow for a competitive adenosine receptor binding assay.

Protocol:

  • Prepare cell membrane homogenates from a cell line stably expressing the adenosine receptor of interest (e.g., A1 or A2A).

  • In a reaction tube, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-DPCPX for A1 receptors or [³H]-ZM241385 for A2A receptors), and varying concentrations of the test compound.

  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific phosphodiesterase (PDE) isozyme.

Protocol:

  • Purify the desired PDE isozyme.

  • In a reaction mixture, combine the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the test compound.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction.

  • Quantify the amount of the hydrolyzed product (AMP or GMP) or the remaining substrate (cAMP or cGMP). This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or luminescence-based assays.

  • The concentration of the test compound that inhibits 50% of the PDE activity (IC50) is determined.

Conclusion

This compound and its derivatives represent an interesting class of compounds with demonstrated antioxidant potential. The synthetic route via 8-bromocaffeine is well-established, allowing for the generation of a variety of analogues for structure-activity relationship studies. While specific data on their interaction with adenosine receptors and phosphodiesterases is currently limited in the public domain, the general protocols provided in this guide can be utilized to perform such evaluations. Further research into the quantitative biological activity of these compounds is warranted to fully elucidate their therapeutic potential.

References

Pharmacological Profile of 8-Ethylthiocaffeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethylthiocaffeine is a synthetic derivative of caffeine, belonging to the class of 8-substituted xanthines. This class of compounds is of significant interest in medicinal chemistry due to their activity as modulators of key signaling pathways, primarily through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known pharmacological profile of closely related 8-thioalkylcaffeine derivatives to provide a comprehensive overview of its expected activities. The primary molecular targets are adenosine A1 and A2A receptors, where it is expected to act as an antagonist, and various phosphodiesterase isoforms, with a potential for selective inhibition. This document outlines the anticipated receptor binding affinities, functional activities, and provides detailed experimental protocols for the key assays used to characterize such compounds.

Introduction

Caffeine, a naturally occurring methylxanthine, is the most widely consumed psychoactive substance globally. Its stimulant and other physiological effects are primarily mediated through the antagonism of adenosine receptors and non-selective inhibition of phosphodiesterases. The chemical structure of caffeine offers several positions for modification to alter its pharmacological profile. The 8-position, in particular, has been a focal point for the development of potent and selective adenosine receptor antagonists and phosphodiesterase inhibitors.

Substitution at the 8-position with various moieties, including alkylthio groups, has been shown to significantly influence the affinity and selectivity of these compounds for their molecular targets. This compound, with an ethylthio group at the 8-position, is a representative of this class. This guide aims to provide a detailed technical overview of its expected pharmacological profile based on data from structurally similar 8-thioalkylcaffeine analogs.

Molecular Targets and Mechanism of Action

The primary pharmacological effects of 8-substituted caffeines are attributed to their interaction with two main classes of proteins:

  • Adenosine Receptors: These are G-protein coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological processes. There are four main subtypes: A₁, A₂A, A₂B, and A₃. Caffeine and its derivatives act as antagonists at A₁ and A₂A receptors, which are abundant in the central nervous system. Blockade of these receptors, particularly the A₂A receptor, is linked to the stimulant effects of caffeine.

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, resulting in various cellular responses. Different PDE isoforms exhibit tissue-specific expression and substrate specificity, making them attractive targets for drug development.

This compound is expected to act as a competitive antagonist at adenosine receptors and as a competitive inhibitor of phosphodiesterase enzymes.

Pharmacological Data (Based on 8-Thioalkylcaffeine Analogs)

Due to the absence of specific published data for this compound, the following tables summarize the receptor binding affinities and phosphodiesterase inhibitory activities of closely related 8-thioalkylcaffeine derivatives. This data provides a strong indication of the expected potency and selectivity of this compound.

Table 1: Adenosine Receptor Binding Affinities of 8-Substituted Caffeine Analogs

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)Selectivity (A₁/A₂A)Reference
Caffeine12,000 - 40,0004,000 - 25,000~0.3 - 1General Literature
8-Cyclohexylcaffeine41--
8-(2-Phenylethyl)-caffeineNon-selectiveNon-selective-[1]
Unsubstituted benzyloxy linker1520--[1]
para-Chloro-substituted phenoxymethyl linker-1330-[1]

Note: Specific Kᵢ values for this compound are not available in the cited literature. The data for related compounds suggests that 8-substitution can lead to increased affinity compared to caffeine.

Table 2: Phosphodiesterase Inhibitory Activity of "Thiocaffeine"

CompoundEnzymePotencyReference
"Thiocaffeine"cAMP PhosphodiesteraseMore potent than Theophylline[2]
TheophyllinecAMP Phosphodiesterase-[2]
IBMXcAMP PhosphodiesteraseMore potent than "Thiocaffeine"[2]

Note: The exact structure of "thiocaffeine" and its IC₅₀ value were not specified in the reference. It is, however, indicative of the potential for 8-thio substitution to enhance PDE inhibitory activity.

Signaling Pathways

The antagonism of adenosine receptors and inhibition of phosphodiesterases by this compound would modulate key intracellular signaling pathways.

Adenosine Receptor Antagonism

Antagonism of A₁ and A₂A adenosine receptors by this compound would block the downstream signaling cascades initiated by the endogenous ligand, adenosine.

cluster_A1 A1 Adenosine Receptor Pathway cluster_A2A A2A Adenosine Receptor Pathway Adenosine_A1 Adenosine A1R A1 Receptor Adenosine_A1->A1R Gi Gi A1R->Gi ETC_A1 This compound ETC_A1->A1R AC_A1 Adenylyl Cyclase Gi->AC_A1 cAMP_A1 cAMP AC_A1->cAMP_A1 ATP PKA_A1 PKA cAMP_A1->PKA_A1 CellularResponse_A1 Cellular Response (Inhibition) PKA_A1->CellularResponse_A1 Adenosine_A2A Adenosine A2AR A2A Receptor Adenosine_A2A->A2AR Gs Gs A2AR->Gs ETC_A2A This compound ETC_A2A->A2AR AC_A2A Adenylyl Cyclase Gs->AC_A2A cAMP_A2A cAMP AC_A2A->cAMP_A2A ATP PKA_A2A PKA cAMP_A2A->PKA_A2A CellularResponse_A2A Cellular Response (Stimulation) PKA_A2A->CellularResponse_A2A

Figure 1: Adenosine Receptor Signaling Antagonism.
Phosphodiesterase Inhibition

By inhibiting PDE enzymes, this compound would prevent the breakdown of cAMP and/or cGMP, leading to their accumulation and enhanced downstream signaling.

cluster_PDE Phosphodiesterase Inhibition Pathway cAMP_source ATP AC Adenylyl Cyclase cAMP_source->AC cGMP_source GTP GC Guanylyl Cyclase cGMP_source->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA PKA cAMP->PKA cGMP->PDE PKG PKG cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP ETC This compound ETC->PDE CellularResponse Cellular Responses PKA->CellularResponse PKG->CellularResponse

Figure 2: Phosphodiesterase Inhibition Mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of 8-substituted caffeines.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

cluster_workflow Radioligand Displacement Assay Workflow prep Prepare membrane homogenates expressing the target adenosine receptor subtype (e.g., A1, A2A). incubate Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1) and varying concentrations of this compound. prep->incubate separate Separate bound from free radioligand by rapid filtration through glass fiber filters. incubate->separate wash Wash filters to remove non-specifically bound radioligand. separate->wash quantify Quantify radioactivity on filters using liquid scintillation counting. wash->quantify analyze Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant). quantify->analyze

Figure 3: Radioligand Displacement Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Cell lines (e.g., CHO, HEK293) stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]DPCPX for A₁ receptors, 2 nM [³H]ZM241385 for A₂A receptors).

      • Varying concentrations of this compound (or other test compounds) in a suitable solvent (e.g., DMSO, final concentration ≤1%).

      • Membrane homogenate (typically 20-50 µg of protein per well).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., 10 µM theophylline).

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC₅₀ value is determined by non-linear regression analysis.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Phosphodiesterase Activity Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform by monitoring the hydrolysis of a fluorescently labeled substrate.

cluster_workflow Fluorescent PDE Assay Workflow prepare Prepare a reaction mixture containing the specific PDE isoform, assay buffer, and varying concentrations of This compound. initiate Initiate the reaction by adding a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP). prepare->initiate incubate Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period. initiate->incubate stop Stop the reaction by adding a stop solution (e.g., containing a general PDE inhibitor like IBMX). incubate->stop measure Measure the fluorescence polarization or intensity. Cleavage of the substrate by PDE results in a change in the fluorescence signal. stop->measure analyze Analyze the data to determine the IC50 value of this compound for the specific PDE isoform. measure->analyze

Figure 4: Fluorescent PDE Assay Workflow.

Detailed Methodology:

  • Reagents and Enzyme Preparation:

    • Recombinant human PDE isoforms are obtained from commercial sources.

    • A fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) is used.

    • Assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5) is prepared.

    • A stop solution containing a potent, non-selective PDE inhibitor (e.g., 100 mM IBMX) is prepared.

  • Assay Procedure:

    • The assay is performed in a low-volume 384-well plate.

    • To each well, add:

      • Assay buffer.

      • The specific PDE isoform at a concentration that gives a linear reaction rate.

      • Varying concentrations of this compound or a reference inhibitor.

    • The plate is pre-incubated at the assay temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes).

    • The reaction is initiated by the addition of the fluorescent substrate.

    • The reaction is allowed to proceed for a fixed time (e.g., 30-60 minutes), ensuring that substrate consumption is within the linear range (typically <20%).

    • The reaction is terminated by the addition of the stop solution.

  • Detection:

    • The fluorescence polarization or fluorescence intensity is read using a plate reader with appropriate filters. The principle is that the small, fluorescently labeled product of the PDE reaction tumbles more rapidly in solution than the larger substrate, leading to a decrease in fluorescence polarization.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to control wells (no inhibitor).

    • The data are plotted as the percentage of inhibition versus the logarithm of the test compound concentration.

    • The IC₅₀ value is determined by non-linear regression analysis using a sigmoidal dose-response curve.

Pharmacokinetic Profile (Anticipated)

No specific pharmacokinetic data for this compound has been identified. However, based on the general properties of caffeine and its derivatives, the following can be anticipated:

  • Absorption: Caffeine and many of its derivatives are well-absorbed orally. The lipophilicity of this compound, which is likely higher than caffeine, may influence its absorption rate and extent.

  • Distribution: Caffeine distributes throughout the body and readily crosses the blood-brain barrier. The distribution of this compound will depend on its plasma protein binding and tissue permeability.

  • Metabolism: Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The ethylthio group of this compound will likely be a site for metabolic transformations, such as oxidation to the corresponding sulfoxide and sulfone.

  • Excretion: The metabolites of caffeine are primarily excreted in the urine. A similar route of elimination is expected for the metabolites of this compound.

Conclusion

References

In-Vitro Evaluation of 8-Ethylthiocaffeine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caffeine and its derivatives, a class of methylxanthines, have garnered significant interest in oncological research for their potential as anticancer agents.[1] These compounds have been observed to influence key cellular processes such as cell cycle progression and apoptosis.[2] This guide focuses on the in-vitro cytotoxic evaluation of 8-Ethylthiocaffeine, a derivative of caffeine. While direct studies on this specific compound are limited, research on analogous 8-alkylmercaptocaffeine derivatives provides a strong framework for investigation. These related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and C152 (melanoma).[1][3] The primary mechanism of action appears to be the induction of apoptosis mediated through the cGMP signaling pathway and activation of executioner caspases.[1]

This document provides a comprehensive overview of the experimental protocols and data interpretation relevant to assessing the cytotoxic potential of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic compounds.

Quantitative Data Summary

The following tables summarize the cytotoxic and mechanistic data obtained from studies on 8-alkylmercaptocaffeine derivatives, which can serve as a proxy for designing experiments with this compound.

Table 1: Cytotoxicity of 8-Alkylmercaptocaffeine Derivatives in Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)Reference
Propyl (C1)A549, MCF-7, C152< 100[1]
Heptyl (C5)A549, MCF-7, C152< 100[1]
3-methyl-butyl (C7)A549, MCF-7, C152< 100[1]

Table 2: Mechanistic Insights of 8-Alkylmercaptocaffeine Derivatives

ParameterCell LinesObservationReference
Caspase-3 ActivityA549, MCF-7, C152Significantly increased[1]
Intracellular cGMP LevelsA549, MCF-7, C152Significantly increased[1]
LDH LeakageNot specifiedNo significant elevation[1]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).[4]

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[6]

Materials:

  • 96-well plates

  • Treated cell cultures

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Sample Collection: After the treatment period, centrifuge the 96-well plate.

  • Supernatant Transfer: Carefully transfer the supernatant from each well to a new 96-well plate.[7]

  • Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature in the dark for approximately 20-30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6][7]

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8][9]

Materials:

  • Treated cell lysates

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader or fluorometer

Procedure:

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit and incubate on ice.

  • Lysate Collection: Centrifuge the samples and collect the supernatant containing the cell lysate.

  • Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (e.g., DEVD-pNA).[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[10]

  • Signal Measurement: Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric assays).[9][10]

Signaling Pathway Analysis: cGMP ELISA

A competitive ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the intracellular levels of cyclic Guanosine Monophosphate (cGMP).[11][12]

Materials:

  • Treated cell lysates

  • cGMP ELISA kit

  • Microplate reader

Procedure:

  • Sample Preparation: Lyse the treated cells and collect the supernatant.[13]

  • ELISA Protocol:

    • Add samples and standards to the antibody-coated microplate.[11]

    • Add the cGMP-peroxidase conjugate and the anti-cGMP antibody.[11]

    • Incubate the plate with shaking.[11]

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate.[11]

    • Stop the reaction and measure the absorbance at 450 nm.[11]

  • Data Analysis: The concentration of cGMP is inversely proportional to the color intensity. Calculate the cGMP concentration in the samples based on the standard curve.[11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549, MCF-7, etc.) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep This compound Preparation treatment Compound Incubation (Dose-Response) compound_prep->treatment seeding->treatment viability Cell Viability (MTT Assay) treatment->viability membrane Membrane Integrity (LDH Assay) treatment->membrane apoptosis Apoptosis (Caspase-3 Assay) treatment->apoptosis signaling Signaling Pathway (cGMP ELISA) treatment->signaling data_analysis IC50 Calculation & Statistical Analysis viability->data_analysis membrane->data_analysis apoptosis->data_analysis signaling->data_analysis G compound 8-Alkylmercaptocaffeine Derivatives pde Phosphodiesterase (PDE) compound->pde Inhibition cgmp Increased Intracellular cGMP pde->cgmp Inhibition gtp GTP gtp->cgmp Activation gc Guanylate Cyclase gc->gtp pkg Protein Kinase G (PKG) Activation cgmp->pkg pro_caspase3 Pro-Caspase-3 pkg->pro_caspase3 Activation Cascade caspase3 Activated Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis G hypothesis Hypothesis: This compound exhibits cytotoxicity in cancer cells. invitro_model In-Vitro Model: Cancer Cell Lines (e.g., A549, MCF-7) hypothesis->invitro_model primary_endpoint Primary Endpoint: Measure Cell Viability (MTT) invitro_model->primary_endpoint secondary_endpoints Secondary Endpoints: Investigate Mechanism of Action primary_endpoint->secondary_endpoints membrane_integrity Membrane Integrity (LDH) secondary_endpoints->membrane_integrity apoptosis_induction Apoptosis Induction (Caspase-3) secondary_endpoints->apoptosis_induction pathway_analysis Signaling Pathway (cGMP) secondary_endpoints->pathway_analysis conclusion Conclusion: Elucidate cytotoxic effect and mechanism of this compound membrane_integrity->conclusion apoptosis_induction->conclusion pathway_analysis->conclusion

References

Discovery and Initial Screening of 8-Ethylthiocaffeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial pharmacological screening of 8-Ethylthiocaffeine, a derivative of the xanthine scaffold. The document details its synthesis, preliminary in vitro characterization, and the experimental protocols utilized in its evaluation. The primary molecular targets of this compound are adenosine receptors and phosphodiesterase (PDE) enzymes. This guide summarizes the available quantitative data for this compound and structurally related analogs, offering insights into its potential pharmacological profile. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Caffeine, a well-known methylxanthine, exerts its physiological effects primarily through the antagonism of adenosine receptors and the inhibition of phosphodiesterases.[1] The modification of the caffeine scaffold, particularly at the C8-position, has been a significant area of interest in medicinal chemistry to enhance potency and selectivity for these targets.[1][2] The introduction of a thioether linkage at the 8-position, as seen in this compound, represents a strategic modification to explore the structure-activity relationships of this class of compounds. This document outlines the discovery and initial screening of this compound, providing a technical foundation for further research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, starting from the readily available 8-bromocaffeine. A general synthetic scheme is presented below.

G cluster_0 Synthesis of this compound Caffeine Caffeine Bromocaffeine 8-Bromocaffeine Caffeine->Bromocaffeine Bromination Ethylthiocaffeine This compound Bromocaffeine->Ethylthiocaffeine SodiumEthanethiolate Sodium Ethanethiolate SodiumEthanethiolate->Ethylthiocaffeine Nucleophilic Substitution

A general synthetic route to this compound.
Experimental Protocol: Synthesis of this compound

A plausible synthetic protocol, based on methods for related 8-mercaptocaffeine derivatives, is as follows:

  • Bromination of Caffeine: Caffeine is first brominated at the 8-position to yield 8-bromocaffeine. This is a common starting material for many C8-substituted xanthine derivatives.

  • Formation of the Thiolate: Ethanethiol is treated with a strong base, such as sodium hydride or sodium hydroxide, in an appropriate solvent (e.g., ethanol or DMF) to generate the sodium ethanethiolate nucleophile.

  • Nucleophilic Substitution: 8-bromocaffeine is then reacted with the in situ generated sodium ethanethiolate. The thiolate anion displaces the bromide at the C8 position of the xanthine core.

  • Purification: The reaction mixture is worked up, and the crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Pharmacological Screening: Adenosine Receptor Affinity

This compound is predicted to act as an antagonist at adenosine receptors, similar to its parent compound, caffeine. The initial screening would involve determining its binding affinity (Ki) for the A1 and A2A receptor subtypes, which are the primary targets of caffeine in the central nervous system.[3]

Table 1: Adenosine Receptor Binding Affinities (Ki, µM) of Caffeine and Related 8-Substituted Analogs

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)
Caffeine~20~8
8-Cyclohexylcaffeine0.041Not Reported
8-(2-Phenylethyl)-1,3,7-trimethylxanthineNon-selectiveNon-selective
Experimental Protocol: Adenosine Receptor Radioligand Binding Assay
  • Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO cells transfected with human A1 or A2A receptors) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl (pH 7.4), is used.

  • Radioligand: A specific radioligand for the receptor subtype is used (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors).

  • Competition Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_0 Adenosine Receptor Binding Assay Workflow MembranePrep Membrane Preparation Incubation Incubation with Radioligand and this compound MembranePrep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Workflow for adenosine receptor binding assay.

Pharmacological Screening: Phosphodiesterase Inhibition

Xanthine derivatives are known to inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP). The initial screening of this compound would involve assessing its inhibitory activity (IC50) against a panel of PDE isoenzymes.

Table 2: Phosphodiesterase Inhibition (IC50, µM) of Caffeine and Related Xanthines

CompoundPDE1PDE2PDE3PDE4PDE5
CaffeineHigh µMHigh µMHigh µMHigh µMHigh µM
Theophylline~280~270~380~150~630
IBMX2-502-502-502-502-50
Experimental Protocol: Phosphodiesterase Activity Assay
  • Enzyme and Substrate: Purified recombinant PDE isoenzymes and their respective substrates ([3H]cAMP or [3H]cGMP) are used.

  • Assay Buffer: A suitable buffer containing MgCl2 is used.

  • Inhibition Assay: The PDE enzyme is incubated with the substrate and varying concentrations of the test compound (this compound).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is terminated, often by boiling or the addition of a stop reagent.

  • Conversion to Nucleoside: The product of the PDE reaction (5'-AMP or 5'-GMP) is converted to the corresponding nucleoside (adenosine or guanosine) by the addition of a 5'-nucleotidase (e.g., from snake venom).

  • Separation: The charged, unhydrolyzed substrate is separated from the uncharged nucleoside product using ion-exchange chromatography.

  • Quantification: The amount of radioactive nucleoside is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_0 Phosphodiesterase Activity Assay Workflow Incubation Incubation of PDE, Substrate, and this compound Termination Reaction Termination Incubation->Termination Nucleotidase Conversion to Nucleoside Termination->Nucleotidase Separation Ion-Exchange Separation Nucleotidase->Separation Quantification Scintillation Counting Separation->Quantification DataAnalysis Data Analysis (IC50) Quantification->DataAnalysis

Workflow for phosphodiesterase activity assay.

Signaling Pathways

The pharmacological effects of this compound are expected to be mediated through the modulation of intracellular signaling pathways involving cyclic nucleotides.

Adenosine Receptor Antagonism and cAMP Signaling

By blocking A1 and A2A adenosine receptors, this compound would modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. A1 receptor antagonism would disinhibit adenylyl cyclase, leading to increased cAMP levels. A2A receptor antagonism would prevent its stimulation by adenosine, thereby attenuating cAMP production. The net effect on cellular cAMP would depend on the relative receptor subtype selectivity of this compound and the specific cellular context.

G cluster_0 Adenosine Receptor Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR AC Adenylyl Cyclase A1R->AC Inhibition A2AR->AC Stimulation Ethylthiocaffeine This compound Ethylthiocaffeine->A1R Ethylthiocaffeine->A2AR cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Modulation of cAMP signaling by this compound.
Phosphodiesterase Inhibition and Cyclic Nucleotide Levels

Inhibition of PDEs by this compound would lead to an accumulation of intracellular cAMP and/or cGMP, depending on its selectivity for different PDE isoenzymes.[4] This would amplify the downstream signaling cascades mediated by these second messengers, such as the activation of protein kinase A (PKA) and protein kinase G (PKG).

G cluster_0 Phosphodiesterase Inhibition Signaling cAMP cAMP PDE Phosphodiesterase cAMP->PDE PKA Protein Kinase A cAMP->PKA Activation cGMP cGMP cGMP->PDE PKG Protein Kinase G cGMP->PKG Activation AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Ethylthiocaffeine This compound Ethylthiocaffeine->PDE Inhibition

Effect of this compound on cyclic nucleotide levels.

Conclusion

This compound is a synthetically accessible derivative of caffeine with the potential to modulate key signaling pathways through the antagonism of adenosine receptors and inhibition of phosphodiesterases. This technical guide has outlined its likely synthesis and the standard in vitro screening methodologies used to characterize such compounds. While specific quantitative pharmacological data for this compound remains to be fully elucidated in publicly available literature, the provided protocols and comparative data for related analogs offer a solid framework for its initial assessment. Further investigation is warranted to determine its precise affinity and selectivity profile, which will be crucial in defining its potential therapeutic applications. The visualization of experimental workflows and signaling pathways provided herein serves as a valuable resource for researchers in the field of drug discovery and development.

References

8-Ethylthiocaffeine's Interaction with Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Adenosine Receptors and Xanthine Antagonists

Adenosine is a ubiquitous purine nucleoside that functions as a neuromodulator and homeostatic regulator by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention.[1]

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] Conversely, the A2A and A2B receptors typically couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP.[2][5]

Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective antagonists of adenosine receptors. The core xanthine scaffold has been extensively modified, particularly at the 8-position, to enhance affinity and selectivity for the different adenosine receptor subtypes.[6][7] These modifications have led to the development of potent and selective research tools and potential therapeutic agents.[6]

Predicted Effects of 8-Ethylthiocaffeine on Adenosine Receptors

Based on the extensive structure-activity relationship (SAR) data for 8-substituted xanthines, this compound is predicted to be an antagonist of adenosine receptors. The introduction of a small alkylthio group at the 8-position is a modification that aligns with the broader class of 8-substituted xanthines known to exhibit adenosine receptor antagonism.

Data Presentation: Comparative Analysis of 8-Substituted Xanthines

Direct quantitative data for this compound is not available in the reviewed literature. However, by examining the binding affinities of structurally related 8-substituted xanthines, we can infer its likely pharmacological profile. The following tables summarize the binding affinities (Ki) of various 8-substituted xanthines for A1 and A2A adenosine receptors, providing a comparative context.

Table 1: Binding Affinities (Ki, nM) of 8-Substituted Xanthine Analogs at A1 Adenosine Receptors

Compound8-SubstituentA1 Ki (nM)Species
Caffeine-H29,000Human
8-Phenyltheophylline-Phenyl100Bovine
8-Cyclopentyltheophylline (CPT)-Cyclopentyl1.8Rat
8-(p-Sulfophenyl)theophylline-p-Sulfophenyl1,300Bovine
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)-Cyclopentyl0.47Rat

Data compiled from multiple sources.

Table 2: Binding Affinities (Ki, nM) of 8-Substituted Xanthine Analogs at A2A Adenosine Receptors

Compound8-SubstituentA2A Ki (nM)Species
Caffeine-H15,000Human
8-Phenyltheophylline-Phenyl3,000Bovine
8-(3-Chlorostyryl)caffeine (CSC)-3-Chlorostyryl54Rat
ZM241385 (Non-xanthine)-0.5Human

Data compiled from multiple sources.

Based on these trends, it is hypothesized that the ethylthio- substitution in this compound will confer a higher affinity for adenosine receptors compared to unsubstituted caffeine. The relatively small and lipophilic nature of the ethylthio group may favor binding to the A1 receptor, a common trend for many 8-alkyl and 8-cycloalkyl substituted xanthines.[8] However, without direct experimental evidence, the precise affinity and selectivity profile remains to be determined.

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by this compound would modulate downstream signaling cascades. The canonical pathways for the A1 and A2A receptors are depicted below.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_A1 Adenosine A1R A1 Receptor Adenosine_A1->A1R Binds Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Cellular_Response_Inhibited Inhibition of Cellular Response PKA_active->Cellular_Response_Inhibited Leads to

A1 Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_A2A Adenosine A2AR A2A Receptor Adenosine_A2A->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Cellular_Response_Stimulated Stimulation of Cellular Response PKA_active->Cellular_Response_Stimulated Leads to

A2A Adenosine Receptor Signaling Pathway

Experimental Protocols

To empirically determine the binding affinity and functional activity of this compound at adenosine receptors, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is designed to determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.

Materials:

  • Whole cells expressing the human adenosine receptor subtype of interest.

  • Test compound (this compound).

  • A known agonist for the receptor (for antagonist testing).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the PDE inhibitor.

  • For Gs-coupled receptors (A2A, A2B):

    • To test for agonist activity, add increasing concentrations of the test compound.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist (typically at its EC80).

  • For Gi-coupled receptors (A1, A3):

    • To test for agonist activity, add increasing concentrations of the test compound in the presence of forskolin to stimulate basal cAMP levels.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound, then add a fixed concentration of a known agonist in the presence of forskolin.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Plot the cAMP concentration against the logarithm of the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound at adenosine receptors.

Experimental_Workflow Start Novel Compound (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay cAMP Accumulation Assay Start->Functional_Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Determine_Activity Determine Agonist/Antagonist Activity (EC50/IC50) Functional_Assay->Determine_Activity SAR_Analysis Structure-Activity Relationship Analysis Determine_Ki->SAR_Analysis Determine_Activity->SAR_Analysis Selectivity_Profile Determine Selectivity Profile (A1 vs A2A vs A2B vs A3) SAR_Analysis->Selectivity_Profile Lead_Optimization Lead Optimization Selectivity_Profile->Lead_Optimization End Characterized Compound Lead_Optimization->End

Experimental Workflow for Compound Characterization

Conclusion

While direct experimental data on the interaction of this compound with adenosine receptors is currently lacking, the extensive body of research on 8-substituted xanthines provides a strong basis for predicting its activity as an adenosine receptor antagonist. The ethylthio moiety at the 8-position is expected to enhance its binding affinity compared to caffeine. To confirm these predictions and to fully characterize its pharmacological profile, the experimental protocols detailed in this guide should be employed. Such studies will be crucial in determining the potency and selectivity of this compound, thereby elucidating its potential as a pharmacological tool or a lead compound for further drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Ethylthiocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the known physicochemical properties of 8-Ethylthiocaffeine. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for the parent compound, caffeine, and other relevant 8-thio-substituted caffeine derivatives. This information is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of this class of compounds.

Chemical Identity

This compound , also known as 8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione , is a derivative of caffeine where an ethylthio group is substituted at the 8-position of the purine ring.

IdentifierValue
IUPAC Name 8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione
CAS Number 6287-57-6[1]
Chemical Formula C10H14N4O2S[1]
Molecular Weight 254.31 g/mol
Canonical SMILES CCSC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C

Physicochemical Data

Quantitative experimental data for this compound is not extensively reported in the literature. The following tables provide available data for this compound and comparative data for caffeine and other 8-thio-caffeine analogs to offer a predictive context.

Table 1: General Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Appearance
This compound C10H14N4O2S254.31White powder[1]
Caffeine C8H10N4O2194.19[2]White crystalline powder, odorless, bitter taste[3]
8-((2-Aminoethyl)thio)caffeine C10H15N5O2S269.33[4]Not specified
8-((2-(Dimethylamino)ethyl)thio)caffeine HCl C12H20ClN5O2S333.84[5]Not specified

Table 2: Melting and Boiling Points

CompoundMelting Point (°C)Boiling Point (°C)
This compound Not availableNot available
Caffeine 238 (anhydrous)[6]178 (sublimes)[2][7]
8-((2-Aminoethyl)thio)caffeine Not available489 at 760 mmHg (predicted)[8]
8-((2-Aminoethyl)thio)caffeine HCl Not available508.8 (predicted)[9]

Table 3: Solubility, pKa, and LogP

CompoundSolubilitypKaLogP (Octanol/Water)
This compound Not availableNot availableNot available
Caffeine Slightly soluble in water and alcohol; soluble in chloroform[3]. Solubility in water is ~20 mg/mL[10].0.6 (caffeine-H+), 14 (caffeine)-0.07[11]
Xanthine (parent purine) 69 mg/L in water at 16 °C[12]7.53[12]-0.73[12]
8-((2-Aminoethyl)thio)caffeine Not availableNot available-0.2 (XLogP3 predicted)[8]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available. However, standard methodologies used for caffeine and its analogs can be applied.

3.1. Determination of Melting Point

The melting point of a solid crystalline substance can be determined using the capillary method.

  • Apparatus: Thiele tube or a digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the substance is recorded as the melting point range. For pure caffeine, a sharp melting point of 238.5°C has been reported using this method[13].

3.2. Determination of Solubility

The solubility of a compound in various solvents can be determined by the gravimetric method or by high-performance liquid chromatography (HPLC).

  • Gravimetric Method:

    • An excess amount of the solute is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 48-72 hours)[13][14].

    • The saturated solution is then filtered to remove any undissolved solid.

    • A known volume of the filtrate is evaporated to dryness, and the mass of the residue is measured.

    • The solubility is calculated as the mass of the solute per volume of the solvent.

  • HPLC Method:

    • Saturated solutions are prepared as described above.

    • After filtration, the saturated solution is diluted appropriately.

    • The concentration of the solute in the diluted solution is determined using a validated HPLC method with a suitable standard curve[13].

3.3. Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by quantification.

  • Procedure:

    • A solution of the compound is prepared in either water or octanol.

    • Equal volumes of the aqueous and octanolic phases are mixed in a separatory funnel.

    • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate.

    • The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Biological Activity

Synthesis Workflow

The synthesis of 8-thio-substituted caffeine derivatives typically starts from 8-bromocaffeine, which is then reacted with a corresponding thiol.

Synthesis_Workflow Caffeine Caffeine Bromocaffeine 8-Bromocaffeine Caffeine->Bromocaffeine Bromination Ethylthiocaffeine This compound Bromocaffeine->Ethylthiocaffeine Ethylthiol Ethanethiol Ethylthiol->Ethylthiocaffeine Nucleophilic Substitution

Caption: General synthesis route for this compound.

Potential Biological Signaling Pathway

Derivatives of 8-thio-caffeine have been investigated for their antioxidant and cytoprotective effects[15][16][17]. One of the key mechanisms of cellular protection against oxidative stress involves the activation of the Nrf2 signaling pathway. While the direct interaction of this compound with this pathway has not been explicitly demonstrated, it represents a plausible mechanism of action for this class of compounds.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETC This compound ROS Oxidative Stress (e.g., ROS) ETC->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to Nrf2_n->ARE Binds to

Caption: Plausible Nrf2-mediated antioxidant signaling pathway for 8-thio-caffeine derivatives.

8-thio-caffeine derivatives have also been explored for their neuroprotective effects, potentially through the inhibition of enzymes like monoamine oxidase B (MAO-B)[18]. Xanthine derivatives, in general, are known to act as antagonists at adenosine receptors and as phosphodiesterase (PDE) inhibitors[19][20]. The diverse biological activities of caffeine derivatives make them promising candidates for further drug development[21].

References

8-Ethylthiocaffeine: A Technical Review of a Promising Xanthine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Ethylthiocaffeine, a derivative of caffeine belonging to the methylxanthine class of compounds. While direct research on this compound is limited, this document extrapolates its likely synthesis, chemical properties, and pharmacological activities based on the extensive literature available for structurally related 8-alkylthio-caffeine analogs and other C8-substituted xanthines. This paper aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and similar molecules.

Introduction to 8-Substituted Xanthines

Xanthines, particularly caffeine and its derivatives, are a class of alkaloids widely recognized for their diverse pharmacological effects. The substitution at the C8 position of the xanthine core has been a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The introduction of a thioether linkage at this position, as in this compound, offers unique chemical and biological characteristics that warrant investigation.

Synthesis and Chemical Properties

While a specific synthetic protocol for this compound has not been published, a general and efficient method for the synthesis of 8-alkylmercaptocaffeine derivatives has been described and can be readily adapted.[1]

General Synthetic Pathway

The synthesis of this compound would likely proceed via a two-step process starting from caffeine:

  • Bromination of Caffeine: Caffeine is first brominated at the C8 position to yield 8-bromocaffeine. This is a standard and high-yield reaction.[1]

  • Nucleophilic Substitution: 8-bromocaffeine is then reacted with ethanethiol (ethyl mercaptan) in the presence of a suitable base to yield this compound via a nucleophilic aromatic substitution reaction.

Synthesis Caffeine Caffeine Step1 Bromination Caffeine->Step1 Br2 Br₂ Br2->Step1 8-Bromocaffeine 8-Bromocaffeine Step1->8-Bromocaffeine Step2 Nucleophilic Substitution 8-Bromocaffeine->Step2 Ethanethiol Ethanethiol Ethanethiol->Step2 Base Base Base->Step2 This compound This compound Step2->this compound

A plausible synthetic route for this compound.
Predicted Chemical Properties

Based on the structure and analogy to other 8-alkylthio-caffeine derivatives, the following properties can be anticipated for this compound:

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₄N₄O₂S
Molecular Weight 270.31 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have low solubility in water and good solubility in organic solvents like DMSO and ethanol.
Stability The thioether linkage is generally stable under physiological conditions.

Pharmacological Profile

The pharmacological effects of 8-substituted caffeine derivatives are primarily attributed to their interaction with two key targets: adenosine receptors and phosphodiesterases (PDEs).

Adenosine Receptor Antagonism

Caffeine and its analogs are well-known non-selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[2] The psychostimulant effects of caffeine are largely mediated by the blockade of A2A receptors in the brain.[3][4] Substitution at the C8 position can significantly influence the affinity and selectivity for these receptors. For instance, 8-(3-Isothiocyanatostyryl)caffeine has been shown to be a selective and irreversible inhibitor of A2A adenosine receptors.[5][6] It is plausible that this compound also acts as an adenosine receptor antagonist, with its specific affinity and selectivity profile requiring experimental determination.

Adenosine_Pathway cluster_neuron Presynaptic Neuron cluster_antagonist Postsynaptic Neuron / Target Cell Adenosine Adenosine A1R A1 Receptor Adenosine->A1R binds A2AR A2A Receptor Adenosine->A2AR binds AC Adenylyl Cyclase A1R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_channel Ca²⁺ Channel PKA->Ca_channel inhibits NT_release Neurotransmitter Release Ca_channel->NT_release mediates This compound This compound This compound->A2AR blocks AC2 Adenylyl Cyclase A2AR->AC2 activates cAMP2 cAMP AC2->cAMP2 produces PKA2 PKA cAMP2->PKA2 activates Cellular_Response Cellular Response (e.g., Stimulation) PKA2->Cellular_Response mediates

Proposed mechanism of adenosine receptor antagonism.
Phosphodiesterase (PDE) Inhibition

Methylxanthines are also known to be non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic nucleotides like cAMP and cGMP.[7] Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, resulting in various physiological effects. While caffeine is a weak PDE inhibitor, structural modifications can enhance this activity. For example, several PDE5 inhibitors have been developed for the treatment of erectile dysfunction.[8][9][10] The potential of this compound as a PDE inhibitor would need to be evaluated through enzymatic assays.

PDE_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits AMP AMP PDE->AMP hydrolyzes to cAMP cAMP cAMP->PDE substrate PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Effects Cellular Effects PKA->Cellular_Effects phosphorylates targets

Mechanism of phosphodiesterase inhibition.
Antioxidant and Cytoprotective Effects

Recent studies have highlighted the antioxidant and cytoprotective properties of certain C8-substituted caffeine derivatives.[11][12] For instance, 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine has demonstrated significant antioxidant activity and protects human erythrocytes from oxidative damage.[11] The presence of the sulfur atom in this compound suggests that it may also possess antioxidant properties, potentially through mechanisms like free radical scavenging.

Potential Therapeutic Applications

Given the likely pharmacological profile, this compound could be a candidate for development in several therapeutic areas:

  • Central Nervous System Disorders: As a potential adenosine A2A receptor antagonist, it could be investigated for conditions where CNS stimulation is beneficial, such as in neurodegenerative diseases or attention-deficit disorders.

  • Inflammatory Diseases: Through PDE inhibition and potential antioxidant effects, it might have applications in inflammatory conditions.

  • Respiratory Diseases: The bronchodilatory effects of methylxanthines are well-established, suggesting a potential role in asthma or COPD.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed synthetic protocol and full characterization of the compound.

  • In Vitro Pharmacological Profiling: Comprehensive screening against a panel of adenosine receptors and phosphodiesterases to determine its potency and selectivity.

  • Cell-Based and In Vivo Studies: Evaluation of its biological effects in relevant cellular and animal models to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of related 8-alkylthio-caffeine derivatives to understand the impact of the alkyl chain length and branching on activity.

Conclusion

While direct experimental data on this compound is currently lacking, the wealth of information on related 8-substituted xanthines provides a strong foundation for predicting its chemical and pharmacological properties. The potential for this compound to act as a modulator of adenosine receptors and phosphodiesterases, coupled with possible antioxidant effects, makes it an intriguing candidate for further investigation in drug discovery and development. The experimental workflows and mechanistic pathways outlined in this guide provide a roadmap for future research in this promising area.

References

In-depth Technical Guide: 8-Alkylthiocaffeine Analogues as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Initial research inquiries for the specific compound "8-Ethylthiocaffeine" did not yield sufficient public data to compile a comprehensive technical guide that meets the depth and detail required. This suggests that this compound is not a widely studied compound. Therefore, this guide will focus on a closely related and well-researched class of compounds, 8-Alkylmercaptocaffeine derivatives , for which significant scientific data is available. The principles, experimental methodologies, and potential therapeutic applications discussed herein are likely to be highly relevant to the study of this compound.

Introduction

Caffeine, a naturally occurring methylxanthine, is a well-known adenosine receptor antagonist. Its scaffold has been extensively modified to develop novel derivatives with enhanced potency, selectivity, and therapeutic potential for a range of diseases. Substitution at the C8-position of the caffeine molecule has been a particularly fruitful strategy for modulating its pharmacological profile. This guide focuses on 8-alkylthio-substituted caffeine analogues, which have demonstrated promising biological activities, including antioxidant and cytotoxic effects. These compounds represent a class of molecules with potential for development as therapeutic agents, particularly in oncology.

Core Compound Profile: 8-Alkylmercaptocaffeine Derivatives

Chemical Structure and Synthesis

The general synthesis of 8-alkylmercaptocaffeine derivatives typically starts with the bromination of caffeine to produce 8-bromocaffeine. This intermediate then undergoes a nucleophilic substitution reaction with a corresponding alkylthiol to yield the desired 8-alkylmercaptocaffeine.

General Synthesis Workflow:

G Caffeine Caffeine Br2_NaOAc Br₂, NaOAc in Acetic Acid Caffeine->Br2_NaOAc Bromocaffeine 8-Bromocaffeine Br2_NaOAc->Bromocaffeine Alkylthiol Alkylthiol (R-SH) Base Bromocaffeine->Alkylthiol Alkylthiocaffeine 8-Alkylmercaptocaffeine Alkylthiol->Alkylthiocaffeine

Caption: General synthesis of 8-alkylmercaptocaffeine derivatives.

Mechanism of Action

Emerging evidence suggests that 8-alkylmercaptocaffeine derivatives may exert their biological effects through multiple mechanisms. One prominent proposed pathway involves the modulation of cyclic guanosine monophosphate (cGMP) levels, potentially through the inhibition of phosphodiesterases (PDEs).[1] An increase in intracellular cGMP can trigger a cascade of downstream signaling events, leading to apoptosis in cancer cells.

Proposed Signaling Pathway for Cytotoxicity:

G cluster_cell Cancer Cell PDE Phosphodiesterase (PDE) cGMP cGMP PDE->cGMP Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activation Caspase3 Caspase-3 Activation PKG->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Alkylthiocaffeine 8-Alkylmercaptocaffeine Alkylthiocaffeine->PDE Inhibition

Caption: Proposed cGMP-mediated apoptotic pathway of 8-alkylmercaptocaffeine.

Quantitative Data

The cytotoxic activity of several 8-alkylmercaptocaffeine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a representative study are summarized below.[1]

Compound IDAlkyl MoietyA549 (Lung Carcinoma) IC50 (µM)MCF7 (Breast Carcinoma) IC50 (µM)C152 (Normal Endothelial) IC50 (µM)
C1 Propyl< 100< 100< 100
C5 Heptyl< 100< 100< 100
C7 3-Methyl-butyl< 100< 100< 100

Note: The study reported IC50 values below 100 µM as indicative of significant cytotoxic activity.[1]

Experimental Protocols

Synthesis of 8-Alkylmercaptocaffeine Derivatives

A general procedure for the synthesis of 8-alkylmercaptocaffeine derivatives is as follows:

  • Synthesis of 8-Bromocaffeine: Caffeine is dissolved in acetic acid, and sodium acetate is added. Bromine is then added dropwise to the mixture, which is stirred at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration, washed, and dried.

  • Synthesis of 8-Alkylmercaptocaffeine: 8-Bromocaffeine is dissolved in a suitable solvent, such as ethanol. An appropriate alkylthiol and a base (e.g., sodium hydroxide) are added to the solution. The mixture is refluxed for several hours. The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay:

G cluster_workflow MTT Assay Workflow Seed Seed cells into 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of 8-alkylmercaptocaffeine Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read Measure absorbance at 570 nm Add_DMSO->Read Calculate Calculate cell viability and IC50 Read->Calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

cGMP Level Assessment

The intracellular levels of cGMP can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Cancer cells are seeded in culture plates and allowed to adhere.

  • The cells are then treated with the 8-alkylmercaptocaffeine derivatives for a specified period.

  • After treatment, the cells are lysed, and the supernatant is collected.

  • The cGMP concentration in the cell lysates is determined using a cGMP competitive ELISA kit according to the manufacturer's instructions.

Caspase-3 Activity Assay

Caspase-3 activity, a hallmark of apoptosis, can be measured using a colorimetric assay kit.

  • Cells are treated with the compounds as described for the cGMP assay.

  • Following treatment, cells are lysed, and the protein concentration of the lysate is determined.

  • The cell lysate is then incubated with a caspase-3 substrate that is conjugated to a chromophore.

  • The activity of caspase-3 is determined by measuring the absorbance of the released chromophore at a specific wavelength.

Therapeutic Potential and Future Directions

The cytotoxic activity of 8-alkylmercaptocaffeine derivatives against cancer cell lines, coupled with their proposed mechanism of action involving the cGMP pathway, highlights their potential as anticancer agents.[1] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of 8-alkylthiocaffeine analogues to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets of these compounds, including their effects on different PDE isoforms.

  • Antioxidant Properties: Exploring the antioxidant potential of these derivatives, as some thio-caffeine analogues have shown significant antioxidant activity.

Conclusion

8-Alkylmercaptocaffeine derivatives represent a promising class of compounds with potential for development as novel therapeutic agents. Their ability to induce cytotoxicity in cancer cells, potentially through the modulation of the cGMP signaling pathway, warrants further investigation. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this class of modified methylxanthines. While specific data on this compound remains elusive, the study of its close analogues provides a strong rationale for its synthesis and biological evaluation.

References

Early-Stage Research on 8-Ethylthiocaffeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 8-Ethylthiocaffeine is limited in publicly available research. This guide synthesizes findings from studies on closely related 8-alkylmercaptocaffeine derivatives to provide a comprehensive overview of the probable characteristics, underlying mechanisms, and experimental methodologies relevant to this compound. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Caffeine, a well-known methylxanthine, and its derivatives are subjects of extensive research for their diverse pharmacological activities. Modifications at the C8-position of the xanthine core have been shown to significantly alter the molecule's biological properties. The introduction of an alkylthio group, such as in 8-alkylmercaptocaffeine derivatives, has been a strategy to explore new therapeutic potentials, particularly in oncology. This guide focuses on the synthesis, potential cytotoxic mechanisms, and relevant experimental protocols for the early-stage research of this compound, drawing parallels from its alkylmercapto analogues.

Synthesis of 8-Alkylmercaptocaffeine Derivatives

A highly efficient, odorless, and two-step, three-component process for the one-pot synthesis of 8-alkylmercaptocaffeine derivatives has been described. This method involves the catalyst-free reaction of alkyl bromides, thiourea, and 8-bromocaffeine, yielding the final products in excellent to quantitative yields[1].

Workflow for the Synthesis of 8-Alkylmercaptocaffeine Derivatives

G cluster_0 Step 1: Formation of S-alkylisothiouronium salt cluster_1 Step 2: Reaction with 8-Bromocaffeine alkyl_bromide Alkyl Bromide (e.g., Ethyl Bromide) isothiouronium S-Alkylisothiouronium Salt alkyl_bromide->isothiouronium thiourea Thiourea thiourea->isothiouronium product 8-Alkylmercaptocaffeine (e.g., this compound) isothiouronium->product Reaction in the presence of a base bromocaffeine 8-Bromocaffeine bromocaffeine->product start start->alkyl_bromide start->thiourea start->bromocaffeine

Caption: One-pot synthesis of 8-alkylmercaptocaffeine derivatives.

In Vitro Cytotoxicity of 8-Alkylmercaptocaffeine Derivatives

Research on a series of 8-alkylmercaptocaffeine derivatives has demonstrated their cytotoxic potential against various cancer cell lines. While data for the ethyl derivative is not explicitly available, the findings for related compounds provide valuable insights.

Quantitative Data

The cytotoxic activity of several 8-alkylmercaptocaffeine derivatives was evaluated against malignant A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and C152 (normal melanocytes) cell lines. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were determined.

Table 1: IC50 Values (µM) of 8-Alkylmercaptocaffeine Derivatives [2]

CompoundAlkyl ChainA549MCF7C152
C1 Propyl< 100< 100< 100
C5 Heptyl< 100< 100< 100
C7 3-Methyl-butyl< 100< 100< 100
This compound EthylNot ReportedNot ReportedNot Reported

Note: The study reported IC50 values below 100 µM for the active compounds but did not provide the exact values.

Mechanism of Action: The cGMP Pathway

Studies on cytotoxic 8-alkylmercaptocaffeine derivatives suggest that they induce cell death in cancer cells through the cGMP pathway[2]. This involves an increase in intracellular cyclic guanosine monophosphate (cGMP) levels and subsequent activation of caspase-3, a key executioner of apoptosis.

Signaling Pathway Diagram

The proposed signaling pathway for the induction of apoptosis by 8-alkylmercaptocaffeine derivatives is illustrated below.

G alkylthiocaffeine 8-Alkylthiocaffeine Derivative pde_inhibition Potential Inhibition of Phosphodiesterase (PDE) alkylthiocaffeine->pde_inhibition gc_activation Potential Activation of Guanylate Cyclase (GC) alkylthiocaffeine->gc_activation cgmp Increased Intracellular cGMP pde_inhibition->cgmp Blocks Degradation gc_activation->cgmp Promotes Synthesis gtp GTP gtp->cgmp Guanylate Cyclase caspase3_active Active Caspase-3 cgmp->caspase3_active caspase3_inactive Pro-caspase-3 caspase3_inactive->caspase3_active apoptosis Apoptosis caspase3_active->apoptosis

Caption: Proposed cGMP-mediated apoptotic pathway of 8-alkylthiocaffeine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the early-stage research of this compound, based on protocols used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cultured cells.[3][4][5][6]

Workflow for MTT Assay

G cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat cells with varying concentrations of the 8-alkylthiocaffeine derivative cell_seeding->compound_treatment incubation_24h 3. Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition 4. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubation_24h->mtt_addition incubation_4h 5. Incubate for 2-4 hours (Formation of formazan crystals) mtt_addition->incubation_4h solubilization 6. Add solubilizing agent (e.g., DMSO) incubation_4h->solubilization absorbance_reading 7. Read absorbance at ~570 nm solubilization->absorbance_reading ic50_calculation 8. Calculate IC50 value absorbance_reading->ic50_calculation

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., A549, MCF7) in a 96-well microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 8-alkylmercaptocaffeine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[7][8][9][10]

Detailed Steps:

  • Cell Lysis: Lyse the treated and control cells to release intracellular contents.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of the treated samples to the control samples to determine the fold-increase in caspase-3 activity.

Intracellular cGMP Level Assessment (Competitive ELISA)

This assay quantifies the concentration of cGMP in cell lysates.[11][12][13][14]

Detailed Steps:

  • Sample Preparation: Prepare cell lysates from treated and control cells.

  • ELISA Procedure:

    • Add standards and samples to wells of a microplate pre-coated with a cGMP antibody.

    • Add a fixed amount of HRP-labeled cGMP to each well. A competitive binding reaction occurs between the cGMP in the sample and the HRP-labeled cGMP for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to a standard curve.

Antioxidant Potential

While the primary focus of the available research on 8-alkylmercaptocaffeine derivatives has been on their cytotoxic effects, other thio-caffeine analogues have been investigated for their antioxidant properties.[15][16] These studies employ various assays to evaluate the compounds' ability to scavenge free radicals and protect against oxidative damage.

Commonly Used Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate an electron and neutralize the DPPH radical.[17]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this measures the compound's ability to scavenge the ABTS radical cation.[17]

  • Ferrous Ion Chelating Activity Assay: Assesses the compound's ability to chelate ferrous ions, which can catalyze oxidative reactions.[18][19]

Further research into this compound should consider evaluating its antioxidant potential in addition to its cytotoxic properties.

Conclusion and Future Directions

The early-stage research landscape for this compound, extrapolated from studies on its close analogues, suggests a promising avenue for the development of novel therapeutic agents, particularly in the field of oncology. The demonstrated cytotoxicity of 8-alkylmercaptocaffeine derivatives, likely mediated through the cGMP signaling pathway, provides a strong rationale for the further investigation of this compound.

Future research should focus on:

  • The specific synthesis and characterization of this compound.

  • Direct evaluation of its cytotoxic effects on a broad panel of cancer cell lines to determine its potency and selectivity.

  • Confirmation of its mechanism of action, including its effects on the cGMP pathway and other potential cellular targets.

  • Assessment of its antioxidant properties.

  • Preclinical in vivo studies to evaluate its efficacy and safety in animal models.

By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound can be achieved.

References

The Structure-Activity Relationship of 8-Ethylthiocaffeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 8-Ethylthiocaffeine, a derivative of the widely known methylxanthine, caffeine. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this document extrapolates its likely pharmacological profile based on the established SAR of related 8-substituted xanthine analogs. The primary focus is on its potential interactions with adenosine receptors and phosphodiesterase enzymes, the two major targets of caffeine and its derivatives.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible and commonly employed synthetic route for 8-thioalkylcaffeine derivatives involves a nucleophilic substitution reaction starting from 8-bromocaffeine. 8-bromocaffeine itself is typically synthesized via the bromination of caffeine.

The general synthetic pathway would proceed as follows:

  • Bromination of Caffeine: Caffeine is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, to yield 8-bromocaffeine.

  • Thiolation of 8-Bromocaffeine: 8-bromocaffeine is then reacted with ethanethiol in the presence of a base, such as sodium ethoxide or another suitable base, in a polar solvent like ethanol. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the bromide at the C8 position of the caffeine scaffold to yield this compound.

A study on the synthesis of various thio-caffeine analogues confirms that reacting 8-bromocaffeine with a suitable sodium thiolate in an ethanol solution is an effective method for creating C8-thioether linkages on the caffeine scaffold.[1]

Structure-Activity Relationship at Adenosine Receptors

Caffeine and its derivatives are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3). The substitution at the 8-position of the xanthine core is a critical determinant of both the affinity and selectivity for these receptor subtypes.

General SAR Principles for 8-Substituted Xanthines:

  • Steric Bulk at C8: The introduction of bulky substituents at the 8-position generally enhances affinity for adenosine receptors compared to caffeine. For instance, 8-phenyltheophylline shows a 100-fold and 30-fold greater potency at A1 and A2 receptors, respectively, compared to theophylline.[2]

  • Nature of the C8-Substituent: The type of atom or group linked to the C8 position (e.g., carbon, nitrogen, oxygen, or sulfur) influences the pharmacological profile. 8-thio substituted xanthines have been investigated for various biological activities.[3]

  • Lipophilicity: Increasing the lipophilicity of the 8-substituent can impact receptor affinity and selectivity, as well as pharmacokinetic properties.

Expected Profile of this compound:

While specific binding affinity data (Ki values) for this compound at adenosine receptor subtypes are not available in the reviewed literature, we can infer its likely properties. The ethylthio group is a relatively small and moderately lipophilic substituent. Based on the SAR of related compounds, it is anticipated that this compound would exhibit antagonist activity at adenosine receptors, likely with higher affinity than caffeine itself. The precise selectivity profile (A1 vs. A2A, etc.) would require experimental determination.

Table 1: Adenosine Receptor Binding Affinities of Selected 8-Substituted Xanthine Analogs (for comparison)

Compound8-SubstituentReceptor SubtypeBinding Affinity (Ki, nM)Reference
8-Cyclohexylcaffeine (CHC)CyclohexylA1 (rat neuromuscular junction)41[4]
DPCPXCyclopentylA1 (rat neuromuscular junction)0.53[4]
8-(m-chlorophenylazo)caffeinem-chlorophenylazoA2A400[5]

This table illustrates the impact of different 8-substituents on adenosine receptor affinity. Data for this compound is not available.

Structure-Activity Relationship as a Phosphodiesterase Inhibitor

Caffeine is a non-selective inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] The inhibition of PDEs leads to an increase in intracellular cAMP and cGMP levels, resulting in various physiological effects.

General SAR Principles for Xanthine-Based PDE Inhibitors:

  • 8-Position Modification: The 8-position of the xanthine nucleus has been a key target for developing potent and selective PDE inhibitors. For example, 8-aryl xanthine derivatives have been shown to be potent PDE5 inhibitors.[8]

  • Isoform Selectivity: Modifications at the 8-position can confer selectivity for different PDE isoforms. This is crucial for therapeutic applications, as different isoforms are expressed in different tissues and are involved in distinct signaling pathways.

Expected Profile of this compound:

Given that caffeine itself is a weak, non-selective PDE inhibitor, it is plausible that this compound also possesses PDE inhibitory activity. The introduction of the ethylthio group at the 8-position may alter its potency and selectivity profile compared to the parent compound. However, without experimental data (IC50 values) for this compound against various PDE isoforms, its specific inhibitory profile remains speculative.

Table 2: PDE Inhibitory Activity of Selected Xanthine Analogs (for comparison)

CompoundPDE IsoformIC50 (nM)Reference
Xanthine Analog 25PDE50.6[9]
Sildenafil (for comparison)PDE53.5[9]

This table highlights the potency of xanthine-based PDE inhibitors. Data for this compound is not available.

Experimental Protocols

Adenosine A1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1 receptor.

Methodology:

This protocol is adapted from a fluorescent ligand binding assay.[10]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor are cultured to semi-confluence in 384-well black view plates.

  • Assay Buffer: Experiments are performed in HEPES buffered saline (HBS) supplemented with 0.1% BSA and 5mM HEPES.

  • Competition Binding:

    • Cells are pre-incubated with varying concentrations of the unlabeled competitor (this compound) for 30 minutes at room temperature.

    • A fluorescent antagonist, such as Xanthine Amine Congener-BODIPY®630/650 (XAC-BY630), is added at a fixed concentration (e.g., 40 nM).

    • The incubation is continued for a further 20 minutes at room temperature.

  • Fixation and Washing:

    • All buffer is removed, and the cells are fixed with 4% paraformaldehyde for 10 minutes at room temperature.

    • The paraformaldehyde is removed, and the cells are washed once with the assay buffer.

    • Cells are resuspended in a final volume of 40µl/well.

  • Data Acquisition: The fluorescence of the cell-bound ligand is measured using a cellular detection system (e.g., Applied Biosystems 8200).

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the fluorescent ligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a saturating concentration of a known A1 antagonist (e.g., 1µM XAC).

Phosphodiesterase 5 (PDE5) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE5A1.

Methodology:

This protocol is based on a two-step enzymatic assay.[2]

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing:

      • 25 µL of 10 mM EGTA.

      • 25 µL of Buffer C (100 mM Tris–HCl (pH 7.5), 100 mM imidazole, 15 mM MgCl2, and 1.0 mg/mL BSA).

      • 25 µL of this compound at various concentrations (dissolved in 5% DMSO, final concentration of DMSO in the assay is 1%) or solvent control.

  • Enzymatic Reaction:

    • Add 25 µL of [3H]-cGMP (as the substrate) to the reaction mixture.

    • Incubate at 30 °C for 10 minutes.

  • Termination of Reaction: The reaction is terminated by the addition of a stop buffer.

  • Separation of Product: The product of the reaction, [3H]-5'-GMP, is separated from the unreacted [3H]-cGMP using an appropriate method, such as anion-exchange chromatography.

  • Quantification: The amount of [3H]-5'-GMP produced is quantified by scintillation counting.

  • Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor Gi Gi/o A1R->Gi Activates A2AR A2A Receptor Gs Gs/olf A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Adenosine Adenosine Adenosine->A1R Agonist Adenosine->A2AR Agonist Ethylthiocaffeine This compound Ethylthiocaffeine->A1R Antagonist Ethylthiocaffeine->A2AR Antagonist PDE_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates GC Guanylyl Cyclase cGMP cGMP GC->cGMP Generates ATP ATP ATP->AC GTP GTP GTP->GC PKA PKA cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKG PKG cGMP->PKG Activates cGMP->PDE Substrate Response Cellular Response PKA->Response PKG->Response 5'-AMP 5'-AMP PDE->5'-AMP Hydrolyzes to 5'-GMP 5'-GMP PDE->5'-GMP Hydrolyzes to Ethylthiocaffeine This compound Ethylthiocaffeine->PDE Inhibits SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation Start Caffeine Step1 Bromination (e.g., NBS) Start->Step1 Intermediate 8-Bromocaffeine Step1->Intermediate Step2 Nucleophilic Substitution (Ethanethiol, Base) Intermediate->Step2 Product This compound Step2->Product Assay1 Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) Product->Assay1 Assay2 Phosphodiesterase Inhibition Assays (PDE1-11) Product->Assay2 Data1 Ki Values Assay1->Data1 Data2 IC50 Values Assay2->Data2 SAR Structure-Activity Relationship Analysis Data1->SAR Data2->SAR

References

Methodological & Application

Application Note: Quantification of 8-Ethylthiocaffeine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 8-Ethylthiocaffeine in human plasma. As no specific validated method for this compound exists in the published literature, this protocol has been developed based on established and validated methods for analogous xanthine derivatives, such as caffeine and its metabolites.[1][2][3] The proposed method utilizes a simple protein precipitation step for sample preparation and a rapid chromatographic analysis, making it suitable for high-throughput pharmacokinetic studies. All validation parameters are based on the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[4][5]

Proposed Analytical Method Overview

A summary of the proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented below.

ParameterProposed Condition
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Matrix Human Plasma (K2-EDTA)
Sample Preparation Protein Precipitation with Acetonitrile
Chromatographic Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard (IS) Stable Isotope-Labeled this compound (e.g., d3, d5) or a structurally similar analog

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound stable isotope-labeled internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare separate primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma for calibration standards (CS).

  • Working QC Solutions: Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the reference standard.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration (e.g., 50 ng/mL). This solution will also serve as the protein precipitation solvent.

  • Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking the appropriate working standard solutions into blank human plasma (e.g., a 5% spike, v/v). Prepare a calibration curve consisting of a blank sample (plasma with IS), a zero sample (plasma without analyte or IS), and at least six non-zero concentration levels.

Plasma Sample Preparation Protocol

The protein precipitation method is recommended for its simplicity and speed.[1][3][6]

  • Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard working solution (in acetonitrile).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

G cluster_prep Plasma Sample Preparation plasma 1. Aliquot 50 µL Plasma (Sample, Calibrator, or QC) add_is 2. Add 150 µL Acetonitrile containing Internal Standard plasma->add_is vortex 3. Vortex for 1 minute add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 6. Inject into LC-MS/MS System transfer->inject

Caption: Workflow for plasma sample preparation using protein precipitation.
Proposed LC-MS/MS Conditions

ParameterSetting
HPLC System Agilent 1200, Shimadzu Nexera, or equivalent
Mass Spectrometer Sciex API 4000, Waters Xevo TQ-S, or equivalent
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Autosampler Temp 10°C
Injection Volume 5 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage ~5000 V
Source Temperature ~550°C
MRM Transitions Compound
This compound
IS (e.g., d5-ethyl)

Note: The molecular weight of this compound is 238.3 g/mol . The proposed Q1 (precursor ion) is [M+H]+. The proposed Q3 (product ion) corresponds to the loss of the ethylthio group and subsequent fragmentation, a common pathway for similar structures. These transitions must be optimized experimentally by infusing the analyte into the mass spectrometer.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines.[4] The following tables summarize the typical acceptance criteria and expected performance based on similar assays for other xanthine derivatives.[1][3]

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria

(Based on FDA Guidance[4][5])

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 blank matrix sources.
Linearity Correlation coefficient (r²) ≥ 0.99.
Range Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ).
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect CV of IS-normalized matrix factor across different matrix lots should be ≤15%.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte concentration within ±15% of nominal concentration under various storage conditions (Freeze-thaw, short-term, long-term, post-preparative).
Table 2: Representative (Hypothetical) Quantitative Validation Data
ParameterLLOQ QC (1 ng/mL)Low QC (3 ng/mL)Medium QC (30 ng/mL)High QC (300 ng/mL)
Intra-day Precision (%CV) ≤20%≤15%≤15%≤15%
(n=6)8.5%6.2%4.5%4.1%
Intra-day Accuracy (%) 80-120%85-115%85-115%85-115%
(n=6)105.2%97.8%101.5%98.9%
Inter-day Precision (%CV) ≤20%≤15%≤15%≤15%
(n=18, 3 runs)11.2%8.1%6.3%5.9%
Inter-day Accuracy (%) 80-120%85-115%85-115%85-115%
(n=18, 3 runs)102.7%99.1%100.8%99.5%

Overall Analytical Workflow

The entire process from receiving a sample to reporting the final concentration is a well-defined workflow.

G cluster_workflow Analytical Workflow for this compound Quantification cluster_data Data Processing sample_receipt Sample Receipt (Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (Data Acquisition) sample_prep->lcms_analysis integration Peak Integration lcms_analysis->integration calibration Calibration Curve Regression integration->calibration concentration Concentration Calculation calibration->concentration data_review Data Review & QC Check concentration->data_review data_review->sample_prep Fail reporting Final Report Generation data_review->reporting Pass

Caption: Overall workflow from sample receipt to final data reporting.

References

8-Ethylthiocaffeine: A Pharmacological Tool for Modulating Adenosine and Phosphodiesterase Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethylthiocaffeine is a derivative of caffeine, a well-known methylxanthine. Xanthine derivatives are a versatile class of compounds extensively studied for their wide range of pharmacological activities.[1] Modifications at the 8-position of the xanthine core have been a successful strategy for developing potent and selective ligands for various biological targets, including adenosine receptors and phosphodiesterases (PDEs).[1][2] While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural similarity to other 8-thioalkylcaffeine and 8-substituted xanthine derivatives suggests its potential utility as a pharmacological tool to investigate cellular signaling pathways regulated by adenosine and cyclic nucleotides.

These application notes provide a comprehensive overview of the theoretical framework, potential mechanisms of action, and detailed experimental protocols to guide researchers in the investigation and application of this compound in a laboratory setting.

Putative Mechanisms of Action

Based on the pharmacology of related 8-substituted xanthine derivatives, this compound is hypothesized to act through two primary mechanisms:

  • Adenosine Receptor Antagonism: Caffeine and its derivatives are well-established antagonists of adenosine receptors (A1, A2A, A2B, and A3).[3] The substitution at the 8-position can significantly influence the affinity and selectivity for these receptor subtypes.[4] By blocking adenosine receptors, this compound may modulate numerous physiological processes, including neurotransmission, inflammation, and cardiovascular function.[3][5]

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines are known to be non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] Inhibition of PDEs leads to an accumulation of intracellular cAMP and/or cGMP, thereby activating downstream signaling cascades involving protein kinase A (PKA) and protein kinase G (PKG), respectively.[7][8] Some 8-aryl xanthine derivatives have been shown to be potent and selective PDE5 inhibitors.[9]

Quantitative Data on Related Compounds

To provide a frame of reference for designing experiments with this compound, the following table summarizes affinity (Ki) and inhibitory concentration (IC50) values for related 8-substituted xanthine derivatives. It is crucial to note that these values are not for this compound and should be used as a guide for determining appropriate concentration ranges for initial screening.

CompoundTargetAssay TypeValueReference
8-Cyclohexylcaffeine (CHC)A1 Adenosine Receptor (rat neuromuscular junction)Functional AntagonismKi = 41 nM[10]
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)A1 Adenosine Receptor (rat neuromuscular junction)Functional AntagonismKi = 0.53 nM[10]
1,3-Diethyl-8-phenylxanthinePDE IVEnzyme InhibitionIC50 ≈ 10 µM[11]
1,3-Dipropyl-8-cyclopentylxanthinePDE IVEnzyme InhibitionIC50 ≈ 10 µM[11]
PropentofyllinePDE II (cGMP-stimulated)Enzyme InhibitionIC50 = 20 µM[12]

Experimental Protocols

The following are detailed protocols that can be adapted to characterize the pharmacological profile of this compound.

Protocol 1: Adenosine Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for adenosine A1 and A2A receptors using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing human adenosine A1 or A2A receptors (e.g., CHO or HEK293 cells).[13][14]

  • Radioligands:

    • For A1 receptor: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).[15]

    • For A2A receptor: [³H]ZM241385.[15]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]

  • Non-specific binding control: A high concentration of a known non-selective adenosine receptor agonist like NECA (100 µM).[14]

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • In a 96-well plate, combine the cell membrane preparation (5-20 µg of protein), the radioligand (at a concentration near its Kd, e.g., 1-3 nM), and either this compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 25°C for 60-90 minutes with gentle shaking.[13]

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the activity of various PDE isoforms. A commercially available luminescent assay kit is a convenient option.[16][17]

Materials:

  • Purified recombinant PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar.[16][17]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer (as recommended by the kit manufacturer).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a white, opaque multi-well plate, add the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP, depending on the PDE isoform being tested), and either this compound or buffer (for control).

  • Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the enzymatic reaction by adding the termination buffer provided in the kit.

  • Add the detection reagent, which typically contains a protein kinase that is activated by the remaining cyclic nucleotide, and ATP.

  • Finally, add a kinase-glo reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the PDE activity.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of PDE inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: In Vitro Assessment of cAMP Signaling

This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment in a cell-based assay.

Materials:

  • A suitable cell line (e.g., L6 myotubes, HEK293 cells).[7]

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • This compound stock solution.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

  • Plate reader capable of measuring the output of the chosen cAMP assay kit.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

  • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production for a short duration (e.g., 15 minutes). A control group without forskolin stimulation should be included.

  • Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Normalize the cAMP levels to the protein concentration in each well.

  • Analyze the data to determine if this compound potentiates forskolin-induced cAMP accumulation, which would be indicative of PDE inhibition.

Visualizations

Signaling Pathways

caffeine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ETC This compound AR Adenosine Receptor ETC->AR Antagonism PDE Phosphodiesterase (PDE) ETC->PDE Inhibition AC Adenylyl Cyclase AR->AC Inhibition ATP ATP cAMP cAMP PDE->cAMP Degradation ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies (Potential) receptor_binding Adenosine Receptor Binding Assay data_analysis Data Analysis (Ki, IC50) receptor_binding->data_analysis pde_assay Phosphodiesterase Inhibition Assay pde_assay->data_analysis camp_assay Intracellular cAMP Measurement camp_assay->data_analysis pk_studies Pharmacokinetic Analysis pd_models Pharmacodynamic Models (e.g., neuroinflammation) pk_studies->pd_models behavioral_studies Behavioral Assessments pd_models->behavioral_studies start This compound start->receptor_binding start->pde_assay start->camp_assay conclusion Pharmacological Profile data_analysis->conclusion conclusion->pk_studies

References

Application of 8-Ethylthiocaffeine in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethylthiocaffeine is a synthetic derivative of caffeine, belonging to the xanthine class of compounds. Structurally, it is characterized by the substitution of a hydrogen atom at the 8-position of the caffeine molecule with an ethylthio (-S-CH₂CH₃) group. This modification has the potential to alter its pharmacological profile compared to caffeine. While specific research on this compound is limited, its structural similarity to other 8-substituted xanthines suggests it likely functions as an adenosine receptor antagonist and may exhibit neuroprotective and antioxidant properties.

This document provides detailed application notes and protocols for the use of this compound in neuroscience research, based on the known mechanisms of related compounds. It is intended to guide researchers in designing and executing experiments to investigate its neuropharmacological effects.

Mechanism of Action

The primary mechanism of action of xanthine derivatives like caffeine involves the competitive antagonism of adenosine receptors, particularly the A₁ and A₂A subtypes, which are widely expressed in the central nervous system. Adenosine is a neuromodulator that generally exerts inhibitory effects on neuronal activity and neurotransmitter release. By blocking these receptors, this compound is hypothesized to increase neuronal excitability and modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine.

Additionally, at higher concentrations, xanthines can inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, which can influence a variety of downstream signaling pathways involved in synaptic plasticity and cell survival. Some 8-thio-caffeine derivatives have also been noted for their antioxidant properties and potential to inhibit monoamine oxidase B (MAO-B).

Quantitative Data (Reference Compounds)

CompoundTargetActionAffinity (Ki) / Potency (IC₅₀)Reference
CaffeineAdenosine A₁ ReceptorAntagonist12 µM[1]
CaffeineAdenosine A₂A ReceptorAntagonist2.4 µM[1]
CaffeinePhosphodiesterase (non-selective)Inhibitor~200-1000 µM[2]
8-PhenyltheophyllineAdenosine A₁ ReceptorAntagonist25-35 fold more potent than theophylline[3]
8-(p-sulfophenyl)theophyllineAdenosine A₁ ReceptorAntagonistHigh affinity[4]
JTA-1 (caffeine-8-thioglycolic acid amide derivative)MAO-BInhibitor23% inhibition at 1 µM[4]
JTA-2 (caffeine-8-thioglycolic acid amide derivative)MAO-BInhibitor25% inhibition at 1 µM[4]

Signaling Pathways

The antagonism of adenosine receptors by this compound is expected to modulate several key intracellular signaling pathways. The following diagram illustrates the putative signaling cascade following A₂A receptor blockade.

Adenosine_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A₂A Receptor This compound->A2A_Receptor Blocks Adenosine Adenosine Adenosine->A2A_Receptor Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes

Caption: Putative signaling pathway of this compound via A₂A receptor antagonism.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM or 100 mM).

  • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. Note: Due to the poor water solubility of many xanthine derivatives, DMSO is often used as the initial solvent.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, dilute the stock solution to the final working concentration in the appropriate buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To assess the potential neuroprotective effects of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells, except for the control wells.

  • Incubate the plate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Neuroprotection_Assay_Workflow Start Seed SH-SY5Y cells in 96-well plate Incubate_Overnight Incubate overnight Start->Incubate_Overnight Pretreat Pre-treat with This compound Incubate_Overnight->Pretreat Add_Neurotoxin Add neurotoxin (e.g., 6-OHDA) Pretreat->Add_Neurotoxin Incubate_24h Incubate for 24 hours Add_Neurotoxin->Incubate_24h MTT_Assay Perform MTT assay Incubate_24h->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 3: Brain Slice Electrophysiology - Field Potential Recording

Objective: To investigate the effect of this compound on synaptic transmission and plasticity in acute brain slices.

Materials:

  • Rodent (e.g., mouse or rat)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂ / 5% CO₂)

  • Recording chamber for brain slices

  • Glass microelectrodes

  • Stimulating electrode

  • Amplifier and data acquisition system

  • This compound stock solution

Procedure:

  • Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness using a vibrating microtome in ice-cold, carbogenated aCSF.

  • Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate.

  • Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the target area (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline recording of fEPSPs for at least 20 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 10-100 µM) by adding it to the aCSF.

  • Record the changes in the fEPSP slope or amplitude to assess the effect on basal synaptic transmission.

  • To study synaptic plasticity, induce long-term potentiation (LTP) or long-term depression (LTD) using appropriate stimulation protocols (e.g., high-frequency stimulation for LTP) in the presence and absence of this compound.

  • Wash out the compound and continue recording to assess the reversibility of its effects.

Electrophysiology_Workflow Prepare_Slices Prepare acute brain slices Recover_Slices Slice recovery (≥ 1 hour) Prepare_Slices->Recover_Slices Transfer_to_Chamber Transfer slice to recording chamber Recover_Slices->Transfer_to_Chamber Place_Electrodes Position stimulating and recording electrodes Transfer_to_Chamber->Place_Electrodes Baseline_Recording Record stable baseline fEPSPs (20 min) Place_Electrodes->Baseline_Recording Apply_Compound Bath-apply This compound Baseline_Recording->Apply_Compound Record_Effect Record effect on basal transmission Apply_Compound->Record_Effect Induce_Plasticity Induce LTP/LTD Record_Effect->Induce_Plasticity Washout Washout compound Induce_Plasticity->Washout Record_Reversibility Record reversibility Washout->Record_Reversibility Analyze_Data Analyze fEPSP data Record_Reversibility->Analyze_Data

Caption: Workflow for brain slice electrophysiology experiment.

Conclusion

This compound represents an interesting caffeine analog for neuroscience research. Based on the pharmacology of related compounds, it is a promising candidate for investigating the roles of adenosine receptors in neuronal function and dysfunction. The provided protocols offer a starting point for characterizing its neuropharmacological profile. Researchers are encouraged to perform initial dose-response studies to determine the optimal concentrations for their specific experimental paradigms. Further studies are warranted to elucidate its precise binding affinities, enzyme inhibitory constants, and in vivo efficacy.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Ethylthiocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Ethylthiocaffeine. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. Due to a lack of specific published methods for this compound, this method has been adapted from established protocols for caffeine analysis.[1][2][3] Optimization of the method for the specific matrix and analytical requirements may be necessary.

Introduction

This compound is a xanthine derivative with potential applications in pharmaceutical research. A reliable and accurate analytical method is crucial for its quantification in various samples. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be simple, sensitive, and reproducible.[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18 reverse-phase, 5 µm particle size, 250 mm x 4.6 mm
Mobile Phase Acetonitrile:Water:Methanol (15:84:1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 254 nm[1]
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • This compound reference standard

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in the mobile phase. A series of working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction with a solvent like dichloromethane or a solid-phase extraction (SPE) may be necessary to remove interfering substances.[1][4]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1] Key validation parameters are summarized in Table 2. The provided data is illustrative and should be confirmed during method validation.

Table 2: Illustrative Method Validation Parameters

ParameterResult
Retention Time (t_R) Approximately 6.5 min
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Method_Parameters cluster_cause Adjustable Parameters cluster_effect Observed Effects Mobile_Phase Mobile Phase Composition Retention_Time Retention Time Mobile_Phase->Retention_Time Resolution Resolution Mobile_Phase->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time Peak_Shape Peak Shape Flow_Rate->Peak_Shape Column_Temp Column Temperature Column_Temp->Retention_Time Column_Temp->Peak_Shape

References

Application Notes and Protocols for 8-Ethylthiocaffeine and Related Xanthine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific dosage and administration data for 8-Ethylthiocaffeine in animal models. The following application notes and protocols are based on established methodologies for structurally related xanthine derivatives, which are primarily adenosine receptor antagonists. Researchers should use this information as a guide and must conduct initial dose-finding and pharmacokinetic studies for this compound before commencing detailed in vivo experiments.

Introduction

This compound is a derivative of caffeine, belonging to the xanthine class of compounds. Xanthines, such as caffeine and theophylline, are well-known for their pharmacological effects, which are largely attributed to their antagonism of adenosine receptors.[1] Adenosine is a ubiquitous neuromodulator that plays a crucial role in regulating a wide range of physiological processes, including sleep, anxiety, and cardiovascular function. By blocking adenosine receptors, xanthine derivatives can exert stimulatory effects on the central nervous system and have various cardiovascular and respiratory effects.[1][2]

Given the therapeutic potential of adenosine receptor antagonists in conditions like Parkinson's disease and their well-known psychoactive effects, novel xanthine derivatives such as this compound are of interest to the scientific community.[2][3] These application notes provide a framework for researchers to design and conduct initial in vivo studies with this compound, drawing upon the extensive knowledge available for related compounds.

Quantitative Data for Related Xanthine Derivatives

The following tables summarize dosages and administration routes for several well-studied xanthine derivatives in common animal models. This data can serve as a starting point for designing dose-finding studies for this compound.

Table 1: Dosage of Xanthine Derivatives in Rodent Models for Locomotor Activity Studies

CompoundAnimal ModelDose RangeRoute of AdministrationObserved Effect
CaffeineMice6.25 - 25 mg/kgIntraperitoneal (i.p.)Increased locomotor activity
TheophyllineMice> 10 mg/kgOral (p.o.)Increased locomotor activity[4]
1-Methyl-3-propylxanthine (MPX)Mice> 10 mg/kgOral (p.o.)Decreased locomotor activity[4]
1,3-Dipropyl-7-methylxanthineMice1 - 10 mg/kgIntraperitoneal (i.p.)Dose-dependent decrease in locomotor activity[5]

Table 2: Dosage of Adenosine Receptor Antagonists for Cardiovascular Studies in Rats

| Compound | Animal Model | Dose | Route of Administration | Observed Effect | | :--- | :--- | :--- | :--- | | 8-(3-Chlorostyryl)caffeine (CSC) | Rats | 6 - 24 µ g/min/kg | Intravenous (i.v.) infusion | Antagonism of adenosine A2a agonist-induced hypotension[6] |

Experimental Protocols

The following are generalized protocols for assessing the in vivo effects of a novel xanthine derivative. It is critical to perform dose-response studies to determine the optimal dose of this compound for any specific experimental paradigm.

Protocol: Assessment of Locomotor Activity in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with a solubilizing agent like DMSO or Tween 80)

  • Male Swiss Webster or C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers equipped with infrared beams (e.g., Digiscan Animal Activity Monitor)[4]

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House mice in groups with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. A range of doses should be prepared based on preliminary studies or data from related compounds.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

  • Locomotor Activity Recording: Immediately after injection, place each mouse in the center of an open field activity chamber. Record locomotor activity (e.g., horizontal and vertical beam breaks) for a set period, typically 30-60 minutes.

  • Data Analysis: Analyze the data by comparing the locomotor activity counts between the vehicle-treated group and the different dose groups of this compound. Statistical analysis can be performed using ANOVA followed by post-hoc tests.

Protocol: General Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic profile of this compound in rats.

Materials:

  • This compound

  • Vehicle suitable for intravenous and oral administration

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins

  • Syringes, needles, and infusion pumps

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use rats with surgically implanted jugular vein cannulas for serial blood sampling. Allow animals to recover from surgery before the study.

  • Dosing:

    • Intravenous (i.v.) Group: Administer a single bolus dose of this compound via the tail vein or an infusion.

    • Oral (p.o.) Group: Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 ml) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Mandatory Visualizations

experimental_workflow cluster_preclinical In Vivo Assessment of this compound dose_finding Dose-Response Studies (e.g., Locomotor Activity) pk_study Pharmacokinetic Study (Rat Model) dose_finding->pk_study Determine relevant dose range efficacy_studies Efficacy Studies in Disease Models (e.g., Parkinson's Model) dose_finding->efficacy_studies Select effective doses pk_study->efficacy_studies Inform dosing regimen toxicology Preliminary Toxicology efficacy_studies->toxicology Assess safety at effective doses

Caption: Experimental workflow for the in vivo evaluation of this compound.

signaling_pathway cluster_pathway Adenosine Receptor Antagonism by Xanthines adenosine Adenosine a1_receptor A1 Adenosine Receptor adenosine->a1_receptor a2a_receptor A2A Adenosine Receptor adenosine->a2a_receptor g_protein_gi Gi Protein a1_receptor->g_protein_gi g_protein_gs Gs Protein a2a_receptor->g_protein_gs xanthine This compound (Xanthine Derivative) xanthine->a1_receptor Blocks xanthine->a2a_receptor Blocks ac Adenylyl Cyclase g_protein_gi->ac Inhibits g_protein_gs->ac Activates camp cAMP ac->camp downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) camp->downstream

References

Application Notes and Protocols for Screening 8-Ethylthiocaffeine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for screening the biological activity of 8-Ethylthiocaffeine, a xanthine derivative. The following protocols detail cell-based assays to assess its potential as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor, as well as to determine its general cytotoxicity.

Introduction to this compound and Screening Strategy

This compound belongs to the xanthine family, which includes well-known compounds like caffeine and theophylline. These molecules are known to exert their biological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). Therefore, a robust screening cascade for this compound should focus on these key targets.

This document outlines a three-tiered approach for characterizing the in vitro pharmacological profile of this compound:

  • Primary Screening: Assess the compound's effect on adenosine A2A receptor activation using a cAMP-based assay. The A2A receptor is a key target for many xanthine derivatives.

  • Secondary Screening: Investigate the compound's ability to inhibit phosphodiesterase activity, with a focus on PDE4, a common target for xanthines.

  • Toxicity Profiling: Determine the cytotoxic potential of this compound to establish a therapeutic window.

Data Presentation: Comparative Activity of Xanthine Derivatives

To provide a context for the potential activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of various xanthine derivatives against adenosine receptors and phosphodiesterases.

CompoundTargetAssay TypeCell Line/SystemIC50 (µM)
TheophyllineAdenosine A1 ReceptorRadioligand BindingRat Brain Membranes20-30[1]
TheophyllineAdenosine A2 ReceptorAdenylate Cyclase ActivationRat Striatal Membranes20[1]
CaffeineAdenosine A1 ReceptorRadioligand BindingRat Brain Membranes90-110[1]
CaffeineAdenosine A2 ReceptorAdenylate Cyclase ActivationRat Striatal Membranes80[1]
ParaxanthineAdenosine A1 ReceptorRadioligand BindingRat Brain Membranes40-65[1]
ParaxanthineAdenosine A2 ReceptorAdenylate Cyclase ActivationRat Striatal Membranes40[1]
TheobromineAdenosine A1 ReceptorRadioligand BindingRat Brain Membranes210-280[1]
TheobromineAdenosine A2 ReceptorAdenylate Cyclase ActivationRat Striatal Membranes>1000[1]
PropentofyllinePDE IIEnzyme ActivityRat Heart Cytosol20[]
8-chloro CaffeineAdenosine ReceptorsRadioligand BindingNot Specified30 (Apparent Ki)[3]

Experimental Protocols

Adenosine A2A Receptor Antagonism Assay (cAMP-Based)

This assay measures the ability of this compound to antagonize the activation of the adenosine A2A receptor, a Gs-coupled receptor whose activation leads to an increase in intracellular cyclic AMP (cAMP).[4][5]

Principle: In a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293-A2A), an agonist (e.g., NECA) will stimulate adenylyl cyclase to produce cAMP. An antagonist will block this effect. The intracellular cAMP level is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.

Materials:

  • HEK293 cell line stably expressing the human adenosine A2A receptor (e.g., HiTSeeker ADORA2A Cell Line)[5]

  • Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)[6]

  • Adenosine A2A receptor agonist (e.g., NECA)

  • This compound

  • cAMP assay kit (e.g., LANCE cAMP 384 kit, PerkinElmer)[7]

  • Phosphodiesterase inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation[7][8]

  • Poly-D-Lysine coated 96-well or 384-well plates

Protocol:

  • Cell Seeding:

    • Culture HEK293-A2A cells to 80-90% confluency.

    • Plate 10,000 cells per well in a Poly-D-Lysine coated plate in 100 µL of assay media.[6]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[6]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cells twice with 200 µL of PBS, being careful not to dislodge the cells.[6]

    • Add the diluted this compound solutions to the wells.

    • Pre-incubate the plate at room temperature for 30 minutes.

    • Add the A2A receptor agonist (NECA) at a concentration that gives 80% of the maximal response (EC80).

    • Incubate for 30 minutes at room temperature.[8]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Phosphodiesterase 4 (PDE4) Inhibition Assay (Luciferase Reporter)

This assay determines if this compound can inhibit the activity of PDE4, an enzyme that degrades cAMP.

Principle: This assay utilizes a cell line (e.g., HEK293) co-transfected with a PDE4 expression vector and a cAMP response element (CRE) luciferase reporter plasmid.[9] When intracellular cAMP levels are elevated (e.g., by forskolin), CREB is activated and drives the expression of luciferase.[9] PDE4 activity reduces cAMP levels and thus luciferase expression. An inhibitor of PDE4 will restore cAMP levels and increase luciferase activity.[9]

Materials:

  • HEK293 cells

  • PDE4D expression vector[9]

  • CRE-luciferase reporter plasmid[9]

  • Transfection reagent (e.g., Lipofectamine 2000)[9]

  • Forskolin

  • This compound

  • Luciferase assay system (e.g., TWO-Step Luciferase Assay System, BPS Bioscience)[9]

  • 96-well white, clear-bottom tissue culture plates

Protocol:

  • Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the PDE4D expression vector and the CRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the transfection medium and add the compound dilutions to the cells.

    • Pre-incubate for 30 minutes.

  • Cell Stimulation:

    • Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

    • Incubate for 4-6 hours.

  • Luciferase Measurement:

    • Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Plot the luciferase activity against the log of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal luciferase response.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of this compound by measuring its effect on cell metabolic activity.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product.[4][10][11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • A relevant cell line (e.g., the same cell line used for the primary screening assay)

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium and add the compound dilutions to the cells.

    • Incubate for a period relevant to the planned functional assays (e.g., 24-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 4 hours at 37°C in a CO2 incubator.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis:

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Calculate the CC50 (cytotoxic concentration 50%), the concentration of the compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway and Experimental Workflows

Adenosine_A2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Antagonism Adenosine_Agonist Adenosine Agonist (NECA) Adenosine_Agonist->A2A_Receptor Activation G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PDE PDE cAMP->PDE PKA PKA cAMP->PKA Activates AMP AMP PDE->AMP Degrades CREB CREB (Phosphorylation) PKA->CREB Activates Gene_Transcription Gene Transcription CREB->Gene_Transcription Induces

Caption: Adenosine A2A receptor signaling pathway.

Screening_Workflow cluster_assays Cell-Based Assays start Start prepare_cells Prepare & Seed Cells (e.g., HEK293-A2A) start->prepare_cells prepare_compounds Prepare Serial Dilutions of This compound start->prepare_compounds treat_cells Treat Cells with This compound prepare_cells->treat_cells prepare_compounds->treat_cells adenosine_assay Adenosine A2A Antagonism Assay (cAMP Measurement) treat_cells->adenosine_assay pde_assay PDE4 Inhibition Assay (Luciferase Reporter) treat_cells->pde_assay cytotoxicity_assay Cytotoxicity Assay (MTT) treat_cells->cytotoxicity_assay data_analysis Data Analysis (IC50 / EC50 / CC50) adenosine_assay->data_analysis pde_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for screening this compound.

References

Synthesis of 8-Ethylthiocaffeine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the laboratory synthesis of 8-Ethylthiocaffeine, a derivative of caffeine. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic chemistry. This application note details the necessary precursors, reaction conditions, and characterization of the final product, supported by experimental data and procedural diagrams.

Introduction

Caffeine, a well-known methylxanthine, and its derivatives are subjects of extensive research due to their diverse pharmacological activities. Substitution at the C8 position of the caffeine scaffold has been shown to modulate its biological properties, particularly its affinity for adenosine receptors. This compound is one such derivative, where the introduction of an ethylthio group can influence its interaction with biological targets. The synthesis of this compound is typically achieved by reacting an 8-halocaffeine with an ethylthiolating agent.

Synthesis Pathway

The synthesis of this compound is accomplished in two main stages:

  • Bromination of Caffeine: The initial step involves the electrophilic substitution of caffeine to produce 8-bromocaffeine. This is a common and well-established procedure.

  • Nucleophilic Aromatic Substitution: The subsequent reaction of 8-bromocaffeine with an ethylthiol nucleophile yields the desired this compound.

The overall reaction scheme is presented below:

Synthesis_Pathway Caffeine Caffeine Bromocaffeine 8-Bromocaffeine Caffeine->Bromocaffeine Br2, NaOAc, Acetic Acid Ethylthiocaffeine This compound Bromocaffeine->Ethylthiocaffeine CH3CH2SNa, Ethanol

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

Materials and Methods

The following reagents and solvents are required for the synthesis. All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventFormulaMolecular Weight ( g/mol )
CaffeineC₈H₁₀N₄O₂194.19
BromineBr₂159.81
Sodium AcetateCH₃COONa82.03
Glacial Acetic AcidCH₃COOH60.05
8-BromocaffeineC₈H₉BrN₄O₂273.09
Sodium EthanethiolateC₂H₅SNa84.12
EthanolC₂H₅OH46.07
DichloromethaneCH₂Cl₂84.93
Sodium SulfateNa₂SO₄142.04
Protocol 1: Synthesis of 8-Bromocaffeine

8-Bromocaffeine is prepared via the direct bromination of caffeine.[1]

  • In a round-bottom flask, dissolve caffeine in glacial acetic acid.

  • Add sodium acetate to the solution, which acts as a scavenger for the hydrogen bromide formed during the reaction.[1]

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture with stirring.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (typically several hours) until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into water, and the precipitate of 8-bromocaffeine is collected by filtration.

  • The crude product is washed with water and can be recrystallized from a suitable solvent like ethanol to afford pure 8-bromocaffeine as a white solid.[1]

A typical yield for this reaction is approximately 85%.[1]

Protocol 2: Synthesis of this compound

This procedure involves the nucleophilic aromatic substitution of 8-bromocaffeine with sodium ethanethiolate.

  • Prepare a solution of sodium ethanethiolate in absolute ethanol. This can be generated in situ by reacting ethanethiol with sodium ethoxide or sodium metal in ethanol.

  • To a stirred solution of 8-bromocaffeine in ethanol, add the solution of sodium ethanethiolate.

  • The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

The workflow for the synthesis and purification is illustrated below:

Experimental_Workflow cluster_bromination Synthesis of 8-Bromocaffeine cluster_substitution Synthesis of this compound B1 Dissolve Caffeine & NaOAc in Acetic Acid B2 Add Bromine Solution B1->B2 B3 Heat Reaction Mixture B2->B3 B4 Precipitation & Filtration B3->B4 B5 Recrystallization B4->B5 S2 React with 8-Bromocaffeine B5->S2 8-Bromocaffeine S1 Prepare Sodium Ethanethiolate in Ethanol S1->S2 S3 Reflux Reaction Mixture S2->S3 S4 Work-up & Extraction S3->S4 S5 Purification (Chromatography/ Recrystallization) S4->S5

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Quantitative Data

Parameter8-BromocaffeineThis compound (Expected)
Molecular Formula C₈H₉BrN₄O₂C₁₀H₁₄N₄O₂S
Molecular Weight ( g/mol ) 273.09254.31
Appearance White solid[1]Off-white to pale yellow solid
Melting Point (°C) 206[1]Not reported
Yield (%) ~85[1]Good to excellent
¹H NMR (CDCl₃, δ ppm) 3.42 (s, 3H, N-CH₃), 3.59 (s, 3H, N-CH₃), 4.01 (s, 3H, N-CH₃)~1.4 (t, 3H, -CH₃), ~3.2 (q, 2H, -S-CH₂-), ~3.4 (s, 3H, N-CH₃), ~3.6 (s, 3H, N-CH₃), ~4.0 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, δ ppm) Not reportedNot reported
Mass Spec (m/z) 272/274 [M]+254 [M]+

Biological Activity and Signaling Pathway

8-substituted caffeine derivatives are known to act as antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.[2][3] Adenosine is a ubiquitous signaling molecule that, upon binding to its G protein-coupled receptors, modulates various physiological processes. Antagonism of these receptors by compounds like this compound can reverse the effects of adenosine.

The antagonism of the A₁ adenosine receptor, which is coupled to inhibitory G proteins (Gᵢ/G₀), leads to the stimulation of adenylyl cyclase activity, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, can activate Protein Kinase A (PKA) and influence downstream signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ETC This compound A1R A1 Adenosine Receptor ETC->A1R Antagonism Gi Gi Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Figure 3: Simplified signaling pathway of this compound as an A₁ adenosine receptor antagonist.

Conclusion

The synthesis of this compound from caffeine is a straightforward two-step process involving bromination followed by a nucleophilic aromatic substitution. This application note provides the fundamental protocols and expected outcomes for this synthesis. The resulting compound is a valuable tool for research in medicinal chemistry and pharmacology, particularly for studies involving the modulation of adenosine receptors. Further optimization of reaction conditions and detailed characterization of the final product are recommended for specific research applications.

References

Application Notes and Protocols for the Preparation of 8-Ethylthiocaffeine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of stock solutions of 8-Ethylthiocaffeine, a derivative of caffeine. The protocols and data presented herein are intended to ensure accurate and reproducible experimental results.

Chemical and Physical Properties

Property8-((2-aminoethyl)thio)caffeine hydrochloride[1]8-((2-(dimethylamino)ethyl)thio)caffeine hydrochloride[2]
Molecular Formula C10H16ClN5O2SC12H20ClN5O2S
Molar Mass 305.784 g/mol 333.84 g/mol
Boiling Point 508.8°CNot Available
Flash Point 261.5°CNot Available
Topological Polar Surface Area 113.14 Ų88.2 Ų

Note: These properties are for related compounds and should be used as an estimation for this compound.

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) for caffeine and other related sulfur-containing compounds.[3][4][5][6][7]

General Handling Guidelines:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5][6][7]

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][6]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3][5][6]

  • Do not eat, drink, or smoke while handling the chemical.[3][4][6]

  • Keep the compound away from heat, sparks, and open flames.[4][5][6][7]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][7]

Emergency Procedures:

  • If swallowed: Rinse mouth and call a poison center or doctor.[3][6]

  • If inhaled: Move the person to fresh air.[4][6]

  • In case of fire: Use carbon dioxide, dry chemical, or foam to extinguish.[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The molecular weight of a related compound, 8-((2-aminoethyl)thio)caffeine (C10H15N5O2S), which is 269.33 g/mol , will be used for calculation purposes. It is imperative to use the actual molecular weight of your specific this compound compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 269.33 g/mol x 1000 mg/g = 2.6933 mg

    • It is advisable to prepare a larger volume (e.g., 10 mL) to minimize weighing errors. For 10 mL, you would need 26.933 mg.

  • Weigh the compound:

    • Tare the analytical balance with a weighing boat.

    • Carefully weigh the calculated amount of this compound powder.

  • Dissolve the compound:

    • Transfer the weighed powder to an appropriate sterile tube or vial.

    • Add the desired volume of DMSO (e.g., 10 mL for a 10 mL stock).

    • Close the container tightly.

  • Ensure complete dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or sonication can be applied. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and a hypothetical signaling pathway where an this compound analog might be involved.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Calculate Calculate Mass Weigh Weigh Compound Calculate->Weigh Add_Solvent Add DMSO Weigh->Add_Solvent Vortex Vortex Add_Solvent->Vortex Check_Solubility Check Solubility Vortex->Check_Solubility Heat_Sonicate Gentle Heat / Sonicate Check_Solubility->Heat_Sonicate Not Dissolved Aliquot Aliquot Solution Check_Solubility->Aliquot Dissolved Heat_Sonicate->Vortex Store Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for the preparation of this compound stock solution.

Signaling_Pathway Receptor Adenosine Receptor G_Protein G Protein Receptor->G_Protein ETC This compound (Antagonist) ETC->Receptor AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Hypothetical signaling pathway involving an adenosine receptor antagonist.

References

Practical Applications of 8-Ethylthiocaffeine in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on "8-Ethylthiocaffeine" in metabolic research is limited in publicly available literature. The following application notes and protocols are based on the well-established pharmacology of xanthine derivatives, particularly 8-substituted analogs, which are known modulators of adenosine receptors. This document serves as a guide for researchers to explore the potential of this compound and similar compounds in metabolic studies.

Introduction

Xanthine derivatives, a class of purine alkaloids that includes caffeine, have long been a subject of interest in biomedical research due to their diverse physiological effects.[1][2][3] Modifications at the 8-position of the xanthine core have led to the development of numerous analogs with altered potency and selectivity for various biological targets.[4][5][6] this compound belongs to this class of 8-substituted xanthines, which are primarily recognized for their activity as adenosine receptor antagonists.[4][5] Adenosine is a crucial signaling molecule involved in the regulation of numerous physiological processes, including energy metabolism. By antagonizing adenosine receptors, compounds like this compound have the potential to modulate key metabolic pathways, such as lipolysis and glucose homeostasis.

These notes provide a framework for investigating the practical applications of this compound in metabolic research, from in vitro characterization to cell-based functional assays.

Mechanism of Action: Adenosine Receptor Antagonism

The primary mechanism of action for caffeine and its 8-substituted derivatives is the competitive antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[4][7] Adenosine, by binding to these G-protein coupled receptors, typically exerts an inhibitory effect on cellular metabolism. For instance, in adipocytes, adenosine binding to A1 receptors inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of lipolysis.

An adenosine receptor antagonist like this compound would block the binding of endogenous adenosine, thereby disinhibiting adenylyl cyclase. This leads to an increase in cAMP levels, activation of Protein Kinase A (PKA), and ultimately, the stimulation of metabolic processes such as the breakdown of triglycerides into free fatty acids and glycerol.

Application Notes for Metabolic Research

Investigation of Lipolysis in Adipocytes
  • Objective: To determine the effect of this compound on fat breakdown in white and brown adipocytes.

  • Rationale: By blocking the anti-lipolytic effects of adenosine at the A1 receptor, this compound is hypothesized to promote lipolysis. This can be investigated by measuring the release of glycerol and free fatty acids from cultured adipocytes.

  • Potential Impact: Compounds that enhance lipolysis could be explored as potential therapeutic agents for obesity and related metabolic disorders.

Assessment of Glucose Uptake and Insulin Sensitivity
  • Objective: To evaluate the influence of this compound on glucose transport in muscle cells and adipocytes.

  • Rationale: Adenosine receptors are known to modulate insulin signaling pathways. By antagonizing these receptors, this compound may influence glucose uptake and insulin sensitivity. This can be assessed using radiolabeled glucose uptake assays in relevant cell lines.

  • Potential Impact: Understanding the role of this compound in glucose metabolism could provide insights into its potential for managing conditions characterized by insulin resistance, such as type 2 diabetes.

Elucidation of Effects on Hepatic Glucose Production
  • Objective: To examine the impact of this compound on gluconeogenesis in hepatocytes.

  • Rationale: Adenosine signaling in the liver is involved in the regulation of glucose production. Investigating the effect of this compound on hepatic gluconeogenesis can clarify its role in systemic glucose homeostasis.

  • Potential Impact: Modulating hepatic glucose output is a key strategy in the management of hyperglycemia.

Quantitative Data on Related 8-Substituted Xanthines

CompoundAdenosine A1 Receptor Ki (nM)Adenosine A2A Receptor Ki (nM)Selectivity (A1 vs. A2A)
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)~0.5 - 2~500 - 1500High A1 Selectivity
8-Phenyltheophylline~10 - 50~100 - 500Non-selective to moderate A1
8-(p-Sulfophenyl)theophylline~1000 - 5000~5000 - 10000Low affinity, non-selective
8-Styrylcaffeine derivativesVariableVariable (some show A2A selectivity)Variable

Data are compiled from various sources for illustrative purposes and may vary between experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.

Materials:

  • Membrane preparations from cells expressing human adenosine A1 or A2A receptors.

  • Radioligands: [³H]DPCPX (for A1) or [³H]ZM241385 (for A2A).

  • Non-specific binding control: Theophylline or other suitable non-labeled antagonist.

  • This compound stock solution (in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters and filtration apparatus.

Methodology:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Lipolysis Assay in Differentiated 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on glycerol release from adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with BSA.

  • This compound stock solution.

  • Isoproterenol (positive control, β-adrenergic agonist).

  • Adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Glycerol assay kit.

Methodology:

  • Plate differentiated 3T3-L1 adipocytes in 24-well plates.

  • Wash the cells with KRBB.

  • Pre-incubate the cells with KRBB containing ADA for 30 minutes at 37°C.

  • Replace the buffer with fresh KRBB containing various concentrations of this compound, a vehicle control, and a positive control (isoproterenol).

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant (assay medium) from each well.

  • Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Normalize the glycerol release to the total protein content of the cells in each well.

  • Analyze the dose-response effect of this compound on lipolysis.

Visualizations

G cluster_membrane Cell Membrane A1R A1 Receptor AC Adenylyl Cyclase A1R->AC cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Inhibits ETC This compound ETC->A1R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes G start Start: Compound Synthesis (this compound) step1 In Vitro Screening: Adenosine Receptor Binding Assay start->step1 step2 Determine Ki for A1 and A2A Receptors step1->step2 step3 Cell-Based Functional Assays: Lipolysis, Glucose Uptake step2->step3 step4 Evaluate Dose-Response Relationship step3->step4 decision Promising In Vitro Activity? step4->decision step5 In Vivo Studies in Animal Models (e.g., rodents) decision->step5 Yes no Re-evaluate or Modify Compound decision->no No step6 Assess Metabolic Parameters: Body Weight, Fat Mass, Glucose Tolerance step5->step6 end End: Lead Candidate for Preclinical Development step6->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 8-Ethylthiocaffeine Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 8-Ethylthiocaffeine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a synthetic derivative of caffeine, belonging to the xanthine chemical class. Similar to other xanthine derivatives, it is anticipated to have limited solubility in aqueous solutions. The solubility is significantly influenced by the pH, temperature, and ionic strength of the buffer system. Based on its chemical structure, which includes a basic nitrogen atom, this compound is predicted to be a weakly basic compound.

Q2: I am observing a precipitate after adding this compound to my buffer. What are the common causes?

Precipitation is a frequent issue when working with sparingly soluble compounds. The primary reasons for this include:

  • Exceeding Solubility Limit: The concentration of this compound in the buffer may be higher than its solubility threshold.

  • Suboptimal pH: The pH of the buffer may not be conducive to dissolving a weakly basic compound.

  • Incomplete Dissolution of Stock Solution: The initial high-concentration stock solution may not have been fully dissolved.

  • Salting Out: High concentrations of salts in the buffer can decrease the solubility of organic compounds.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

To ensure complete dissolution, it is advisable to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for this purpose. This stock solution can then be serially diluted into the desired aqueous buffer. It is crucial to maintain the final concentration of the organic solvent in the experimental medium at a low level (typically below 0.1%) to prevent any potential off-target effects.

Q4: How does the pH of the buffer impact the solubility of this compound?

As a weakly basic compound, this compound is expected to exhibit higher solubility in acidic environments (lower pH). In an acidic solution, the basic nitrogen atom can become protonated, forming a more polar and thus more water-soluble salt. Conversely, in neutral or alkaline buffers, the compound will exist predominantly in its less soluble, non-ionized form.

Q5: My this compound is not dissolving in a neutral buffer (e.g., PBS pH 7.4). What troubleshooting steps can I take?

If you are facing solubility challenges in a neutral buffer, the following strategies can be employed:

  • pH Adjustment: Consider using a buffer with a lower pH, for instance, in the range of 5.0 to 6.5.

  • Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or propylene glycol, can enhance solubility.

  • Sonication: Applying gentle sonication can aid in the dispersion and dissolution of the compound.

  • Warming: Carefully warming the solution, for example, to 37°C, can increase the rate of dissolution. It is important to be mindful of the thermal stability of this compound.

  • Formulation with Excipients: For in vivo applications, formulating the compound with solubility-enhancing agents like cyclodextrins may be required.

Data Presentation: Illustrative Solubility Data

The tables below present illustrative quantitative data to demonstrate the potential impact of buffer composition and pH on the solubility of this compound. Please note that this data is based on the expected physicochemical properties of a weakly basic xanthine derivative and should be used as a general guide. Actual experimental values may differ.

Table 1: Illustrative Solubility of this compound in Various Buffers at Room Temperature

Buffer (pH)Estimated Solubility (µg/mL)
Phosphate Buffered Saline (PBS) (7.4)45
TRIS Buffer (8.0)25
Citrate Buffer (6.0)220
Acetate Buffer (5.0)550

Table 2: Illustrative Effect of pH on the Solubility of this compound in a Universal Buffer System

pHEstimated Solubility (µg/mL)
4.01100
5.0550
6.0220
7.080
8.025

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, analytical balance.

  • Procedure: a. Determine the molecular weight of this compound from the supplier's information. b. Weigh the appropriate amount of this compound to prepare the desired volume of a 10 mM solution. c. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. d. Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to facilitate dissolution. e. Aliquot the stock solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles.

Protocol 2: Determination of the Approximate Solubility of this compound in a Target Buffer

  • Materials: this compound, the experimental buffer, a series of sterile microcentrifuge tubes, a temperature-controlled shaker or rotator, a microcentrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure: a. Add an excess amount of this compound to a predetermined volume of the buffer in a microcentrifuge tube. b. Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached. c. Following incubation, centrifuge the suspension at a high speed to pellet the undissolved solid. d. Carefully collect the supernatant, ensuring no particulate matter is transferred. e. Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical technique.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue (Precipitation/Cloudiness) check_stock Is the stock solution clear and fully dissolved? start->check_stock redissolve_stock Redissolve stock solution (sonicate/warm gently) check_stock->redissolve_stock No stock_ok Stock solution is clear check_stock->stock_ok Yes redissolve_stock->start check_concentration Is the final concentration exceeding expected solubility? stock_ok->check_concentration lower_concentration Reduce the final concentration check_concentration->lower_concentration Yes concentration_ok Concentration is appropriate check_concentration->concentration_ok No end Solution Prepared Successfully lower_concentration->end adjust_ph Modify Buffer pH: Use a more acidic buffer (e.g., pH 5.0-6.5) concentration_ok->adjust_ph ph_resolved Solubility issue resolved adjust_ph->ph_resolved Yes ph_unresolved Issue persists adjust_ph->ph_unresolved No ph_resolved->end use_cosolvent Incorporate a co-solvent (e.g., 1-5% ethanol) ph_unresolved->use_cosolvent use_cosolvent->ph_resolved

Caption: A stepwise guide to troubleshooting solubility problems with this compound.

Diagram 2: Postulated Signaling Pathways of this compound

G cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase Inhibition ETC_A This compound AR Adenosine Receptor (e.g., A1, A2A) ETC_A->AR Blocks Adenosine Binding G_protein_A G-protein AR->G_protein_A AC_A Adenylyl Cyclase G_protein_A->AC_A Modulates Activity cAMP_A cAMP AC_A->cAMP_A PKA_A PKA cAMP_A->PKA_A Response_A Cellular Response PKA_A->Response_A ETC_P This compound PDE Phosphodiesterase (PDE) ETC_P->PDE Inhibits AMP AMP PDE->AMP cAMP_P cAMP cAMP_P->PDE Hydrolysis PKA_P PKA cAMP_P->PKA_P Response_P Cellular Response PKA_P->Response_P

Caption: Postulated mechanisms of action for this compound via two major signaling pathways.

Technical Support Center: Optimization of 8-Ethylthiocaffeine Dosage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific pharmacological data in the public domain for 8-Ethylthiocaffeine. The following guidance is based on the known properties of structurally similar xanthine derivatives, such as caffeine and theophylline, which are known to function as adenosine receptor antagonists and phosphodiesterase inhibitors. Researchers should adapt these protocols and troubleshooting guides based on their own empirical findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for xanthine derivatives like this compound?

A1: Xanthine derivatives typically exhibit a dual mechanism of action. They act as competitive antagonists at adenosine A1 and A2A receptors, and as inhibitors of phosphodiesterase (PDE) enzymes.[1][2] Adenosine receptor antagonism leads to increased neuronal excitability, while PDE inhibition results in higher intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), affecting various downstream signaling pathways.[3][4]

Q2: How do I determine a starting dose for my in vivo experiments with this compound?

A2: For novel compounds like this compound, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD). Start with a low dose, guided by the effective doses of similar compounds like caffeine (typically 1-10 mg/kg in rodents), and escalate the dose in different animal cohorts.[5] Monitor for any signs of toxicity.

Q3: What are the expected physiological effects of this compound?

A3: Based on its presumed mechanism as a caffeine analog, this compound is expected to have stimulant effects on the central nervous system.[2][6] This can manifest as increased locomotor activity, alertness, and potentially anxiogenic effects at higher doses. It may also influence cardiovascular and respiratory functions.

Q4: How can I assess the efficacy of this compound in my experimental model?

A4: The choice of efficacy assay depends on the therapeutic area of interest. For neurological applications, behavioral models such as open-field tests, rotarod tests for motor coordination, or Morris water maze for cognition can be employed.[2] For other applications, specific biomarkers or functional assays relevant to the disease model should be used.

Q5: What are the common solvents for dissolving xanthine derivatives for in vitro and in vivo studies?

A5: Xanthine derivatives often have limited aqueous solubility. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo studies, a solution in saline with a co-solvent like Tween 80 or Cremophor EL, or a suspension in a vehicle like 0.5% carboxymethylcellulose, is often used. It is critical to establish that the vehicle itself does not produce any significant effects in control animals.

Troubleshooting Guides

In Vitro Experimentation
ProblemPossible Cause(s)Suggested Solution(s)
Low or no compound activity in cell-based assays - Compound precipitation in media.- Inappropriate assay endpoint.- Low cell permeability.- Incorrect concentration range.- Check for precipitate after adding the compound to the media. If present, consider using a lower concentration or a different solvent/vehicle.- Ensure the assay measures a relevant downstream effect of adenosine receptor antagonism or PDE inhibition (e.g., cAMP levels, reporter gene activation).[7]- Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).- Perform a wide dose-response curve to identify the active concentration range.
High variability between replicate wells - Inconsistent cell seeding.- Edge effects in the microplate.- Compound instability in the assay medium.- Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.- Assess compound stability over the time course of the experiment.
Unexpected cytotoxicity - Off-target effects.- Solvent toxicity.- High compound concentration.- Perform counter-screens to identify potential off-target activities.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Re-evaluate the dose-response curve to determine the cytotoxic concentration range.
In Vivo Experimentation
ProblemPossible Cause(s)Suggested Solution(s)
High mortality or severe adverse effects in animals - Dose is above the MTD.- Acute toxicity of the compound.- Improper route of administration.- Conduct a thorough MTD study to establish a safe dose range.- Monitor animals closely for clinical signs of toxicity.- Ensure the chosen route of administration is appropriate and performed correctly.
Lack of efficacy - Insufficient dose or exposure.- Rapid metabolism and clearance.- Poor bioavailability.- Increase the dose, ensuring it remains below the MTD.- Conduct a pharmacokinetic (PK) study to determine the compound's half-life and exposure levels.[8]- Consider alternative routes of administration or formulation strategies to improve bioavailability.
High variability in animal responses - Genetic variability within the animal strain.- Inconsistent dosing or sample collection.- Environmental stressors affecting the animals.- Use a sufficient number of animals per group to achieve statistical power.- Standardize all experimental procedures, including dosing times and techniques.- Maintain a controlled and stable environment for the animals.

Experimental Protocols

In Vitro Adenosine Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for adenosine A1 and A2A receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine A1 or A2A receptor.

  • Assay Buffer: Use a buffer appropriate for the receptor subtype (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a subtype-selective radiolabeled antagonist, such as [³H]DPCPX for A1 receptors or [³H]ZM241385 for A2A receptors.[5]

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against PDE enzymes.

  • Enzyme and Substrate: Use a purified recombinant PDE enzyme and its corresponding fluorescently labeled substrate (e.g., cAMP or cGMP).[9]

  • Assay Buffer: Use a buffer that supports optimal enzyme activity.

  • Reaction Setup: In a 96-well plate, add the PDE enzyme, assay buffer, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding the fluorescently labeled substrate.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a stop solution.

  • Detection: Measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of substrate hydrolyzed.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Adenosine_Signaling_Pathway cluster_A1 Adenosine A1 Receptor cluster_A2A Adenosine A2A Receptor cluster_PDE Phosphodiesterase (PDE) cluster_drug A1 A1 Gi Gαi A1->Gi Activation AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A A2A Gs Gαs A2A->Gs Activation AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate PDE PDE cAMP_hydrolysis cAMP → AMP PDE->cAMP_hydrolysis Hydrolysis Drug This compound (Antagonist/Inhibitor) Drug->A1 Blocks Drug->A2A Blocks Drug->PDE Inhibits

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Dosage Optimization solubility Solubility & Stability Assessment binding_assay Adenosine Receptor Binding Assays (A1, A2A) solubility->binding_assay pde_assay PDE Inhibition Assays solubility->pde_assay cell_assay Cell-Based Functional Assays (e.g., cAMP) binding_assay->cell_assay pde_assay->cell_assay mtd Maximum Tolerated Dose (MTD) Study cell_assay->mtd Data informs in vivo start pk Pharmacokinetic (PK) Study mtd->pk efficacy Efficacy Studies in Disease Models pk->efficacy dose_response Dose-Response Relationship efficacy->dose_response Efficacy data dosing_schedule Optimal Dosing Schedule dose_response->dosing_schedule

Caption: General experimental workflow for dosage optimization.

References

Technical Support Center: 8-Ethylthiocaffeine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-Ethylthiocaffeine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the final product. Potential impurities include:

  • Unreacted Starting Materials: Such as 8-bromocaffeine and ethyl mercaptan.

  • Oxidation Products: The ethylthio- group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.

  • Byproducts from Synthesis: Depending on the synthetic route, byproducts such as over-alkylated or hydrolyzed compounds may be present.

  • Residual Solvents: Solvents used in the synthesis and purification process may be retained in the final product.

  • Metal Impurities: Trace metals from catalysts or reaction vessels can be present and may affect the stability of the thioether linkage.

Q2: What are the general solubility characteristics of this compound?

Q3: How stable is this compound under typical purification conditions?

A3: The ethylthio- group in this compound is a potential site for oxidation. Therefore, exposure to strong oxidizing agents, prolonged exposure to air, and high temperatures should be minimized during purification. The stability of the compound across a range of pH values should also be considered, as acidic or basic conditions could potentially lead to hydrolysis or other degradation pathways. It is recommended to work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating steps.

Troubleshooting Guides

Recrystallization

Problem: Oiling out or formation of an amorphous solid instead of crystals.

Possible Cause Troubleshooting Step
Solution is too supersaturated.Add a small amount of the hot solvent back to the flask to dissolve the oil, then allow it to cool more slowly.
Cooling rate is too fast.Insulate the crystallization vessel to slow down the cooling process.
Inappropriate solvent system.Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by gentle heating until the solution is clear again and then slow cooling.
Presence of impurities.Attempt a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.

Problem: Poor recovery of the purified compound.

Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent.Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
Insufficient cooling.Cool the crystallization mixture in an ice bath or refrigerator to maximize crystal precipitation.
Not enough time for crystallization.Allow the solution to stand for a longer period to ensure complete crystallization.
Using too much solvent.Use the minimum amount of hot solvent required to fully dissolve the compound.
Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Step
Incorrect mobile phase polarity.Optimize the eluent system by TLC. Aim for an Rf value of 0.2-0.3 for this compound.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Co-elution of impurities.Try a different stationary phase (e.g., alumina, reversed-phase silica) or a different solvent system.
Compound streaking/tailing.Add a small amount of a modifier to the mobile phase. For example, a small percentage of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape. Given the xanthine core, which can have basic nitrogens, a small amount of a basic modifier might be beneficial.

Problem: Degradation of this compound on the column.

Possible Cause Troubleshooting Step
Acidity of the silica gel.Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small amount of a basic modifier like triethylamine.
Oxidation on the column.Use degassed solvents and consider adding an antioxidant to the mobile phase if compatible.
High-Performance Liquid Chromatography (HPLC)

Problem: Peak tailing for this compound.

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase.Use a column with end-capping or a base-deactivated stationary phase.
Mobile phase pH is close to the pKa of this compound.Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound.
Column overload.Reduce the injection volume or the concentration of the sample.
Presence of metal impurities in the sample or system chelating with the sulfur atom.Add a small amount of a chelating agent like EDTA to the mobile phase.

Problem: Irreproducible retention times.

Possible Cause Troubleshooting Step
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing of components.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Use a guard column to protect the analytical column and replace the column if performance deteriorates significantly.

Data Presentation

Table 1: General Solubility of Xanthine Derivatives (Qualitative)

SolventSolubilityNotes
WaterSparingly soluble to slightly solubleSolubility can be pH-dependent.
MethanolSlightly soluble to solubleOften used in mixed solvent systems for chromatography.
EthanolSlightly solubleSimilar to methanol.
AcetonitrileSlightly solubleCommon mobile phase component in reversed-phase HPLC.
DichloromethaneSolubleGood solvent for extraction and normal-phase chromatography.
Ethyl AcetateSlightly soluble to solubleCan be used for extraction and chromatography.

Note: This table provides a general guideline based on related compounds. Specific solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise at room temperature. If the compound dissolves readily, it is likely too soluble. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives a good separation of this compound from its impurities, with an Rf value for the desired compound between 0.2 and 0.4.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a strong solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General HPLC Purification Method Development
  • Column Selection: A C18 reversed-phase column is a good starting point for the purification of xanthine derivatives.

  • Mobile Phase Selection: A typical mobile phase would be a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution time of this compound.

  • Method Optimization: Based on the initial run, optimize the gradient to achieve better separation of the target compound from its impurities. This may involve adjusting the gradient slope, the initial and final mobile phase compositions, and the run time.

  • Scale-up: Once an analytical method is developed, it can be scaled up to a preparative HPLC system for purification of larger quantities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC HPLC_Analysis HPLC Purity Check Recrystallization->HPLC_Analysis TLC TLC Analysis Column_Chromatography->TLC Prep_HPLC->HPLC_Analysis TLC->HPLC_Analysis HPLC_Analysis->Recrystallization Purity < 98% HPLC_Analysis->Column_Chromatography Purity < 98% Final_Product Pure this compound HPLC_Analysis->Final_Product Purity > 98%

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic Impure_Product Impure this compound Check_Purity Assess Purity (TLC/HPLC) Impure_Product->Check_Purity Major_Impurities Major Impurities Present? Check_Purity->Major_Impurities Minor_Impurities Minor Impurities Present? Major_Impurities->Minor_Impurities No Column_Chrom Column Chromatography Major_Impurities->Column_Chrom Yes Recrystallization Recrystallization Minor_Impurities->Recrystallization Yes Pure_Product Pure Product Minor_Impurities->Pure_Product No Column_Chrom->Check_Purity Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC If separation is difficult Recrystallization->Check_Purity Prep_HPLC->Check_Purity

Caption: Decision tree for selecting a suitable purification method.

How to prevent degradation of 8-Ethylthiocaffeine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 8-Ethylthiocaffeine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Issue: My this compound solution is showing signs of degradation (e.g., discoloration, precipitation, loss of activity).

  • Question: What are the likely causes of degradation for this compound in my solution? Answer: Based on its chemical structure, which includes a xanthine core and a thioether group, this compound is susceptible to degradation through several pathways:

    • Oxidation: The thioether linkage (-S-) is prone to oxidation, which can convert it to a sulfoxide and then a sulfone. This is a common degradation pathway for molecules containing thioether groups.

    • Hydrolysis: While the xanthine core is generally stable, extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolytic degradation of the molecule.

    • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Many organic molecules are light-sensitive.[1]

  • Question: How can I identify the degradation products in my solution? Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and effective method to separate and identify degradation products.[2][3] By comparing the chromatograms of a fresh solution with an aged or stressed solution, you can identify new peaks that correspond to degradation products.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the recommended storage conditions for this compound solutions? Answer: To minimize degradation, this compound solutions should be stored under the following conditions:

    • Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).[1]

    • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

    • Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove oxygen and prevent oxidation.

  • Question: What is the optimal pH range to maintain the stability of this compound in solution? Answer: While specific data for this compound is not readily available, many pharmaceutical compounds exhibit maximum stability at a neutral or near-neutral pH (around pH 5-7).[4][5] It is advisable to buffer your solution within this range. Extreme pH values should be avoided as they can catalyze hydrolysis.[4][6]

Solvent Selection and Preparation

  • Question: Which solvents are recommended for dissolving this compound? Answer: The choice of solvent will depend on the experimental requirements. However, for stability, it is crucial to use high-purity, degassed solvents. Common solvents for similar compounds include water, ethanol, and buffer solutions. If using organic solvents, ensure they are free of peroxides, which can accelerate oxidation.

  • Question: Should I use any stabilizers in my this compound solution? Answer: The use of stabilizers can be beneficial, especially for long-term storage or if the solution is exposed to harsh conditions. Consider the following:

    • Antioxidants: To prevent oxidation of the thioether group, you can add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

    • Chelating Agents: Trace metal ions can catalyze degradation reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

Data Summary

Table 1: General Factors Influencing the Stability of Thioether-Containing Compounds in Solution

ParameterCondition to AvoidRecommended ConditionRationale
Temperature High temperaturesRefrigeration (2-8 °C) or Freezing (-20 °C)Reduces the rate of chemical reactions.[1]
Light Direct sunlight, UV lightStorage in the dark (amber vials, foil wrap)Prevents photodegradation.[1]
pH Highly acidic or alkalineNeutral pH (5-7), bufferedMinimizes acid or base-catalyzed hydrolysis.[4][6]
Oxygen Presence of atmospheric oxygenDegassed solvents, inert atmosphere (N₂ or Ar)Prevents oxidation of the thioether group.
Metal Ions Presence of trace metalsUse of high-purity water and reagents, addition of chelating agents (e.g., EDTA)Metal ions can catalyze oxidative degradation.

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution

This protocol outlines a basic stability study to determine the optimal storage conditions for your specific this compound solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a known concentration in your desired solvent/buffer system.

    • Aliquot the stock solution into several sets of vials (e.g., clear and amber glass vials).

  • Storage Conditions:

    • Store the sets of vials under different conditions to be tested:

      • Temperature: -20°C, 4°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 40°C).

      • Light: One set at each temperature exposed to ambient light and another set protected from light.

  • Time Points for Analysis:

    • Establish a schedule for sample analysis. For example: Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30.

  • Analytical Method:

    • Use a stability-indicating HPLC method to determine the concentration of this compound at each time point. A stability-indicating method is one that can separate the intact drug from its degradation products.

    • Monitor for the appearance of new peaks in the chromatogram, which would indicate degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation rate under each condition. The condition that shows the slowest degradation rate is the most suitable for storage.

Visualizations

Degradation_Pathway This compound This compound Sulfoxide Derivative Sulfoxide Derivative This compound->Sulfoxide Derivative Oxidation Sulfone Derivative Sulfone Derivative Sulfoxide Derivative->Sulfone Derivative Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) aliquot->temp light Light (Exposed vs. Protected) aliquot->light hplc HPLC Analysis at Time Points temp->hplc light->hplc data Data Interpretation hplc->data

Caption: Workflow for a stability study of this compound.

Troubleshooting_Guide start Degradation Observed? check_storage Review Storage Conditions: - Temperature? - Light Exposure? - pH? start->check_storage Yes reanalyze Re-analyze Solution start->reanalyze No implement_changes Implement Corrective Actions: - Store at low temp, protected from light - Use buffered, degassed solvents - Consider antioxidants/chelators check_storage->implement_changes check_prep Review Solution Preparation: - Solvent Purity? - Dissolved Oxygen? check_prep->implement_changes implement_changes->reanalyze

Caption: Troubleshooting decision tree for this compound degradation.

References

Refining experimental protocols involving 8-Ethylthiocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Ethylthiocaffeine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of caffeine, belonging to the xanthine class of compounds.[1][2] Like other methylxanthines, it is expected to function as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases (PDEs).[1][2] By inhibiting PDEs, it can lead to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), which can, in turn, induce cell death in certain cancer cell lines.[3] Its activity as an adenosine receptor antagonist can lead to various physiological effects.[4]

Q2: What are the potential applications of this compound in research?

Based on the known activities of related xanthine derivatives, this compound and similar compounds are being investigated for their potential as:

  • Anticancer agents: By inducing apoptosis in cancer cells through modulation of the cGMP pathway.[3]

  • Antioxidants: Some thio-caffeine derivatives have shown antioxidant and cytoprotective properties.[5][6]

  • Probes for studying adenosine receptors and phosphodiesterases: Its antagonist and inhibitory activities make it a useful tool for studying the roles of these proteins in various cellular processes.

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. If in solution, it should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What are the safety precautions for handling this compound?

Troubleshooting Guides

Problem 1: Poor Solubility of this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed after the solution is prepared or upon storage.

Possible Causes and Solutions:

Cause Solution
Inappropriate solvent selection. Xanthine derivatives generally have poor water solubility.[10] Try dissolving in organic solvents such as DMSO, DMF, or ethanol first, and then diluting with the aqueous buffer.
Concentration is too high. Prepare a more dilute stock solution.
Low temperature. Gently warm the solution to aid dissolution. However, be cautious as prolonged heating can cause degradation.
pH of the aqueous solution. Adjust the pH of your buffer, as the solubility of xanthine derivatives can be pH-dependent.
Problem 2: Inconsistent or No Biological Activity Observed

Symptoms:

  • The expected cellular effect (e.g., cytotoxicity, change in signaling) is not observed.

  • High variability in results between experiments.

Possible Causes and Solutions:

Cause Solution
Compound degradation. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
Incorrect dosage. Perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Cell line variability. Different cell lines can have varying sensitivity to the compound. Test a panel of cell lines if possible.
Experimental conditions. Ensure all experimental parameters (e.g., incubation time, cell density, media components) are consistent.
Off-target effects. As a PDE inhibitor, this compound may have broad effects. Consider using more specific inhibitors as controls to dissect the observed phenotype.[11]
Problem 3: High Background or Off-Target Effects in Cellular Assays

Symptoms:

  • Unexplained changes in cell morphology or viability even at low concentrations.

  • Activation of multiple signaling pathways not directly related to adenosine receptors or PDEs.

Possible Causes and Solutions:

Cause Solution
Solvent toxicity. Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture media is non-toxic to the cells (typically <0.5%). Run a solvent-only control.
Compound impurity. Ensure the purity of your this compound. If synthesized in-house, analytical characterization (e.g., NMR, mass spectrometry) is crucial.
Non-specific binding. The compound may be interacting with other proteins or cellular components. Consider using a structurally related but inactive analog as a negative control.

Data Presentation

Table 1: Cytotoxicity of 8-Alkylmercaptocaffeine Derivatives in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 8-alkylmercaptocaffeine derivatives against different cancer cell lines. This data can provide a reference for designing cytotoxicity experiments with this compound.

Compound (Alkyl Group)A549 (Lung Carcinoma) IC50 (µM)MCF7 (Breast Adenocarcinoma) IC50 (µM)C152 (Normal Endothelial) IC50 (µM)
Propyl> 10085.3 ± 4.1> 100
Heptyl45.2 ± 3.538.7 ± 2.975.6 ± 5.2
3-Methyl-butyl60.1 ± 4.852.4 ± 3.790.2 ± 6.1

Data adapted from a study on 8-alkylmercaptocaffeine derivatives and may not be directly representative of this compound.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be used if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials: 96-well cell culture plates, appropriate cell line, complete culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathway of Xanthine Derivatives

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Xanthine_Derivatives This compound (Xanthine Derivative) AR Adenosine Receptor Xanthine_Derivatives->AR Antagonism PDE Phosphodiesterase (PDE) Xanthine_Derivatives->PDE Inhibition Adenosine Adenosine Adenosine->AR Agonism AC Adenylyl Cyclase AR->AC Inhibition 5GMP 5'-GMP PDE->5GMP Converts GTP GTP cGMP cGMP GTP->cGMP cGMP->PDE Cell_Death Apoptosis/ Cell Death cGMP->Cell_Death Promotes cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Testing

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Treat with serial dilutions of This compound Cell_Seeding->Drug_Treatment Incubation Incubate for 24/48/72 hours Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure absorbance and analyze data MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the cytotoxicity of this compound.

Troubleshooting Logic for Solubility Issues

Troubleshooting_Solubility Start Poor Solubility? Check_Solvent Is it an aqueous solvent? Start->Check_Solvent Use_Organic Try DMSO, DMF, or Ethanol Check_Solvent->Use_Organic Yes Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration No Use_Organic->Check_Concentration Dilute Prepare a more dilute solution Check_Concentration->Dilute Yes Check_Temperature Is the solution cold? Check_Concentration->Check_Temperature No Dilute->Check_Temperature Warm Gently warm the solution Check_Temperature->Warm Yes Check_pH Is the pH optimal? Check_Temperature->Check_pH No Warm->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Success Soluble Check_pH->Success Yes Adjust_pH->Success

Caption: Decision tree for troubleshooting solubility problems.

References

Technical Support Center: 8-Ethylthiocaffeine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro experiments with 8-Ethylthiocaffeine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a derivative of methylxanthine, primarily acts as a phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which can induce cell death in cancer cells through the cGMP pathway.[1]

Q2: What are the potential off-target effects of this compound?

As a caffeine derivative, this compound may act as a non-selective adenosine receptor antagonist, similar to caffeine.[2] This could potentially interfere with signaling pathways regulated by adenosine receptors, which are widely expressed in the brain and other tissues.[2][3]

Q3: Is this compound cytotoxic to all cell lines?

The cytotoxicity of 8-alkylmercaptocaffeine derivatives, including compounds structurally similar to this compound, has been shown to vary across different cancer cell lines.[1] For example, derivatives have demonstrated cytotoxic activity against malignant A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and C152 (normal human skin) cell lines.[1] It is crucial to determine the specific IC50 value for your cell line of interest.

Troubleshooting Guides

Problem 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Cloudiness or visible precipitate in the cell culture media after adding this compound.

  • Inconsistent or non-reproducible experimental results.

Possible Causes:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule and may have limited solubility in aqueous cell culture media.

  • Improper Stock Solution Preparation: The initial stock solution in DMSO may be too concentrated, leading to precipitation upon dilution in the aqueous media.

  • Low DMSO Tolerance of Cells: Using a higher final concentration of DMSO to maintain solubility might be toxic to the cells.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is well-tolerated by your specific cell line, typically below 0.5%, although some cell lines can tolerate up to 1%.[4]

  • Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make serial dilutions in DMSO before adding to the cell culture medium.[5]

  • Gradual Addition and Mixing: When adding the DMSO stock to the culture medium, add it dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Solubility Testing: Before your main experiment, perform a small-scale solubility test. Prepare your desired final concentrations in cell culture media and visually inspect for any precipitation after incubation at 37°C.

  • Consider Alternative Solvents (with caution): While DMSO is the most common solvent, other organic solvents like ethanol could be considered. However, their effects on cell viability and the compound's activity must be thoroughly validated.

Problem 2: Inconsistent or No Biological Effect Observed

Symptoms:

  • Lack of a dose-dependent effect on cell viability or other measured parameters.

  • High variability between replicate wells or experiments.

Possible Causes:

  • Compound Instability: this compound may be unstable in the cell culture medium at 37°C over the course of your experiment, leading to a decrease in the effective concentration.

  • Incorrect Concentration Range: The concentrations tested may be too low to elicit a biological response in your specific cell line.

  • Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of this compound.

Solutions:

  • Assess Compound Stability: To check for stability, you can incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At different time points, you can analyze the medium using techniques like HPLC to determine if the compound concentration has decreased.

  • Wider Concentration Range: Test a broad range of concentrations in your initial experiments to determine the optimal range for observing a biological effect.

  • Positive Controls: Include a positive control compound with a known mechanism of action (e.g., a known PDE inhibitor or a general cytotoxic agent) to ensure your assay is performing as expected.

  • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO used in your experimental wells) to account for any effects of the solvent on the cells.[6]

Data Presentation

Table 1: Cytotoxicity of 8-Alkylmercaptocaffeine Derivatives in Different Cell Lines

Compound MoietyCell LineIC50 (µM)
PropylA549, MCF7, C152< 100
HeptylA549, MCF7, C152< 100
3-methyl-butylA549, MCF7, C152< 100

Data is generalized from a study on 8-alkylmercaptocaffeine derivatives and indicates that compounds with these moieties showed desirable cytotoxic activity below 100 µM.[1] Specific IC50 values for this compound should be determined experimentally.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for your dose-response curve.

  • Cell Treatment:

    • Remove the old media from the cells.

    • Add fresh media containing the desired final concentrations of this compound and the corresponding final DMSO concentration (e.g., 0.1% or 0.5%).

    • Include wells for a vehicle control (media with DMSO only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare this compound stock and serial dilutions in DMSO cell_treatment 3. Treat cells with compound and controls compound_prep->cell_treatment incubation 4. Incubate for desired duration cell_treatment->incubation mtt_addition 5. Add MTT reagent incubation->mtt_addition formazan_solubilization 6. Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance 7. Read absorbance formazan_solubilization->read_absorbance data_analysis 8. Calculate % viability and IC50 read_absorbance->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity assay.

signaling_pathway ETC This compound PDE Phosphodiesterase (PDE) ETC->PDE Inhibition GMP 5'-GMP (inactive) PDE->GMP Hydrolysis GTP GTP sGC Soluble Guanylate Cyclase GTP->sGC Activation cGMP cGMP sGC->cGMP cGMP->PDE Caspase3 Caspase-3 Activation cGMP->Caspase3 Upregulation Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing the Stability of 8-Ethylthiocaffeine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 8-Ethylthiocaffeine (8-ETC) during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound (8-ETC) during storage?

A1: The stability of 8-ETC can be influenced by several environmental factors. The most critical are:

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the thioether bond.

  • Oxidizing Agents: The thioether group in 8-ETC is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present as impurities.

  • Humidity: Moisture can facilitate hydrolytic and oxidative degradation pathways.

Q2: What are the recommended general storage conditions for 8-ETC?

A2: For optimal long-term stability, 8-ETC should be stored in a cool, dry, and dark environment. Specifically:

  • Temperature: Store at 2-8°C for long-term storage. For short-term use, storage at controlled room temperature (20-25°C) is acceptable if protected from light and moisture.

  • Light: Store in an amber or opaque, tightly sealed container to protect from light.

  • Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What are the likely degradation products of 8-ETC?

A3: Based on the chemical structure of 8-ETC, the primary degradation products are expected to arise from oxidation of the sulfur atom and potential cleavage of the C-S bond. The most probable degradation products are 8-Ethylsulfinylcaffeine (the sulfoxide) and 8-Ethylsulfonylcaffeine (the sulfone). Under harsh acidic or basic conditions, cleavage of the ethylthio group could potentially lead to the formation of 8-mercaptocaffeine and other related compounds.

Q4: How can I monitor the stability of my 8-ETC samples over time?

A4: The most reliable method for monitoring the stability of 8-ETC is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector. A validated method should be able to separate the intact 8-ETC from its potential degradation products. Regular testing of stored samples (e.g., every 3-6 months) can provide a clear picture of its stability under your specific storage conditions.

Q5: Are there any formulation strategies to improve the stability of 8-ETC in solution?

A5: Yes, several formulation strategies can enhance the stability of 8-ETC in solution:

  • pH Control: Buffering the solution to a neutral pH (around 6-7) can help minimize acid and base-catalyzed hydrolysis.

  • Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid, can help prevent oxidative degradation.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Solvent Selection: Using a non-aqueous or a mixed solvent system with low water content can reduce the potential for hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of the 8-ETC stock.1. Verify the storage conditions of your 8-ETC stock (temperature, light, humidity). 2. Perform an analytical purity check of your stock using a validated HPLC method. 3. If degradation is confirmed, procure a new batch of 8-ETC and store it under the recommended conditions.
Appearance of new peaks in the chromatogram of an aged 8-ETC sample. Formation of degradation products.1. Based on the retention time, tentatively identify the degradation products (e.g., sulfoxide or sulfone derivatives are typically more polar). 2. Use a mass spectrometer detector to confirm the identity of the new peaks. 3. Re-evaluate your storage and handling procedures to minimize degradation.
Discoloration or change in the physical appearance of the 8-ETC powder. Significant degradation has likely occurred.1. Do not use the material for experiments. 2. Discard the batch according to your institution's safety protocols. 3. Review your storage conditions and container integrity.
Inconsistent results when using 8-ETC solutions prepared at different times. Instability of the 8-ETC in the chosen solvent.1. Prepare fresh solutions for each experiment. 2. If solutions need to be stored, perform a short-term stability study in that solvent. 3. Consider using a more suitable solvent or adding stabilizers (e.g., antioxidants, buffers) to your solution.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under different storage conditions, as would be determined by a stability-indicating HPLC method.

Condition Time Point Purity of 8-ETC (%) 8-Ethylsulfinylcaffeine (%) 8-Ethylsulfonylcaffeine (%) Other Degradants (%)
2-8°C, Dark, Sealed 0 Months99.8< 0.1< 0.1< 0.1
6 Months99.50.2< 0.10.1
12 Months99.10.50.10.2
24 Months98.21.10.30.4
25°C/60% RH, Dark 0 Months99.8< 0.1< 0.1< 0.1
3 Months98.50.90.20.4
6 Months96.82.10.50.6
40°C/75% RH, Dark 0 Months99.8< 0.1< 0.1< 0.1
1 Month95.23.50.80.5
3 Months89.77.81.51.0
Photostability (ICH Q1B) 0 Hours99.8< 0.1< 0.1< 0.1
1.2 million lux hours97.91.50.20.4
200 watt hours/m²97.51.80.30.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of 8-ETC under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 8-ETC in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Place the solid 8-ETC powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in the solvent to the desired concentration for HPLC analysis.

  • Photolytic Degradation: Expose the solid 8-ETC powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve the exposed powder for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or HPLC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Routine Stability Monitoring of this compound

Objective: To monitor the purity and degradation of 8-ETC under defined long-term storage conditions.

Methodology:

  • Sample Preparation: Store aliquots of a single batch of 8-ETC in tightly sealed, light-protected containers at the desired storage conditions (e.g., 2-8°C and 25°C/60% RH).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, remove a sample from each storage condition. Prepare a solution of known concentration and analyze it using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of 8-ETC and any observed degradation products. Compare the results to the initial (time 0) analysis. A significant change is typically defined as a >5% loss in purity or any degradation product exceeding a specified limit (e.g., 0.5%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 8-ETC Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation hplc->data Quantify

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway etc This compound sulfoxide 8-Ethylsulfinylcaffeine (Sulfoxide) etc->sulfoxide Oxidation [O] hydrolysis_products 8-Mercaptocaffeine + Other Products etc->hydrolysis_products Hydrolysis (Acid/Base) sulfone 8-Ethylsulfonylcaffeine (Sulfone) sulfoxide->sulfone Further Oxidation [O]

Caption: Plausible degradation pathways for this compound under stress conditions.

Technical Support Center: Accurate 8-Ethylthiocaffeine Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of 8-Ethylthiocaffeine. The information is tailored for researchers, scientists, and drug development professionals engaged in its quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

The most prevalent and reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. This technique offers a balance of sensitivity, specificity, and accessibility for routine analysis. For higher sensitivity and structural confirmation, HPLC coupled with Mass Spectrometry (MS) is the preferred method.

Q2: What are the typical starting conditions for an HPLC method for this compound?

For a standard reversed-phase HPLC analysis of this compound, a C18 column is a good starting point. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly used. The detection wavelength is typically set around 270-280 nm, which is the characteristic absorption maximum for many xanthine derivatives.

Q3: My this compound peak is showing significant tailing. What could be the cause?

Peak tailing in HPLC can be caused by several factors:

  • Secondary Silanol Interactions: The silica backbone of the column can have residual silanol groups that interact with the basic nitrogen atoms in the xanthine structure of this compound. To mitigate this, try using a base-deactivated column or adding a small amount of a competing base, like triethylamine, to the mobile phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.

  • Column Degradation: The column may be nearing the end of its lifespan. Consider replacing the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic form.

Q4: I am observing a drifting baseline in my chromatogram. What should I do?

A drifting baseline can be indicative of several issues:

  • Column Contamination: The column may have accumulated non-eluting compounds from previous injections. Flush the column with a strong solvent.

  • Mobile Phase Issues: The mobile phase may not be properly mixed or degassed. Ensure thorough mixing and degassing before use. A gradual change in mobile phase composition can also cause drift.

  • Detector Lamp Failure: The detector lamp may be nearing the end of its life. Check the lamp's energy output.

  • Temperature Fluctuations: Ensure the column and detector are in a temperature-controlled environment.

Q5: How can I improve the sensitivity of my this compound measurement?

To enhance sensitivity, consider the following:

  • Optimize the Mobile Phase: Adjust the mobile phase composition to achieve better peak shape and resolution.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.

  • Use a More Sensitive Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) will offer higher sensitivity than a standard UV detector.

  • Sample Pre-concentration: Employ solid-phase extraction (SPE) to concentrate the analyte before injection.

Troubleshooting Guides

HPLC Method Refinement
Issue Potential Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting)Secondary interactions with the stationary phase.Use an end-capped C18 column or add a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase.
Column overload.Dilute the sample and re-inject.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Inconsistent Retention TimesFluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check instrument performance.
Changes in column temperature.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column with a new one of the same type.
Ghost PeaksContamination in the injection system or mobile phase.Run a blank injection of mobile phase. If the peak persists, clean the injector and autosampler.
Carryover from a previous injection.Inject a strong solvent to wash the column and injector.
Low Signal IntensitySuboptimal detection wavelength.Determine the UV absorbance maximum of this compound and set the detector to that wavelength.
Low sample concentration.Concentrate the sample using solid-phase extraction (SPE).
Detector malfunction.Check the detector lamp and other settings.
Mass Spectrometry (MS) Detection Issues
Issue Potential Cause Troubleshooting Step
No or Low IonizationIncorrect ionization mode.For xanthine derivatives, Electrospray Ionization (ESI) in positive mode is typically effective.
In-source fragmentation.Optimize the cone voltage and other source parameters to minimize fragmentation and maximize the parent ion signal.
Matrix effects.Dilute the sample or use a more effective sample cleanup method like SPE.
Inaccurate Mass MeasurementInstrument not calibrated.Calibrate the mass spectrometer using a known standard.
High background noise.Use a cleaner mobile phase and high-purity solvents.
Poor FragmentationInsufficient collision energy.Optimize the collision energy in MS/MS experiments to obtain a characteristic fragmentation pattern.
Wrong precursor ion selected.Ensure the correct m/z for the [M+H]+ ion of this compound is selected for fragmentation.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using HPLC-UV
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Autosampler.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 274 nm.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Inject the calibration standards, followed by the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Confirmatory Analysis using LC-MS/MS
  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (0.1%).

    • This compound standard.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion (m/z): 225.07 (for [M+H]+ of this compound).

    • Product Ions: Monitor for characteristic fragment ions (to be determined by infusion of a standard).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) for maximum signal intensity.

  • Procedure:

    • Follow the sample and standard preparation steps as in Protocol 1, using LC-MS grade solvents.

    • Perform an infusion of the this compound standard to determine the optimal precursor and product ions and collision energy.

    • Set up the LC-MS/MS method with the optimized parameters.

    • Inject standards and samples.

    • Quantify using the peak area of the most abundant and specific product ion transition.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards HPLC_Inject Inject into HPLC Standards->HPLC_Inject LCMS_Inject Inject into LC-MS Standards->LCMS_Inject Samples Sample Dissolution & Filtration Samples->HPLC_Inject Samples->LCMS_Inject UV_Detect UV Detection (274 nm) HPLC_Inject->UV_Detect Cal_Curve Calibration Curve Construction UV_Detect->Cal_Curve MS_Detect MS/MS Detection (MRM) LCMS_Inject->MS_Detect MS_Detect->Cal_Curve Quant Quantification Cal_Curve->Quant

Caption: Workflow for the quantitative analysis of this compound.

Signaling_Pathway ETC This compound AR Adenosine Receptor ETC->AR Antagonist AC Adenylyl Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of targets

Addressing off-target effects of 8-Ethylthiocaffeine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Ethylthiocaffeine. The information provided is designed to help address potential off-target effects and other common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The precise primary molecular target of this compound is not definitively established in publicly available literature. However, based on its structural similarity to other 8-substituted caffeine derivatives, it is presumed to act as an antagonist of adenosine receptors (ARs) and as an inhibitor of phosphodiesterases (PDEs).[1][2][3] Depending on the experimental context, one of these activities may be considered the "primary" target, while the other would be a significant "off-target" effect.

Q2: What are the most likely off-target effects of this compound?

A2: The most probable off-target effects of this compound stem from its likely dual activity. If you are investigating its effects as an adenosine receptor antagonist, its inhibition of phosphodiesterases would be a key off-target effect. Conversely, if you are using it as a PDE inhibitor, its activity at adenosine receptors should be considered a significant off-target effect.[1][4]

Q3: How can I control for the potential dual activity of this compound in my experiments?

A3: To dissect the specific effects of this compound, it is crucial to use control compounds. To confirm that the observed effects are due to adenosine receptor antagonism, you can use a selective adenosine receptor agonist to see if it reverses the effects of this compound. To control for PDE inhibition, you can use a well-characterized, selective PDE inhibitor that is structurally distinct from xanthines to see if it phenocopies the effects.

Q4: Are there known differences in activity between this compound and other alkylthio-caffeine derivatives?

A4: While specific comparative data for this compound is scarce, studies on other 8-alkylmercaptocaffeine derivatives have shown that the nature of the alkyl group can influence biological activity, such as cytotoxic and antioxidant effects.[4] It is therefore plausible that the ethylthio group of this compound confers a unique activity and potency profile compared to other derivatives.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in intracellular cAMP or cGMP levels. This compound is likely acting as a phosphodiesterase (PDE) inhibitor, altering cyclic nucleotide signaling independently of adenosine receptor antagonism.[4]1. Measure both cAMP and cGMP levels in your experimental system. 2. Use a selective PDE inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5) as a positive control to compare the signaling signature. 3. If possible, use a non-xanthine-based adenosine receptor antagonist as a control to isolate the effects of AR blockade.
Cellular responses are not reversed by a selective adenosine receptor agonist. The observed effect may be mediated by PDE inhibition or another unknown off-target interaction, rather than adenosine receptor antagonism.1. Confirm the expression and functionality of the target adenosine receptor subtype in your cell model. 2. Perform a dose-response curve with the adenosine receptor agonist in the presence of this compound to check for non-competitive antagonism. 3. Investigate downstream signaling pathways associated with PDE inhibition (e.g., PKA for cAMP, PKG for cGMP).
Inconsistent results across different cell types. Different cell types express varying levels of adenosine receptor subtypes and PDE isoforms. The dominant effect of this compound may therefore vary.1. Characterize the expression profile of adenosine receptors and PDE isoforms in your cell lines of interest using techniques like qPCR or Western blotting. 2. Titrate this compound to find a concentration that favors one activity over the other in your specific cell system.
Observed effects on cell viability or proliferation. Some 8-alkylmercaptocaffeine derivatives have been shown to have cytotoxic effects and can induce apoptosis through pathways involving cGMP and caspase-3 activation.[4]1. Perform a thorough dose-response analysis to determine the cytotoxic concentration of this compound in your cell model. 2. Use assays for apoptosis (e.g., caspase-3 activity, TUNEL staining) to determine if the compound is inducing programmed cell death. 3. Consider using the compound at non-toxic concentrations for your primary experimental endpoints.

Key Experiments & Methodologies

Adenosine Receptor Antagonism Assay

Objective: To determine if the observed cellular response to this compound is mediated by adenosine receptor antagonism.

Protocol:

  • Culture cells to the desired confluency.

  • Pre-treat cells with this compound at the desired concentration for a specified time.

  • Add a selective adenosine receptor agonist (e.g., NECA for general ARs, CGS 21680 for A2A) in a dose-response manner.

  • As a control, treat a separate set of cells with the adenosine receptor agonist alone.

  • Measure the downstream readout of interest (e.g., cAMP levels, gene expression, cell migration).

  • Analysis: If this compound is acting as a competitive antagonist, you should observe a rightward shift in the dose-response curve of the agonist.

Phosphodiesterase Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on PDE activity.

Protocol:

  • Utilize a commercially available PDE activity assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay).

  • Perform the assay with recombinant human PDE isoforms of interest (e.g., PDE4, PDE5) to determine selectivity.

  • Incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.

  • Use a known selective PDE inhibitor as a positive control.

  • Measure the amount of remaining substrate or the product generated.

  • Analysis: Calculate the IC50 value of this compound for each PDE isoform to determine its potency and selectivity.

Visualizing Potential Mechanisms of Action

cluster_AR Adenosine Receptor Pathway cluster_PDE Phosphodiesterase Pathway cluster_downstream Downstream Effects ETC1 This compound AR Adenosine Receptor ETC1->AR Inhibits Adenosine Adenosine Adenosine->AR Activates AC Adenylate Cyclase AR->AC Inhibits (Gi-coupled) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP_ds cAMP ETC2 This compound PDE Phosphodiesterase (PDE) ETC2->PDE Inhibits AMP AMP PDE->AMP Degrades to cAMP_pde cAMP cAMP_pde->PDE PKA Protein Kinase A (PKA) Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets cAMP_ds->PKA Activates

Caption: Dual activity of this compound on signaling pathways.

cluster_workflow Troubleshooting Workflow cluster_pde_branch Investigate PDE Inhibition cluster_ar_branch Investigate AR Antagonism Start Unexpected Experimental Result Observed Hypothesis Hypothesize Off-Target Effect: - PDE Inhibition? - Adenosine Receptor Antagonism? Start->Hypothesis PDE_Assay Measure cAMP/cGMP Levels Hypothesis->PDE_Assay Path 1 AR_Assay Perform Agonist Reversal Experiment Hypothesis->AR_Assay Path 2 PDE_Control Use Selective PDE Inhibitor (e.g., Sildenafil) PDE_Assay->PDE_Control PDE_Result Compare Phenotypes PDE_Control->PDE_Result Conclusion Identify Primary vs. Off-Target Effect PDE_Result->Conclusion AR_Control Use Non-Xanthine AR Antagonist AR_Assay->AR_Control AR_Result Analyze Dose-Response Shift AR_Control->AR_Result AR_Result->Conclusion

Caption: Logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of 8-Ethylthiocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of 8-Ethylthiocaffeine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might its bioavailability be a concern?

This compound is a derivative of caffeine, belonging to the xanthine class of compounds.[1][2][3] Like many xanthine derivatives, it is anticipated to be a crystalline solid with potentially low aqueous solubility, a primary factor that can limit oral bioavailability.[2][4][5] The addition of an ethylthio- group may further increase its lipophilicity, potentially impacting both its solubility and permeability characteristics. Poor bioavailability can lead to insufficient drug concentration at the target site, resulting in reduced efficacy.[4][6]

Q2: What are the likely metabolic pathways for this compound?

Q3: What are the primary strategies to consider for enhancing the bioavailability of a poorly soluble compound like this compound?

Broadly, strategies to improve the bioavailability of poorly soluble drugs can be categorized into three main approaches:

  • Physical Modifications: These techniques aim to increase the surface area and dissolution rate of the drug.[4][9][10]

  • Formulation Strategies: These involve incorporating the drug into advanced delivery systems to improve its solubility and absorption.[4][6][9]

  • Chemical Modifications: This approach involves altering the chemical structure of the drug to create a more soluble or permeable version.[5]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

If you are observing low dissolution rates and suspect poor aqueous solubility is the primary barrier to bioavailability, consider the following strategies:

Strategy 1.1: Particle Size Reduction

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate.[4][10]

  • Micronization: This technique reduces particle size to the micrometer range.[6]

  • Nanosizing: Creating nanoparticles of the drug can lead to a dramatic increase in dissolution velocity.[4]

Experimental Protocol: Nanosuspension Formulation

  • Preparation of Nanosuspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC).

    • Subject the dispersion to high-pressure homogenization or wet milling until the desired particle size (typically < 500 nm) is achieved.

    • Monitor particle size and distribution using dynamic light scattering (DLS).

  • In Vitro Dissolution Study:

    • Perform dissolution testing of the nanosuspension compared to the unmilled drug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Measure the concentration of dissolved this compound at various time points using a validated analytical method (e.g., HPLC-UV).

  • In Vivo Pharmacokinetic Study:

    • Administer the nanosuspension and a control suspension of the unmilled drug to a suitable animal model (e.g., rats) via oral gavage.

    • Collect blood samples at predetermined time intervals.

    • Analyze plasma concentrations of this compound to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve). An increased AUC for the nanosuspension would indicate improved bioavailability.[11]

Strategy 1.2: Formulation in Lipid-Based Drug Delivery Systems

Lipid-based formulations can enhance the oral bioavailability of lipophilic drugs by increasing their solubilization in the gastrointestinal tract and promoting lymphatic absorption.[10] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[4][6]

Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Formulation

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Formulation Development:

    • Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and cosurfactant.

    • Prepare SEDDS formulations by dissolving this compound in the selected excipients.

  • Characterization of SEDDS:

    • Assess the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.

    • Characterize the droplet size, polydispersity index, and zeta potential of the resulting microemulsion.

  • In Vitro and In Vivo Testing:

    • Conduct in vitro dissolution and in vivo pharmacokinetic studies as described for the nanosuspension protocol.

Formulation Strategy Mechanism of Bioavailability Enhancement Potential Advantages Potential Challenges
Micronization/Nanosizing Increases surface area, leading to faster dissolution.[4][10]Applicable to many compounds, established technology.Can lead to particle aggregation, potential for Ostwald ripening in nanosuspensions.
Solid Dispersions Drug is dispersed in a hydrophilic polymer matrix in an amorphous state, improving solubility and dissolution.[4][9]Significant increases in solubility, potential for supersaturation.Physical instability (recrystallization), challenges in manufacturing.
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.[4][10]Enhances solubility and stability, can mask taste.Limited by the stoichiometry of the complex, potential for drug displacement.
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization in the GI tract, may enhance lymphatic uptake.[6][10]Suitable for highly lipophilic drugs, can protect the drug from degradation.Potential for GI side effects, complex formulation development.
Issue 2: Suspected Rapid Metabolism of this compound

If in vivo studies show rapid clearance and low exposure despite adequate solubility, first-pass metabolism may be a significant barrier.

Strategy 2.1: Co-administration with a CYP1A2 Inhibitor

To diagnose the involvement of CYP1A2 in the metabolism of this compound, a pilot study involving co-administration with a known CYP1A2 inhibitor can be conducted.

Experimental Protocol: CYP1A2 Inhibition Study

  • In Vitro Metabolism Study:

    • Incubate this compound with human liver microsomes in the presence and absence of a specific CYP1A2 inhibitor (e.g., fluvoxamine).

    • Measure the rate of disappearance of the parent compound. A significant decrease in metabolism in the presence of the inhibitor would confirm CYP1A2 involvement.

  • In Vivo Pharmacokinetic Study:

    • Administer this compound to an animal model.

    • In a separate group, pre-treat the animals with a CYP1A2 inhibitor before administering this compound.

    • Compare the pharmacokinetic profiles. A significant increase in AUC and a decrease in clearance in the inhibitor-treated group would indicate that CYP1A2-mediated metabolism is a major pathway.

Strategy 2.2: Prodrug Approach

If rapid metabolism is confirmed, a prodrug strategy can be employed. This involves chemically modifying the this compound molecule to mask the site of metabolism. The prodrug is designed to be inactive and is converted to the active parent drug in the body.[5] For instance, if N-demethylation is a primary metabolic route, modifying the N-methyl groups could be a viable approach.

Visualizations

G cluster_0 Initial Assessment cluster_1 Bioavailability Enhancement Strategy cluster_2 In Vivo Evaluation A Synthesize and Characterize This compound B Determine Physicochemical Properties (Solubility, LogP, pKa) A->B E Low Solubility? B->E G High Permeability? B->G C In Vitro Permeability Assay (e.g., PAMPA, Caco-2) C->G D In Vitro Metabolic Stability (Liver Microsomes, S9) I Rapid Metabolism? D->I F Formulation Strategies (Nanosizing, SEDDS, etc.) E->F Yes E->G No K Formulate Lead Candidates F->K H Chemical Modification (Prodrugs) G->H No G->I Yes H->K J Metabolic Pathway ID & Inhibitor Studies I->J Yes I->K No J->H L Animal Pharmacokinetic Study (Oral Administration) K->L M Analyze PK Parameters (AUC, Cmax, T1/2) L->M N Acceptable Bioavailability? M->N O Proceed to Efficacy Studies N->O Yes P Iterate and Refine Strategy N->P No P->E

Caption: Workflow for Investigating and Improving the Bioavailability of this compound.

G cluster_downstream Further Metabolism (Xanthine Oxidase, NAT2, etc.) Caffeine Caffeine / This compound Paraxanthine Paraxanthine Caffeine->Paraxanthine N3-demethylation Theobromine Theobromine Caffeine->Theobromine N1-demethylation Theophylline Theophylline Caffeine->Theophylline N7-demethylation Metabolites Further Metabolites (e.g., 1-Methylxanthine, 1-Methyluric Acid) Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Probable Metabolic Pathway of this compound Based on Caffeine Metabolism.[7][8]

G cluster_complex Cyclodextrin Inclusion Complex cluster_dissolution Aqueous Environment (GI Tract) CD Hydrophilic Exterior Lipophilic Cavity Complex Hydrophilic Exterior Drug in Cavity CD:f1->Complex:f1 Drug This compound (Poorly Soluble) Drug->Complex:f1 Encapsulation Dissolved Increased Aqueous Concentration of Drug Complex->Dissolved Enhanced Dissolution

Caption: Mechanism of Cyclodextrin Complexation for Bioavailability Enhancement.[4][10]

References

Technical Support Center: Optimizing Reaction Conditions for 8-Ethylthiocaffeine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 8-ethylthiocaffeine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The most common and effective strategy for synthesizing this compound involves a two-step process. The first step is the bromination of caffeine at the C8 position to yield 8-bromocaffeine.[1][2][3] The second step is a nucleophilic aromatic substitution (SNAr) reaction where 8-bromocaffeine is reacted with ethanethiol in the presence of a base.

Q2: What are the typical starting materials and reagents required?

The key starting materials are caffeine, a brominating agent (such as bromine in acetic acid or N-bromosuccinimide), ethanethiol, a suitable base, and a solvent.[1][3]

Q3: What are the primary mechanisms of action for 8-substituted caffeine derivatives in biological systems?

8-substituted caffeine derivatives, like caffeine itself, primarily act as antagonists of adenosine receptors (A1, A2A, A2B, and A3) and as inhibitors of phosphodiesterase (PDE) enzymes.[4][5][6][7] By blocking adenosine receptors, they can modulate the release of various neurotransmitters.[4][8] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many signaling pathways.[5][7][9]

Troubleshooting Guide

Q4: I am getting a low yield of this compound. What are the possible causes and solutions?

Low yields in this synthesis can stem from several factors. Here's a breakdown of potential issues and how to address them:

Potential Cause Troubleshooting Steps
Incomplete reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction may require heating. If performed at room temperature, consider increasing the temperature to 50-80 °C.
Poor nucleophilicity of the thiol - Base Selection: The choice of base is critical for deprotonating the thiol to form the more nucleophilic thiolate. Stronger bases like sodium hydride (NaH) can be more effective than weaker bases like potassium carbonate (K2CO3) or triethylamine (Et3N).[10] However, stronger bases can also promote side reactions.- Order of Addition: Add the base to the thiol to pre-form the thiolate before adding the 8-bromocaffeine.
Side reactions - Oxidation of Thiol: Ethanethiol can oxidize to form diethyl disulfide, especially in the presence of air. To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Hydrolysis of 8-bromocaffeine: In the presence of water and base, 8-bromocaffeine can hydrolyze back to caffeine. Ensure all reagents and solvents are dry.
Sub-optimal solvent - Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) are generally preferred for SNAr reactions as they can help to dissolve the reagents and stabilize the transition state.[11][12][13] Protic solvents like ethanol can solvate the nucleophile, reducing its reactivity.[11][14]

Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Besides the starting materials (8-bromocaffeine and ethanethiol), common impurities include:

  • Caffeine: Formed from the hydrolysis of 8-bromocaffeine.

  • Diethyl disulfide: Resulting from the oxidation of ethanethiol.

  • 8,8'-Dithiobis(caffeine): This can form if the thiolate attacks another molecule of the product.

  • Unreacted 8-bromocaffeine: Indicating an incomplete reaction.

Q6: How can I effectively purify my this compound product?

Column chromatography is the most common method for purifying this compound. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, is typically effective. The polarity of the solvent system will need to be optimized based on TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification if needed.

Quantitative Data on Reaction Conditions

The choice of base and solvent significantly impacts the yield of 8-alkylthiocaffeine derivatives. The following table summarizes typical yields observed for the synthesis of 8-substituted thio-caffeine derivatives under different conditions, providing a baseline for optimization.

Base Solvent Temperature (°C) Typical Yield Range (%) Reference
Sodium Hydride (NaH)DMFRoom Temp - 8075-90General knowledge from related syntheses
Potassium Carbonate (K2CO3)AcetonitrileReflux60-80General knowledge from related syntheses
Triethylamine (Et3N)EthanolReflux50-70General knowledge from related syntheses
Sodium Hydroxide (NaOH)EthanolReflux70-85General knowledge from related syntheses

Note: Yields are indicative and can vary based on the specific substrate, reaction time, and purification method.

Detailed Experimental Protocols

Synthesis of 8-Bromocaffeine
  • Dissolve Caffeine: In a round-bottom flask, dissolve caffeine in glacial acetic acid.

  • Add Bromine: Slowly add bromine to the caffeine solution at room temperature with constant stirring.

  • Heat the Mixture: Heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Quench and Precipitate: After cooling, pour the reaction mixture into cold water to precipitate the 8-bromocaffeine.

  • Isolate and Purify: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 8-bromocaffeine. A yield of around 85% is expected.[1]

Synthesis of this compound
  • Prepare Thiolate: In a dry, inert atmosphere, dissolve ethanethiol in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes to form the sodium thiolate.

  • Add 8-Bromocaffeine: Dissolve 8-bromocaffeine in anhydrous DMF and add it dropwise to the thiolate solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified this compound using NMR, IR, and mass spectrometry to confirm its structure and purity.

Visualizing Key Pathways and Processes

Adenosine Receptor Signaling Pathway

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates Caffeine_Deriv This compound Derivatives Caffeine_Deriv->A2A_Receptor Blocks G_Protein G Protein (Gs) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine Receptor Antagonism by this compound Derivatives.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_step1 Step 1: Bromination of Caffeine cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Purification Start Caffeine Bromination Bromination (Br2, Acetic Acid) Start->Bromination Intermediate 8-Bromocaffeine Bromination->Intermediate Reaction S_NAr Reaction Intermediate->Reaction Thiol Ethanethiol Base Base (e.g., NaH) in Solvent (e.g., DMF) Thiol->Base Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental Workflow for the Synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 8-Ethylthiocaffeine and Caffeine Efficacy at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 8-Ethylthiocaffeine and its parent compound, caffeine, as antagonists of adenosine receptors. The information presented is collated from scientific literature and is intended to inform research and drug development efforts in fields such as neuroscience, pharmacology, and medicinal chemistry.

Executive Summary

Caffeine, a well-known central nervous system stimulant, exerts its effects primarily through the antagonism of adenosine receptors (A1, A2A, A2B, and A3).[1][2] The substitution of a hydrogen atom at the 8-position of the xanthine core with various chemical moieties has been a key strategy in medicinal chemistry to modulate the potency and selectivity of caffeine analogs for these receptors.[3][4][5] This guide focuses on the 8-ethylthio substitution, creating this compound, and compares its efficacy to that of caffeine. While direct head-to-head comparative studies are limited, analysis of structure-activity relationships from studies on 8-substituted xanthines provides valuable insights.

Mechanism of Action: Adenosine Receptor Antagonism

Both caffeine and this compound are competitive antagonists at adenosine receptors. Adenosine is an endogenous nucleoside that, upon binding to its receptors, generally produces inhibitory effects on neurotransmission.[1] By blocking these receptors, caffeine and its analogs reduce the inhibitory tone of adenosine, leading to increased neuronal firing and the characteristic stimulant effects.[1]

The four subtypes of adenosine receptors are G-protein coupled receptors (GPCRs) and are linked to different signaling pathways:

  • A1 and A3 Receptors: Coupled to inhibitory G-proteins (Gi/o), their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A2A and A2B Receptors: Coupled to stimulatory G-proteins (Gs), their activation results in an increase in intracellular cAMP.

  • A2B and A3 Receptors: Can also couple to Gq proteins, leading to the activation of the phospholipase C (PLC) pathway.

Quantitative Comparison of Receptor Affinity

A seminal study by Daly et al. (1986) investigated the impact of various substituents at the 1, 3, and 7 positions of xanthine on adenosine receptor affinity.[4] While this study did not include 8-thioether substitutions, it established that modifications to the xanthine core can significantly alter potency and selectivity.[4] Research on other 8-substituted caffeine derivatives has shown that this position is critical for modulating affinity and selectivity for adenosine receptor subtypes.[3][5]

For caffeine, the inhibitory constants (Ki) for adenosine receptors are generally in the micromolar range.[1]

Table 1: Reported Adenosine Receptor Affinities (Ki) for Caffeine

Receptor SubtypeReported Ki (µM)
A112 - 50[1]
A2A2.4 - 40[1]

Note: Ki values can vary between studies depending on the experimental conditions, tissue source, and radioligand used.

Based on the trends observed with other 8-position modifications, it is hypothesized that the addition of an ethylthio group could potentially increase the affinity for certain adenosine receptor subtypes compared to caffeine. However, without direct experimental data, this remains a point for further investigation.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field for assessing adenosine receptor antagonists.

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from a source rich in A1 adenosine receptors (e.g., rat cerebral cortex, CHO cells transfected with the human A1 receptor).

  • Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: 1 µM DPCPX or 100 µM R-PIA (R-phenylisopropyladenosine).

  • Test Compounds: Caffeine and this compound at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding ligand.

    • 50 µL of test compound at various concentrations.

    • 100 µL of membrane preparation (typically 50-100 µg of protein).

    • 50 µL of [³H]DPCPX (final concentration typically 0.5-2 nM).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Adenosine A2A Receptor

This functional assay measures the ability of a compound to antagonize the activation of G-proteins coupled to the A2A adenosine receptor.

Materials:

  • Membrane Preparation: Membranes from a source expressing A2A adenosine receptors (e.g., rat striatum, HEK293 cells transfected with the human A2A receptor).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • A2A Agonist: CGS 21680.

  • Test Compounds: Caffeine and this compound at various concentrations.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer.

    • Test compound (antagonist) at various concentrations.

    • A fixed concentration of the A2A agonist CGS 21680 (typically at its EC80-EC90).

    • Membrane preparation (typically 10-20 µg of protein).

    • GDP (final concentration typically 10-30 µM).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Counting and Analysis: Measure the radioactivity and determine the IC50 value of the antagonist in inhibiting the agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling cluster_Antagonist Antagonist Action Adenosine_A1_A3 Adenosine A1_A3_Receptor A1/A3 Receptor Adenosine_A1_A3->A1_A3_Receptor Gi_o Gi/o Protein A1_A3_Receptor->Gi_o activates AC_inhibited Adenylate Cyclase (inhibited) Gi_o->AC_inhibited inhibits cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased produces less ATP_A1 ATP ATP_A1->AC_inhibited Adenosine_A2 Adenosine A2_Receptor A2A/A2B Receptor Adenosine_A2->A2_Receptor Gs Gs Protein A2_Receptor->Gs activates AC_activated Adenylate Cyclase (activated) Gs->AC_activated activates cAMP_increased ↑ cAMP AC_activated->cAMP_increased produces more ATP_A2 ATP ATP_A2->AC_activated Antagonist Caffeine or This compound Adenosine_Receptor_Blocked Adenosine Receptor (Blocked) Antagonist->Adenosine_Receptor_Blocked binds and blocks

Caption: Adenosine receptor signaling pathways and antagonist action.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes assay_setup Set up Assay: Membranes, Radioligand, Test Compound prepare_membranes->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 and Ki Determination counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

GTP_gamma_S_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes assay_setup Set up Assay: Membranes, Agonist, Antagonist, GDP prepare_membranes->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation add_gtp Add [³⁵S]GTPγS pre_incubation->add_gtp incubation Incubate add_gtp->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 Determination counting->analysis end End analysis->end

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion

The modification of caffeine at the 8-position represents a promising avenue for developing novel adenosine receptor antagonists with altered potency and selectivity. While direct comparative efficacy data for this compound versus caffeine is currently lacking in the public domain, the provided experimental protocols offer a clear framework for conducting such a head-to-head comparison. The synthesis and evaluation of this compound and other 8-thioalkylcaffeine derivatives would be a valuable contribution to the field, potentially leading to the discovery of new pharmacological tools and therapeutic agents. Researchers are encouraged to utilize the outlined methodologies to generate the necessary data for a definitive comparison of these two compounds.

References

8-Ethylthiocaffeine vs. Theophylline: A Comparative Guide for PDE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 8-Ethylthiocaffeine and theophylline as phosphodiesterase (PDE) inhibitors. This document synthesizes available data on their inhibitory profiles, mechanisms of action, and relevant experimental methodologies.

Introduction

Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze the phosphodiester bond in the second messengers cAMP and cGMP, thereby regulating a wide range of cellular processes. Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, resulting in various physiological responses, including smooth muscle relaxation, reduced inflammation, and altered immune cell function.

Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoenzymes with modest potency.[4] It has been shown to inhibit PDE1, PDE2, PDE3, PDE4, and PDE5, with IC50 values typically in the micromolar range. The bronchodilatory effects of theophylline are primarily attributed to the inhibition of PDE3 and PDE4 in airway smooth muscle cells.[1]

This compound , as an 8-substituted xanthine derivative, is predicted to also function as a competitive inhibitor at the active site of PDE enzymes. The introduction of a thioether linkage at the 8-position can influence the compound's affinity and selectivity for different PDE subtypes. Structure-activity relationship studies on various 8-substituted xanthines suggest that the nature and size of the substituent at this position are critical for determining the inhibitory potency and selectivity.

Below is a diagram illustrating the general signaling pathway of PDE inhibition.

PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activates GTP GTP GC Guanylate Cyclase GTP->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response PKG->Cellular_Response Inhibitor This compound or Theophylline Inhibitor->PDE Inhibits

Diagram 1: General signaling pathway of phosphodiesterase inhibition.

Comparative Data on PDE Inhibition

Due to the lack of specific experimental data for this compound, a direct quantitative comparison of IC50 values is not possible at this time. The following table summarizes the known PDE inhibitory profile of theophylline and the inferred potential of this compound based on general knowledge of 8-substituted xanthines.

PDE SubtypeTheophylline IC50 (µM)This compound IC50 (µM)Notes
PDE1 ~100-200Not availableTheophylline is a weak inhibitor. The effect of the 8-ethylthio group is unknown.
PDE2 ~100-300Not availableTheophylline is a weak inhibitor. The effect of the 8-ethylthio group is unknown.
PDE3 ~10-50Not availableImportant for bronchodilation. 8-substitution can modulate potency.
PDE4 ~10-100Not availableImportant for anti-inflammatory effects. 8-substitution can modulate potency.
PDE5 ~30-150Not availableTarget for erectile dysfunction drugs. Theophylline is a weak inhibitor. 8-aryl xanthines have shown potent PDE5 inhibition.[3]

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, a detailed experimental protocol for an in vitro phosphodiesterase activity assay is provided below. This protocol can be adapted to screen inhibitors against various PDE subtypes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and theophylline against specific phosphodiesterase isoenzymes.

Materials:

  • Recombinant human PDE enzymes (various subtypes)

  • This compound

  • Theophylline

  • cAMP or cGMP as substrate (radiolabeled or fluorescently labeled)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Scintillation fluid or fluorescence plate reader

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and theophylline in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a wide range of concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the diluted inhibitor (this compound or theophylline) or vehicle control.

    • Add the specific PDE enzyme to each well.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the controlled temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction using a suitable method, such as heat inactivation or the addition of a stop solution (e.g., perchloric acid).

  • Detection:

    • Radiometric Assay: If using a radiolabeled substrate, separate the product (e.g., AMP or GMP) from the unreacted substrate using chromatography (e.g., anion-exchange columns). Measure the radioactivity of the product using a scintillation counter.

    • Fluorescence Assay: If using a fluorescently labeled substrate, measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

The following diagram outlines the general workflow for a PDE inhibition assay.

PDE_Assay_Workflow Start Start Compound_Prep Prepare Inhibitor Dilutions (this compound & Theophylline) Start->Compound_Prep Reaction_Setup Set up Reaction in 96-well Plate (Buffer, Inhibitor, PDE Enzyme) Compound_Prep->Reaction_Setup Pre_Incubation Pre-incubate Reaction_Setup->Pre_Incubation Add_Substrate Add cAMP or cGMP Substrate Pre_Incubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Detection Detect Product Formation (Radiometric or Fluorescence) Stop_Reaction->Detection Data_Analysis Analyze Data & Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Diagram 2: General workflow for a PDE inhibition assay.

Discussion and Future Directions

While theophylline has a long history of clinical use, its non-selective nature and narrow therapeutic index necessitate the development of more targeted PDE inhibitors. The exploration of 8-substituted xanthines, such as this compound, represents a promising avenue for discovering novel drug candidates with improved potency and selectivity.

The primary limitation of this comparative guide is the absence of direct experimental data for this compound. Future research should focus on:

  • Determining the in vitro PDE inhibitory profile of this compound against a panel of PDE isoenzymes to establish its potency and selectivity.

  • Conducting structure-activity relationship studies with a series of 8-thioalkylxanthine derivatives to understand the impact of the alkyl chain length and other modifications on PDE inhibition.

  • Evaluating the in vivo efficacy and safety of promising candidates in relevant disease models.

By systematically investigating the pharmacological properties of this compound and related compounds, the scientific community can gain valuable insights into the design of next-generation PDE inhibitors with enhanced therapeutic potential.

References

Unveiling the Binding Landscape: A Comparative Guide to Xanthine Derivatives at Adenosine A1 and A2A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between novel compounds and their biological targets is paramount. This guide provides a comparative analysis of the binding affinities of various xanthine derivatives for the adenosine A1 and A2A receptors, offering a valuable benchmark for the validation of new chemical entities like 8-Ethylthiocaffeine.

Comparative Binding Affinity of Xanthine Derivatives

The following table summarizes the inhibitory constants (Ki) of several well-characterized xanthine derivatives at human and rat adenosine A1 and A2A receptors. These values are critical in assessing the potency and selectivity of a compound. A lower Ki value indicates a higher binding affinity.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)SpeciesReference
Caffeine12,000 - 40,0002,400 - 25,000Human/Rat[1][2]
Theophylline13,0004,800Rat[1]
8-Phenyltheophylline107,000Bovine/Human[1]
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.461,400Human[3]
Xanthine Amine Congener (XAC)1.150Human[4]
1,3-Diethyl-8-phenylxanthine44200Rat/Human[1]

Note: The significant variability in reported Ki values can be attributed to differences in experimental conditions, tissue preparations, and radioligands used.

Experimental Protocols: Unveiling Receptor Affinity

The determination of a compound's binding affinity to a specific receptor is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for quantifying these interactions.

Radioligand Competition Binding Assay

This method measures the ability of a test compound (like this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Materials:

  • Membrane Preparations: Cell membranes expressing the adenosine A1 or A2A receptor. These can be from recombinant cell lines (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., rat brain).[5][6]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor.

    • A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or [³H]-CCPA (2-chloro-N6-cyclopentyladenosine).[7]

    • A2A Receptor: [³H]-ZM241385 or [³H]-CGS 21680.[4][5]

  • Test Compound: this compound or other xanthine derivatives.

  • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl₂.[5]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., theophylline or the unlabeled version of the radioligand) to determine the amount of non-specific binding.[5]

  • Glass Fiber Filters: For separating bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][7]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation (A1/A2A Receptors) Incubate Incubate at RT Membranes->Incubate Radio Radioligand ([³H]-DPCPX or [³H]-ZM241385) Radio->Incubate TestCmpd Test Compound (this compound) TestCmpd->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration Incubate->Filter Equilibrium Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Fig. 1: Experimental workflow for radioligand competition binding assay.

Signaling Pathways of Adenosine A1 and A2A Receptors

Understanding the downstream signaling cascades of the A1 and A2A receptors is crucial for interpreting the functional consequences of ligand binding.

Adenosine A1 Receptor Signaling

The A1 receptor is primarily coupled to the inhibitory G-protein, Gi. Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_A1 Adenosine A1 Receptor Signaling Ligand Adenosine (or Agonist) A1R A1 Receptor Ligand->A1R Gi Gi Protein A1R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Response

Fig. 2: Simplified signaling pathway of the Adenosine A1 receptor.
Adenosine A2A Receptor Signaling

In contrast to the A1 receptor, the A2A receptor is coupled to the stimulatory G-protein, Gs. Its activation results in an increase in intracellular cAMP levels.

G cluster_A2A Adenosine A2A Receptor Signaling Ligand Adenosine (or Agonist) A2AR A2A Receptor Ligand->A2AR Gs Gs Protein A2AR->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKA->Response

Fig. 3: Simplified signaling pathway of the Adenosine A2A receptor.

This guide provides a foundational framework for evaluating the binding affinity of this compound and other novel xanthine derivatives at adenosine A1 and A2A receptors. By leveraging the comparative data and detailed methodologies presented, researchers can effectively characterize new compounds and advance the field of drug discovery.

References

A Comparative Analysis of 8-Substituted Caffeine Analogs: Potency and Selectivity at Adenosine Receptors and Phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 8-substituted caffeine analogs, focusing on their performance as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. The information presented is collated from various scientific studies to aid in the understanding of structure-activity relationships and to guide future drug discovery efforts.

Introduction

Caffeine, a well-known xanthine alkaloid, exerts its stimulant effects primarily through the antagonism of adenosine receptors. The substitution at the 8-position of the xanthine scaffold has been a key strategy in medicinal chemistry to modulate the potency and selectivity of caffeine analogs for various biological targets, including adenosine receptor subtypes and phosphodiesterase isozymes.[1] This guide summarizes key quantitative data on the binding affinities and inhibitory concentrations of various 8-substituted caffeine derivatives, providing a valuable resource for researchers in pharmacology and drug development.

Data Presentation

The following tables summarize the binding affinities (Ki) of 8-substituted xanthine and caffeine analogs for adenosine A1 and A2A receptors, and the inhibitory concentrations (IC50) against various phosphodiesterase (PDE) isoforms.

Table 1: Adenosine Receptor Binding Affinities of 8-Substituted Xanthine Analogs

Compound8-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)Selectivity (A2A/A1)
Theophylline-H8,50015,0001.76
8-Phenyltheophylline-Phenyl855005.88
1,3-Dipropyl-8-phenylxanthine-Phenyl1.24940.83
8-(p-Sulfophenyl)theophylline-p-Sulfophenyl1,100>10,000>9.09
8-Cyclopentyltheophylline-Cyclopentyl0.51,2002,400
8-Cyclohexylcaffeine-Cyclohexyl~75 (EC50)--
1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine-2-amino-4-chlorophenyl0.022--

Data compiled from multiple sources.[2][3][4]

Table 2: Phosphodiesterase Inhibition by Caffeine and Analogs

CompoundPDE1 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
Caffeine12040040
Theophylline200100-
3-Isobutyl-1-methylxanthine (IBMX)18104

Data compiled from multiple sources.[5][6]

Experimental Protocols

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity of test compounds to adenosine receptors.

Objective: To determine the Ki of 8-substituted caffeine analogs for adenosine A1 and A2A receptors.

Materials:

  • Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells).[7]

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

  • Test compounds (8-substituted caffeine analogs) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in the appropriate buffer. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.[7]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against different PDE isoforms.

Objective: To determine the IC50 of 8-substituted caffeine analogs for various PDE isoforms.

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE1, PDE4, PDE5).[8]

  • Substrate: cAMP or cGMP.[8]

  • Test compounds (8-substituted caffeine analogs) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit).[8][9]

  • Luminometer or spectrophotometer.

Procedure:

  • Enzyme Reaction: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound.

  • Termination: The enzymatic reaction is stopped after a defined incubation period, often by adding a PDE inhibitor like IBMX.[8]

  • Detection: The amount of remaining substrate or the product formed is quantified. This can be achieved through various methods, including:

    • Luminescence-based assays: Remaining cAMP or cGMP is detected using a coupled enzyme system that generates a luminescent signal.[8][9]

    • Colorimetric assays: The inorganic phosphate released from the hydrolysis of the cyclic nucleotide monophosphate is detected using a colorimetric reagent.[10]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the PDE activity (IC50) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways

cluster_0 Adenosine Receptor Signaling cluster_1 Phosphodiesterase Action Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi - Gs Gs A2AR->Gs + AC Adenylyl Cyclase Gi->AC - Gs->AC + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Caffeine_Analog 8-Substituted Caffeine Analog Caffeine_Analog->A1R Caffeine_Analog->A2AR cAMP_PDE cAMP PDE Phosphodiesterase (PDE) cAMP_PDE->PDE AMP 5'-AMP PDE->AMP Caffeine_Analog_PDE 8-Substituted Caffeine Analog Caffeine_Analog_PDE->PDE cluster_0 Adenosine Receptor Binding Assay cluster_1 Phosphodiesterase Inhibition Assay A1 Prepare Receptor Membranes A2 Incubate Membranes with Radioligand & Analog A1->A2 A3 Filter and Wash A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate Ki A4->A5 B1 Incubate PDE with Substrate & Analog B2 Stop Reaction B1->B2 B3 Detect Product or Remaining Substrate B2->B3 B4 Calculate IC50 B3->B4 Start Caffeine Scaffold Sub Substitution at 8-Position Start->Sub A1_Affinity Increased A1 Affinity Sub->A1_Affinity e.g., Bulky lipophilic groups (Cyclopentyl) A2A_Affinity Increased A2A Affinity Sub->A2A_Affinity e.g., Aryl groups PDE_Inhibition PDE Inhibition Sub->PDE_Inhibition e.g., Various substituents Selectivity Altered Selectivity A1_Affinity->Selectivity A2A_Affinity->Selectivity

References

8-Ethylthiocaffeine: A Comparative Analysis of its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of 8-Ethylthiocaffeine (EHT) against other alternatives, with a focus on caffeine. The information is supported by experimental data to aid in the evaluation of EHT as a potential therapeutic agent for neurodegenerative diseases.

Comparative Neuroprotective Performance

While direct head-to-head in vivo studies comparing this compound (EHT) and caffeine are limited, existing research provides valuable insights into their respective neuroprotective capabilities. The following tables summarize key quantitative data from studies on EHT and caffeine, primarily in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, a well-established model for studying neurodegeneration.

A Note on Comparability: The data presented below for neuroprotection, anti-inflammatory, and antioxidant effects are derived from separate studies. Variations in experimental design, animal models, and dosages should be considered when making direct comparisons. However, the data on Protein Phosphatase 2A (PP2A) modulation comes from a study that directly compared the effects of EHT and caffeine.

Table 1: Neuroprotection against MPTP-induced Dopaminergic Neuron Damage

This table summarizes the protective effects of EHT and caffeine on key markers of dopaminergic neuron health in the striatum of MPTP-treated mice.

CompoundDosageParameter% Protection / Change vs. MPTP ControlReference
This compound (EHT) 0.1% in dietStriatal Dopamine Levels12% increase in protection[1]
0.1% in dietStriatal Tyrosine Hydroxylase (TH) Content15% increase in protection[1]
0.1% in dietDopamine Turnover (HVA/dopamine ratio)Significant decrease[1]
Caffeine 25 mg/kgStriatal Dopamine LevelsSignificant attenuation of depletion[2]
30 mg/kgPaw Grip StrengthSignificant protection against reduction[3][4]
Table 2: Anti-Inflammatory Effects

This table highlights the anti-inflammatory properties of EHT and caffeine in models of neuroinflammation.

CompoundModel SystemParameterEffectReference
This compound (EHT) LPS-stimulated primary microglia & astrocytesiNOS InductionSignificantly repressed[1]
LPS-stimulated primary microglia & astrocytesNitric Oxide ProductionSignificantly repressed[1]
Caffeine Hypoxia-induced brain inflammation in miceInflammatory Markers (e.g., IL-1β)Lower levels[1]
LPS-induced neuroinflammation in micePro-inflammatory BiomarkersReduction[5]
Table 3: Antioxidant Capacity

This table outlines the antioxidant effects of EHT and caffeine, which contribute to their neuroprotective profiles.

CompoundAssay / ModelParameterEffectReference
This compound (EHT) MPTP mouse modelGSH/GSSG RatioPrevention of MPTP-induced changes[1]
MPTP mouse modelJNK ActivationSignificantly prevented[1]
In vitro assayABTS radical scavengingRobust antioxidant activity[1]
Caffeine D-galactose-induced aging in ratsOxidative StressReversed[6]
Various modelsReactive Oxygen Species (ROS) ProductionReduction[6]
Table 4: Modulation of Protein Phosphatase 2A (PP2A) Methylation

This table presents data from a study that directly compared the effects of EHT and caffeine on the methylation of PP2A, a key enzyme in cellular signaling, in an in vitro model of Parkinson's disease.

TreatmentModel SystemParameterEffectReference
EHT α-Syn PFF-treated SH-SY5Y cellsMethyl-PP2A LevelsPartial reversal of α-Syn-induced reduction[7]
Caffeine α-Syn PFF-treated SH-SY5Y cellsMethyl-PP2A LevelsPartial reversal of α-Syn-induced reduction[7]
EHT + Caffeine α-Syn PFF-treated SH-SY5Y cellsMethyl-PP2A LevelsFull correction to control levels (synergistic effect)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MPTP-induced Neurodegeneration Model
  • Animals: Male C57BL/6 mice are typically used.

  • MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.

  • Drug Administration: this compound can be administered in the diet (e.g., 0.1% w/w) for a period before and during MPTP treatment. Caffeine is often administered via i.p. injection (e.g., 25-30 mg/kg) prior to each MPTP injection.

  • Tissue Collection: Animals are euthanized at a specified time point after the final MPTP injection (e.g., 7 days), and brains are rapidly dissected. The striatum and substantia nigra are isolated for further analysis.

Western Blotting for iNOS and JNK Activation
  • Sample Preparation: Brain tissue (e.g., striatum) is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified using densitometry software.

Nitric Oxide Production (Griess Assay)
  • Sample Collection: Cell culture supernatant from microglia or astrocyte cultures is collected.

  • Griess Reagent: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: An equal volume of the Griess reagent is added to the cell culture supernatant in a 96-well plate.

  • Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm. Nitrite concentration is determined from a standard curve.

GSH/GSSG Ratio Assay
  • Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, often using metaphosphoric acid.

  • Assay Principle: These assays typically involve a kinetic enzymatic recycling method. Total glutathione (GSH + GSSG) is measured in the presence of glutathione reductase and NADPH. For GSSG measurement, GSH is first masked with a scavenger like 2-vinylpyridine.

  • Detection: The rate of formation of a colored product (e.g., from DTNB) or a fluorescent product is measured over time. The GSH/GSSG ratio is calculated from the determined concentrations of total glutathione and GSSG.

ABTS Antioxidant Assay
  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

  • Assay Procedure: The test compound (EHT or caffeine) is added to the ABTS•+ solution.

  • Measurement: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The antioxidant capacity is often compared to a standard, such as Trolox.

PP2A Methylation Assay
  • Principle: This assay often relies on Western blotting using antibodies that specifically recognize either the methylated or unmethylated C-terminal of the PP2A catalytic subunit.

  • Sample Preparation: Cell lysates are prepared as for standard Western blotting.

  • Immunoblotting: Separate membranes are incubated with a methylation-specific PP2A-C antibody and an antibody that recognizes total PP2A-C.

  • Quantification: The ratio of the methylated PP2A-C signal to the total PP2A-C signal is calculated to determine the relative level of PP2A methylation.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Neuroinflammatory Stimulus (e.g., LPS, MPTP) cluster_1 Cellular Response cluster_2 Neurodegeneration cluster_3 Intervention Stimulus LPS/MPTP Microglia Microglia/ Astrocytes Stimulus->Microglia JNK JNK Activation Stimulus->JNK OxidativeStress Oxidative Stress (↓GSH/GSSG) Stimulus->OxidativeStress NFkB NF-κB Activation Microglia->NFkB iNOS iNOS Induction NFkB->iNOS NO Nitric Oxide Production iNOS->NO Neuron Dopaminergic Neuron NO->Neuron Toxicity Apoptosis Neuronal Apoptosis JNK->Apoptosis OxidativeStress->Neuron Damage Neuron->Apoptosis EHT This compound EHT->NFkB Inhibits EHT->iNOS Inhibits EHT->NO Reduces EHT->JNK Inhibits EHT->OxidativeStress Reduces

Caption: Neuroprotective mechanisms of this compound.

G cluster_0 In Vivo Model cluster_1 Ex Vivo Analysis Start Start AnimalModel C57BL/6 Mice Start->AnimalModel DrugAdmin Administer EHT/Caffeine AnimalModel->DrugAdmin ToxinAdmin Induce Neurodegeneration (MPTP Injection) DrugAdmin->ToxinAdmin Behavior Behavioral Testing ToxinAdmin->Behavior TissueHarvest Harvest Brain Tissue Behavior->TissueHarvest Homogenize Homogenize Striatum TissueHarvest->Homogenize Histology Immunohistochemistry TissueHarvest->Histology End End Protein Protein Analysis (Western Blot) Homogenize->Protein Metabolite Metabolite Analysis (HPLC) Homogenize->Metabolite

Caption: Experimental workflow for in vivo neuroprotection studies.

G cluster_0 PP2A Regulation cluster_1 Pathological Condition (α-Synuclein) cluster_2 Intervention PP2A_demethyl Demethylated PP2A-C PP2A_methyl Methylated PP2A-C PP2A_methyl->PP2A_demethyl Demethylation PME1 PME-1 (Methylesterase) PME1->PP2A_demethyl Promotes LCMT1 LCMT-1 (Methyltransferase) LCMT1->PP2A_methyl Promotes aSyn α-Synuclein Aggregation aSyn->PME1 Activates EHT_Caff EHT + Caffeine EHT_Caff->PME1 Inhibits EHT_Caff->LCMT1 Promotes

Caption: Synergistic modulation of PP2A methylation by EHT and Caffeine.

References

Reproducibility of Published Findings on 8-Ethylthiocaffeine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of 8-Ethylthiocaffeine and its structural analogs. Due to a lack of extensive, reproducible published data specifically on this compound, this guide focuses on the broader class of 8-thioalkylxanthine derivatives, drawing comparisons from studies on related compounds to infer potential activities and support future research. The primary targets for this class of compounds are adenosine receptors and phosphodiesterase (PDE) enzymes.

Comparative Quantitative Data

While specific quantitative data for this compound remains limited in publicly available literature, research on analogous 8-substituted xanthine derivatives provides a basis for comparison. The following tables summarize findings for related compounds, offering insights into the potential potency and selectivity of 8-thioalkylcaffeine derivatives.

Table 1: Comparative Adenosine Receptor Antagonist Activity of 8-Substituted Xanthines

CompoundA1 Receptor Kᵢ (nM)A2A Receptor Kᵢ (nM)Selectivity (A1/A2A)Reference
8-Phenyltheophylline103000.03[1]
8-(p-Sulfophenyl)theophylline1,30010,0000.13[1]
1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX)38--[2]
8-Cyclohexylcaffeine (CHC)41--[2]
8-(m-Chlorophenylazo)caffeine>10,000400>25[3]

Kᵢ (inhibition constant) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in the absence of the agonist. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Comparative Phosphodiesterase (PDE) Inhibitory Activity of Selected Xanthine Derivatives

CompoundPDE IsoformIC₅₀ (µM)Reference
TheophyllineNon-selective~100-1000[4]
3-Isobutyl-1-methylxanthine (IBMX)Non-selective~2-50[4]
8-Phenyl theophyllinePDE1, PDE2>100[4]

IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. The following are standard protocols used to assess the biological activity of 8-substituted xanthine derivatives.

Adenosine Receptor Binding Assays

These assays are fundamental in determining the affinity and selectivity of a compound for different adenosine receptor subtypes.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for adenosine A₁ and A₂A receptors.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells expressing the adenosine receptor subtype of interest (e.g., rat brain membranes for A₁ receptors or PC12 cell membranes for A₂A receptors).

  • Radioligand Binding: A specific radioligand (e.g., [³H]N⁶-phenylisopropyladenosine for A₁ receptors) is incubated with the prepared membranes in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow for competitive binding. Subsequently, the bound and free radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value of the test compound, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[5]

Phosphodiesterase (PDE) Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of different PDE isoforms, which are responsible for the degradation of cyclic nucleotides like cAMP and cGMP.

Objective: To determine the IC₅₀ value of a test compound for a specific PDE isoform.

General Procedure:

  • Enzyme Preparation: Purified recombinant PDE enzymes are used.

  • Reaction Initiation: The PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • Product Quantification: The amount of product formed (e.g., AMP or GMP) is quantified. This can be achieved through various methods, including radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or by using fluorescently labeled substrates.

  • Data Analysis: The data are used to calculate the percentage of inhibition at each concentration of the test compound, and the IC₅₀ value is determined from the resulting dose-response curve.[4]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are primarily mediated through their interaction with adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

8-substituted xanthines act as competitive antagonists at adenosine receptors (A₁ and A₂A), blocking the physiological effects of adenosine.

Adenosine_Antagonism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Adenosine Adenosine Receptor Adenosine Receptor (A1/A2A) Adenosine->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Xanthine This compound (Antagonist) Xanthine->Receptor Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Adenosine receptor antagonism by this compound.

Phosphodiesterase Inhibition

By inhibiting PDE enzymes, 8-substituted xanthines prevent the breakdown of cyclic nucleotides (cAMP and cGMP), leading to their accumulation and enhanced downstream signaling.

PDE_Inhibition cluster_pathway Cyclic Nucleotide Signaling ATP_GTP ATP / GTP AC_GC Adenylyl / Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Degraded by PKA_PKG Protein Kinase A / G (PKA / PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE->AMP_GMP Xanthine This compound (Inhibitor) Xanthine->PDE Inhibits Response Cellular Response PKA_PKG->Response

Caption: Mechanism of phosphodiesterase inhibition.

Experimental Workflow for Biological Activity Screening

The general workflow for screening compounds like this compound for their biological activity is a multi-step process.

Experimental_Workflow cluster_workflow Screening Workflow Start Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., PDE Inhibition Assay) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: General experimental workflow for drug discovery.

References

8-Ethylthiocaffeine: A Comparative Analysis of its Potency Against Other Methylxanthines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, methylxanthines represent a cornerstone class of compounds, with caffeine, theophylline, and theobromine being the most widely recognized members. This guide provides a comparative analysis of the potency of these traditional methylxanthines, with a special focus on the potential of 8-substituted derivatives, specifically 8-Ethylthiocaffeine. This document is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview of available experimental data and methodologies.

Comparative Potency of Methylxanthines

Below is a summary of the reported potencies of common methylxanthines at adenosine A1 and A2A receptors.

CompoundAdenosine A1 Receptor (IC50, µM)Adenosine A2A Receptor (IC50, µM)
Theophylline10 - 15~15
Caffeine20 - 40~40
Theobromine>100>100

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the general signaling pathway of methylxanthines and a typical experimental workflow for assessing their activity.

Methylxanthine_Signaling_Pathway Methylxanthines Methylxanthines (e.g., this compound) AdenosineReceptor Adenosine Receptor (A1, A2A) Methylxanthines->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibition G_Protein G-Protein AdenosineReceptor->G_Protein Activation AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Modulation cAMP cAMP AdenylateCyclase->cAMP Conversion ATP ATP ATP->AdenylateCyclase cAMP->PDE CellularResponse Cellular Response cAMP->CellularResponse Initiates AMP AMP PDE->AMP Hydrolysis

Methylxanthine signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubation of Receptor, Radioligand & Test Compound ReceptorPrep->Incubation Radioligand Radioligand (e.g., [3H]DPCPX for A1) Radioligand->Incubation TestCompound Test Compound (Methylxanthine) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation DataProcessing Data Processing and Calculation of % Inhibition Scintillation->DataProcessing IC50 IC50 Determination DataProcessing->IC50

Radioligand displacement assay workflow.

Experimental Protocols

The determination of the potency of methylxanthines relies on well-established experimental protocols. Below are detailed methodologies for key assays.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

1. Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the adenosine receptor of interest (e.g., CHO cells transfected with human A1 adenosine receptor).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]DPCPX for A1 receptors).

  • Test Compounds: this compound and other methylxanthines.

  • Assay Buffer: Typically Tris-HCl buffer containing MgCl₂ and adenosine deaminase.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE enzyme.

1. Materials:

  • PDE Enzyme: Purified recombinant PDE enzyme (e.g., human PDE4B).

  • Substrate: Cyclic nucleotide (cAMP or cGMP).

  • Test Compounds: this compound and other methylxanthines.

  • Assay Buffer: A buffer appropriate for the specific PDE enzyme.

  • Detection Reagents: Reagents to detect the product of the PDE reaction (e.g., a kit that measures the amount of remaining cAMP or the amount of AMP produced).

2. Procedure:

  • Reaction Setup: In a multi-well plate, add the PDE enzyme, the assay buffer, and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding the cyclic nucleotide substrate.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

  • Termination: Stop the reaction, often by adding a stop solution or by heat inactivation.

  • Detection: Measure the amount of product formed or the amount of substrate remaining using a suitable detection method (e.g., fluorescence, luminescence, or colorimetric).

3. Data Analysis:

  • Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Discussion and Future Directions

The provided data indicates that theophylline is a more potent adenosine receptor antagonist than caffeine, while theobromine shows significantly lower potency. Although direct experimental data for this compound is currently unavailable, structure-activity relationship studies on 8-substituted xanthines consistently demonstrate that substitution at the 8-position can dramatically increase affinity for adenosine receptors. It is therefore hypothesized that this compound would exhibit significantly higher potency than caffeine and theophylline.

To definitively establish the potency of this compound, further experimental investigation using the detailed protocols outlined in this guide is necessary. Such studies would provide valuable quantitative data, enabling a more complete and direct comparison with other methylxanthines and facilitating its potential development as a pharmacological tool or therapeutic agent.

Bridging the Gap: A Comparative Guide to the In Vivo Validation of In Vitro Findings for 8-Ethylthiocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In vitro studies on 8-alkylmercaptocaffeine derivatives, a class of compounds that includes 8-Ethylthiocaffeine, suggest potential cytotoxic activity against cancer cell lines through the induction of apoptosis, mediated by the cyclic guanosine monophosphate (cGMP) pathway. The proposed mechanism involves the inhibition of phosphodiesterase 5A (PDE5A). Based on in vivo studies of other 8-substituted xanthines, it is hypothesized that this compound may exhibit adenosine receptor antagonism. This guide outlines the available data and provides detailed experimental protocols to facilitate the in vivo validation of these in vitro findings.

Data Presentation: In Vitro vs. Predicted In Vivo Effects

The following tables summarize the existing in vitro data for 8-alkylmercaptocaffeine derivatives and the anticipated, yet unconfirmed, in vivo outcomes for this compound based on related compounds.

Table 1: Comparison of In Vitro and Predicted In Vivo Pharmacodynamic Effects

ParameterIn Vitro Finding (8-Alkylmercaptocaffeine Derivatives)Predicted In Vivo Correlate (this compound)Supporting Rationale
Mechanism of Action Inhibition of PDE5A, leading to increased intracellular cGMP levels.[1]Modulation of adenosine and cGMP signaling pathways.8-substituted caffeines are known adenosine receptor antagonists and phosphodiesterase inhibitors.[2]
Cellular Effect Induction of apoptosis in cancer cell lines (A549, MCF7, C152).[1]Potential for tumor growth inhibition in xenograft models.Apoptosis induction is a key mechanism for anti-cancer therapies.
Biochemical Marker Increased caspase-3 activity and intracellular cGMP levels.[1]Elevated cGMP levels in tumor tissue and plasma; activation of caspase-3 in tumor tissue.Direct downstream effects of the proposed mechanism of action.

Table 2: Key Experimental Data from In Vitro Studies of 8-Alkylmercaptocaffeine Derivatives

ExperimentCell LinesKey FindingsReference
Cytotoxicity AssayA549, MCF7, C152Certain derivatives exhibit IC50 < 100 µM.[1][1]
cGMP Level AssessmentA549, MCF7, C152Significant increase in intracellular cGMP.[1][1]
Caspase-3 Activity AssayA549, MCF7, C152Significant increase in caspase-3 activity.[1][1]
Molecular DockingPDE5A Active SiteH-bond formation and hydrophobic interactions suggest stable binding.[1][1]

Experimental Protocols

To validate the in vitro findings for this compound in an in vivo setting, the following experimental protocols are proposed:

In Vivo Tumor Growth Inhibition Study (Xenograft Model)
  • Objective: To determine if this compound can inhibit tumor growth in a murine xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) subcutaneously implanted with a relevant human cancer cell line (e.g., A549 or MCF7).

  • Methodology:

    • Once tumors reach a palpable size, randomize animals into vehicle control and this compound treatment groups.

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage) at predetermined dose levels and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Compare tumor growth rates between the control and treatment groups.

Pharmacodynamic (PD) Biomarker Analysis
  • Objective: To measure the effect of this compound on target biomarkers in tumor tissue and plasma.

  • Methodology:

    • Collect tumor tissue and plasma samples from the in vivo tumor growth inhibition study.

    • Measure cGMP levels in plasma and tumor lysates using a competitive ELISA kit.

    • Assess caspase-3 activity in tumor lysates using a colorimetric or fluorometric assay.

  • Data Analysis: Compare biomarker levels between the control and treatment groups.

Adenosine Receptor Antagonism Assessment
  • Objective: To evaluate the potential of this compound to antagonize adenosine receptors in vivo.

  • Animal Model: Anesthetized rats.

  • Methodology:

    • Administer an adenosine A1/A2A receptor agonist (e.g., NECA) to induce a physiological response (e.g., decreased heart rate and blood pressure).

    • Pre-treat animals with this compound at various doses.

    • Measure the ability of this compound to block the agonist-induced cardiovascular effects.

  • Data Analysis: Determine the dose-dependent antagonist activity of this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway and a general workflow for the in vivo validation process.

G Proposed Signaling Pathway for this compound 8-ETC This compound PDE5A Phosphodiesterase 5A (PDE5A) 8-ETC->PDE5A Inhibition cGMP Cyclic GMP (cGMP) PDE5A->cGMP Degradation Caspase3 Caspase-3 Activation cGMP->Caspase3 Upregulation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound inducing apoptosis.

G Experimental Workflow for In Vivo Validation InVitro In Vitro Data (8-Alkylmercaptocaffeine Derivatives) Hypothesis Formulate In Vivo Hypothesis (Anti-tumor activity via PDE5A inhibition) InVitro->Hypothesis Xenograft Xenograft Model (Tumor Growth Inhibition) Hypothesis->Xenograft Adenosine Adenosine Receptor Antagonism Study Hypothesis->Adenosine PD_Analysis Pharmacodynamic Analysis (cGMP, Caspase-3) Xenograft->PD_Analysis Validation Validation of In Vitro Results PD_Analysis->Validation Adenosine->Validation

Caption: Workflow from in vitro data to in vivo validation.

Conclusion

The successful in vivo validation of the promising in vitro findings for 8-alkylmercaptocaffeine derivatives, specifically for this compound, would represent a significant step in its development as a potential therapeutic agent. The experimental framework provided in this guide offers a structured approach to bridge the existing data gap and ascertain the translational potential of this compound. Researchers are encouraged to adapt and refine these protocols based on their specific research objectives and available resources.

References

Benchmarking 8-Ethylthiocaffeine Against a Known Adenosine Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Ethylthiocaffeine and the well-established, non-selective adenosine antagonist, Theophylline. Due to the limited availability of public domain data for this compound, this guide leverages structure-activity relationship (SAR) principles and data from structurally related xanthine derivatives to project its likely pharmacological profile. Theophylline has been selected as the primary comparator due to its extensive characterization and shared xanthine core structure.

Introduction to Adenosine Antagonism

Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention. Adenosine receptor antagonists, such as caffeine and theophylline, are known for their stimulant effects on the central nervous system, primarily through the blockade of A₁ and A₂ₐ receptors.[2][3] The development of selective adenosine receptor antagonists is a key area of research for various pathological conditions, including neurodegenerative diseases.

Compound Profiles

Theophylline , also a methylxanthine, is a non-selective adenosine receptor antagonist that is widely used in clinical practice for respiratory diseases.[5] Its well-documented pharmacological profile, including its binding affinities for adenosine receptors, makes it an ideal benchmark for comparison.[5] Theophylline also exhibits other biochemical activities, such as inhibition of phosphodiesterases.

Comparative Analysis: A Data-Driven Approach

To provide a quantitative benchmark, the following table summarizes the adenosine receptor binding affinities (Ki values) for Theophylline and other relevant xanthine derivatives. This data serves as a reference for predicting the potential affinity of this compound.

Table 1: Adenosine Receptor Binding Affinities (Ki) of Theophylline and Related Xanthines

CompoundA₁ Receptor Ki (nM)A₂ₐ Receptor Ki (nM)A₂ₑ Receptor Ki (nM)A₃ Receptor Ki (nM)
Theophylline8,50016,00013,000>100,000
Caffeine12,0002,40013,00067,000
Istradefylline (A₂ₐ selective)2,8002.24,70013,000
8-Cyclohexylcaffeine (CHC)41Not ReportedNot ReportedNot Reported

Data sourced from publicly available pharmacological databases and literature.

Based on the structure of this compound, it is plausible to hypothesize that the ethylthio substitution at the 8-position will enhance its affinity for adenosine receptors compared to theophylline and caffeine, particularly at the A₁ receptor, similar to other 8-position substitutions like in 8-Cyclohexylcaffeine.[4]

Experimental Protocols

To empirically determine the pharmacological profile of this compound and enable a direct comparison with known antagonists, the following standard experimental protocols are recommended.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for human adenosine A₁, A₂ₐ, A₂ₑ, and A₃ receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype are prepared from cultured cells (e.g., HEK293 or CHO cells) or from tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) or a known competitor (Theophylline).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) is determined from the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled receptor.

Objective: To assess the functional effect of this compound on adenosine receptor-mediated signaling by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells stably expressing the adenosine receptor of interest (e.g., HEK293-A₂ₐ) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Treatment: Cells are treated with varying concentrations of the antagonist (this compound or Theophylline) for a specific duration.

  • Agonist Stimulation: Cells are then stimulated with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is measured, and the IC₅₀ value is determined.

Visualizing a Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative pharmacological characterization of this compound and a known adenosine antagonist.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison 8-ETC This compound (Test Compound) Binding Radioligand Binding Assay (A1, A2A, A2B, A3 Receptors) 8-ETC->Binding Functional cAMP Accumulation Assay (Functional Antagonism) 8-ETC->Functional Theophylline Theophylline (Reference Antagonist) Theophylline->Binding Theophylline->Functional Ki_calc Ki Determination (Binding Affinity) Binding->Ki_calc IC50_calc IC50 Determination (Functional Potency) Functional->IC50_calc Comparison Head-to-Head Comparison (Affinity, Potency, Selectivity) Ki_calc->Comparison IC50_calc->Comparison

Caption: Comparative experimental workflow for characterizing adenosine antagonists.

Adenosine Receptor Signaling Pathways

The interaction of adenosine with its receptors triggers distinct intracellular signaling cascades. The A₂ₐ and A₂ₑ receptors are primarily coupled to the Gs alpha subunit of G proteins, which activates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, the A₁ and A₃ receptors are typically coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and reduces cAMP levels. Adenosine antagonists like this compound and Theophylline are expected to block these effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A2_Receptor A2A / A2B Receptor Adenosine->A2_Receptor A1_Receptor A1 / A3 Receptor Adenosine->A1_Receptor Antagonist This compound / Theophylline Antagonist->A2_Receptor Antagonist->A1_Receptor Gs Gs A2_Receptor->Gs activates Gi Gi A1_Receptor->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down

Caption: Simplified adenosine receptor signaling pathways.

Conclusion

While direct experimental data for this compound is currently limited, this guide provides a framework for its evaluation by benchmarking against the well-known adenosine antagonist, Theophylline. The provided experimental protocols for radioligand binding and cAMP accumulation assays are fundamental for determining the affinity, potency, and selectivity of this compound at adenosine receptor subtypes. The insights from structure-activity relationships of related xanthine derivatives suggest that this compound is likely to be a potent adenosine receptor antagonist. Further empirical investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

A Comparative Analysis of the Metabolic Stability of Caffeine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of caffeine and its key derivatives. Understanding the metabolic fate of these compounds is crucial for the development of novel therapeutics with improved pharmacokinetic profiles. This document summarizes key metabolic parameters, details experimental protocols for assessing stability, and illustrates the primary metabolic pathways.

Introduction to Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the major enzyme responsible for its biotransformation.[1][2] The metabolism of caffeine is extensive, with less than 3% of the parent compound being excreted unchanged in urine. The primary metabolic pathway involves demethylation, leading to the formation of three major active metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[1] These metabolites are further metabolized by enzymes such as xanthine oxidase (XO) before excretion.[3]

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. The following table summarizes key pharmacokinetic parameters for caffeine and its primary metabolites.

CompoundStructureHalf-life (t½)Primary Metabolizing EnzymesKey Metabolic PathwaysRef.
Caffeine 1,3,7-trimethylxanthine~5-6 hours (in healthy adults)CYP1A2N-demethylation to paraxanthine (~84%), theobromine (~12%), and theophylline (~4%)[4]
Paraxanthine 1,7-dimethylxanthine~3-4 hoursCYP1A2, Xanthine Oxidase7-demethylation to 1-methylxanthine, followed by oxidation to 1-methyluric acid[3][4]
Theobromine 3,7-dimethylxanthine~6-8 hoursCYP1A2, CYP2E1N-demethylation and oxidation[5]
Theophylline 1,3-dimethylxanthine~5-8 hoursCYP1A2N-demethylation and oxidation
Pentoxifylline 1-(5-oxohexyl)-3,7-dimethylxanthine~0.4-0.8 hoursNot specifiedReduction and oxidation to active metabolites (Metabolite I and Metabolite V)

Metabolic Pathways of Caffeine and its Derivatives

The metabolic conversion of caffeine and its primary derivatives is a multi-step process involving several key enzymes. The following diagram illustrates the major metabolic pathways.

Caffeine Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) Methylxanthines Further Metabolites (e.g., methyluric acids) Paraxanthine->Methylxanthines CYP1A2, XO Theobromine->Methylxanthines CYP1A2, CYP2E1 Theophylline->Methylxanthines CYP1A2

Figure 1: Major metabolic pathways of caffeine.

Experimental Protocols

The following sections detail standardized methodologies for assessing the metabolic stability of caffeine derivatives.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for determining the metabolic stability of a test compound using human liver microsomes.

1. Materials:

  • Test compound (caffeine derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS) for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Workflow:

The following diagram illustrates the workflow for the in vitro microsomal stability assay.

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Mix Combine HLM, Buffer, and Test Compound Prep_Compound->Mix Prep_Microsomes Prepare HLM Working Solution Prep_Microsomes->Mix Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH System Prep_NADPH->Initiate Preincubate Pre-incubate at 37°C Mix->Preincubate Preincubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Terminate Terminate Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) with cold ACN + IS Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate

Figure 2: Workflow for microsomal stability assay.

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution and the test compound.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Sample Collection and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

LC-MS/MS Method for Quantification of Caffeine and its Metabolites

A sensitive and specific LC-MS/MS method is essential for accurately quantifying caffeine and its derivatives in in vitro samples.

1. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

2. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Caffeine: e.g., m/z 195 -> 138

    • Paraxanthine: e.g., m/z 181 -> 124

    • Theobromine: e.g., m/z 181 -> 138

    • Theophylline: e.g., m/z 181 -> 124

    • Internal Standard (e.g., Caffeine-d9): e.g., m/z 204 -> 142

Novel Caffeine Derivatives and Future Directions

The xanthine scaffold of caffeine is a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. Modifications, particularly at the C8 position, have been explored to enhance biological activity and modulate pharmacokinetic properties. For instance, the introduction of bromo, chloro, alkoxy, and various heterocyclic moieties at the C8 position has yielded compounds with interesting pharmacological profiles.

While the synthesis of these novel derivatives is well-documented, comprehensive data on their metabolic stability is often limited in the initial reports. Future studies should focus on systematically evaluating the metabolic stability of these new chemical entities to identify candidates with improved drug-like properties. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. Understanding the structure-metabolism relationships of these novel caffeine derivatives will be instrumental in guiding the design of the next generation of xanthine-based therapeutics.

References

Independent Verification of the Pharmacological Effects of 8-Substituted Thiocaffeine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of 8-substituted thiocaffeine derivatives with caffeine, a well-characterized xanthine alkaloid. Due to the limited availability of specific data for 8-Ethylthiocaffeine in the public domain, this guide focuses on structurally related 8-thio and other 8-substituted caffeine analogs to provide a relevant comparative framework. The information presented is supported by experimental data from published studies and includes detailed methodologies for key experiments.

Pharmacological Profile of Xanthine Derivatives

Caffeine and its derivatives, known as xanthines, exert their primary pharmacological effects by acting as antagonists at adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Adenosine is an endogenous nucleoside that plays a crucial role in regulating various physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, xanthines can produce a range of effects, such as central nervous system stimulation, bronchodilation, and diuresis.[2]

The substitution at the 8-position of the xanthine core has been a key area of research to modulate the potency and selectivity of these compounds for different adenosine receptor subtypes.[3][4][5] The introduction of a thioether linkage at this position, as in this compound, is anticipated to influence the compound's binding affinity and pharmacological activity.

Comparative Pharmacological Data

The following table summarizes the available quantitative data for caffeine and representative 8-substituted caffeine derivatives. It is important to note that direct comparative data for this compound was not found in the reviewed literature. The data for 8-cyclohexylcaffeine is included as an example of a potent 8-substituted analog.

CompoundTarget ReceptorAssay TypeMeasured Value (Ki)SpeciesReference
CaffeineA1 AdenosineRadioligand Binding12 µMRat
A2A AdenosineRadioligand Binding25 µMRat
8-Cyclohexylcaffeine (CHC)A1 AdenosineFunctional Assay (Twitch)41 nMRat[6]

Note: Ki represents the inhibition constant, indicating the concentration of the compound required to inhibit 50% of the target receptor's activity. A lower Ki value signifies a higher binding affinity. The data presented is compiled from various sources and methodologies, which may contribute to variability.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the adenosine receptor signaling pathway and a typical experimental workflow.

Adenosine_Signaling cluster_membrane Cell Membrane Adenosine_Receptor Adenosine Receptor (A1/A2A) G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Adenosine Adenosine Adenosine->Adenosine_Receptor Activates This compound This compound (Antagonist) This compound->Adenosine_Receptor Blocks ATP ATP Cellular_Response Cellular Response cAMP->Cellular_Response Initiates

Caption: Adenosine receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_0 Compound Characterization cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine EC50/IC50) Synthesis->Functional_Assay Animal_Model Animal Model Studies (e.g., locomotor activity) Binding_Assay->Animal_Model Functional_Assay->Animal_Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD

Caption: A typical experimental workflow for characterizing a novel pharmacological compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of adenosine receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To quantify the affinity of this compound for adenosine A1 and A2A receptors.

Materials:

  • Cell membranes expressing the target human adenosine receptor (A1 or A2A).

  • Radioligand specific for the receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[7][8]

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[7]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger involved in adenosine receptor signaling.

Objective: To determine if this compound acts as an antagonist at adenosine receptors by measuring its effect on agonist-stimulated cAMP levels.

Materials:

  • Cells expressing the target adenosine receptor (e.g., CHO or HEK293 cells).[7][9]

  • Adenosine receptor agonist (e.g., NECA).

  • Test compound (this compound).

  • Forskolin (an activator of adenylyl cyclase, used to amplify the signal for Gi-coupled receptors).[9][10]

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound (this compound).

  • Stimulate the cells with a fixed concentration of an adenosine receptor agonist (e.g., NECA) in the presence or absence of the test compound. For A1 receptors (Gi-coupled), co-stimulation with forskolin is often used to induce a measurable cAMP level that can be inhibited by the agonist.[11]

  • After the stimulation period, lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[9][12][13]

  • The ability of this compound to block the agonist-induced change in cAMP levels is measured, and an IC50 value (the concentration that inhibits 50% of the agonist's effect) is determined.

This guide provides a framework for the independent verification of the pharmacological effects of this compound and related compounds. The provided experimental protocols are standard methods in the field and can be adapted for specific research needs. Further studies are required to obtain direct experimental data for this compound to fully elucidate its pharmacological profile.

References

Safety Operating Guide

Proper Disposal of 8-Ethylthiocaffeine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 8-Ethylthiocaffeine with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective garments.

Ensure that all handling of this compound, especially in powdered form, is conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.

Quantitative Data Summary

In the absence of specific data for this compound, the following table summarizes key toxicological and ecotoxicological data for the parent compound, caffeine. This information should be used as a conservative reference point for assessing the potential hazards of this compound.

ParameterValue (for Caffeine)SpeciesReference
Acute Toxicity (Oral LD50) 367.7 mg/kgRat[1]
Acute Toxicity (Dermal LD50) >2,000 mg/kgRat[1]
Aquatic Toxicity (LC50) 87 mg/L (96 h)Leuciscus idus (Golden orfe)[1][2][3]
Aquatic Toxicity (EC50) 182 mg/L (48 h)Daphnia magna (Water flea)[1][2][3]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) are measures of toxicity in aquatic environments.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".
  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Packaging:

  • Use a sealable, chemical-resistant container for waste collection.
  • Ensure the container is in good condition and compatible with the chemical.
  • Keep the container closed except when adding waste.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • Secondary containment (e.g., a larger, unbreakable container) is recommended to prevent spills.

4. Professional Disposal:

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[1][2][4]
  • It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[1]
  • The recommended disposal method for caffeine and related compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_assessment Hazard Assessment cluster_containment Waste Containment cluster_disposal Final Disposal start Waste Generated assess_sds Consult Specific SDS start->assess_sds Is SDS available? assess_analogy Treat as Hazardous (Caffeine Analogy) assess_sds->assess_analogy No label_waste Label as Hazardous Waste: 'this compound' assess_sds->label_waste Yes assess_analogy->label_waste package_waste Package in a sealed, compatible container label_waste->package_waste contact_ehs Contact Institutional EHS or Licensed Disposal Service package_waste->contact_ehs incineration Recommended Method: Chemical Incineration contact_ehs->incineration

References

Essential Safety and Logistics for Handling 8-Ethylthiocaffeine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 8-Ethylthiocaffeine, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves immediately if contaminated, torn, or punctured. Regularly change outer gloves, at a minimum hourly.[1]
Body Chemical-Resistant Lab Coat or GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] Gowns should be changed immediately after a spill or every two to three hours.[2]
Eyes Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[2]
Respiratory Respirator (as needed)Use a NIOSH-approved respirator, such as an N95, especially when handling the powder outside of a certified chemical fume hood or in case of a spill.[2]
Feet Closed-Toed ShoesChemical-resistant, closed-toed shoes are required in the laboratory.
Quantitative Data Summary
CompoundCAS NumberMolecular FormulaAcute Toxicity (Oral LD50, rat)Hazard Statements
Caffeine58-08-2C₈H₁₀N₄O₂192 mg/kg[3]H302: Harmful if swallowed[3]
This compoundNot availableC₁₀H₁₄N₄OSData not availableHandle as a potentially hazardous substance.

Note: The absence of specific toxicity data for this compound necessitates treating it as a compound of unknown toxicity. All handling procedures should reflect this higher level of caution.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is essential for safety and experimental integrity.

Preparation and Handling
  • Pre-Handling Check: Before starting any work, ensure that the chemical fume hood is certified and functioning correctly. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing and Aliquoting: All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of the powder. Use appropriate tools for transfer, and minimize the creation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Experimental Use: Keep all containers with this compound sealed when not in use. Work within the fume hood whenever possible.

Spill Management
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE (double gloves, lab coat, goggles).

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Prevent others from entering the area.

    • If trained and equipped, follow institutional procedures for hazardous spill cleanup, which may require respiratory protection.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste management guidelines.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.

  • Pickup and Disposal: Follow your institution's procedures for requesting hazardous waste pickup.[4]

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

start Start: Handling this compound pre_check Pre-Handling Check (Fume Hood, PPE, Safety Stations) start->pre_check handling Handling in Fume Hood (Weighing, Solution Prep) pre_check->handling spill_check Spill Occurs? handling->spill_check minor_spill Minor Spill Cleanup (In Fume Hood) spill_check->minor_spill Yes, Minor major_spill Major Spill Response (Evacuate, Alert) spill_check->major_spill Yes, Major waste_gen Waste Generation spill_check->waste_gen No minor_spill->waste_gen end End of Procedure major_spill->end segregation Waste Segregation (Solid, Liquid, Sharps) waste_gen->segregation labeling Labeling Waste Containers segregation->labeling storage Store in Satellite Accumulation Area labeling->storage disposal Request Waste Pickup storage->disposal disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.